molecular formula C9H7NO B130643 4-Acetylbenzonitrile CAS No. 1443-80-7

4-Acetylbenzonitrile

Cat. No.: B130643
CAS No.: 1443-80-7
M. Wt: 145.16 g/mol
InChI Key: NLPHXWGWBKZSJC-UHFFFAOYSA-N
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Description

The relaxation-assisted two-dimensional infrared (RA 2DIR) spectroscopy of 4-acetylbenzonitrile was analyzed.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPHXWGWBKZSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162668
Record name 4'-Cyanoacetophenone
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1443-80-7
Record name 4-Acetylbenzonitrile
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Record name 4'-Cyanoacetophenone
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Record name 4'-Cyanoacetophenone
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Record name 4'-cyanoacetophenone
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Foundational & Exploratory

4-Acetylbenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1443-80-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylbenzonitrile, also known as 4'-cyanoacetophenone, is a versatile aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its bifunctional nature, featuring both a ketone and a nitrile group in a para-substitution pattern on a benzene ring, makes it a valuable intermediate for the synthesis of a wide array of complex molecules.[1] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, key synthetic methodologies, applications in drug development, and safety protocols.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline solid at room temperature.[1][2] The presence of both an electron-withdrawing nitrile group and a carbonyl group deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta positions.[1] It is sparingly soluble in water but shows good solubility in common organic solvents such as chloroform, ethanol, and acetone.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1443-80-7[1][2]
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol
Appearance White to light yellow crystalline solid/powder[1][2]
Melting Point 56-59 °C
Boiling Point 293.3 °C at 760 mmHg[No Source]
Density 1.11 g/cm³[No Source]
Flash Point 131.2 °C[No Source]
Solubility Insoluble in water; Soluble in chloroform, acetone, ethanol[1]
InChI Key NLPHXWGWBKZSJC-UHFFFAOYSA-N[1]
SMILES CC(=O)c1ccc(cc1)C#N

Synthesis Methodologies

The synthesis of this compound can be achieved through several established routes. These methods primarily involve either the introduction of the acetyl group onto a benzonitrile scaffold or the introduction of the nitrile group onto an acetophenone derivative.

Key Synthetic Pathways:
  • Cyanation of 4-Acetylphenyl Halides: A robust and frequently utilized method involves the transition-metal-catalyzed nucleophilic substitution of 4-bromoacetophenone or 4-chloroacetophenone with a cyanide source, such as potassium cyanide.[4] This reaction is often catalyzed by palladium or copper complexes.[4]

  • Direct Catalytic Oxidation: A more modern and atom-economical approach is the direct, one-step catalytic oxidation of 4-ethylbenzonitrile using molecular oxygen or air.[4] This method often employs complex solid catalyst systems.[4]

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be used to introduce the acetyl group onto benzonitrile using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[5][6]

  • Acetylation of 4-Cyanophenyl Precursors: An alternative route involves the acetylation of a 4-cyanophenyl compound that has a suitable leaving group, such as a trifluoromethanesulfonate (triflate).[4]

G Diagram 1: Synthesis Workflow via Oxidation cluster_workflow Start 4-Ethylbenzonitrile Process1 Direct Catalytic Oxidation (Solid Catalyst, O₂/Air) Start->Process1 Oxidant Product This compound Process1->Product Purification Purification (e.g., Recrystallization) Product->Purification Final Final Product Purification->Final

Diagram 1: Workflow for the direct catalytic oxidation of 4-ethylbenzonitrile.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via the cyanation of 4-bromoacetophenone, based on commonly cited methodologies.[4]

Protocol: Palladium-Catalyzed Cyanation of 4-Bromoacetophenone

Materials:

  • 4-Bromoacetophenone

  • Potassium Cyanide (KCN)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) Iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromoacetophenone (1.0 eq), potassium cyanide (1.2 eq), and copper(I) iodide (0.1 eq).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

  • Solvent Addition: Add anhydrous THF as the solvent.

  • Reaction: Stir the mixture at reflux temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Note: This protocol is a representative example. Researchers should consult peer-reviewed literature for specific, validated procedures and optimize conditions as necessary.

Applications in Drug Development and Research

The dual reactivity of this compound makes it a crucial building block in the pharmaceutical and agrochemical industries.[1]

  • Pharmaceutical Intermediates: It is a precursor for a variety of active pharmaceutical ingredients (APIs), including antimalarial isonitriles, anesthetic agents, and anti-allergic agents.[3] The benzonitrile moiety is a recognized scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and a bioisostere for other functional groups.

  • Heterocyclic Synthesis: The ketone and nitrile functionalities provide reactive sites for constructing complex heterocyclic structures, such as imidazole derivatives, which exhibit a broad spectrum of biological activities.

  • Agrochemicals: The compound serves as a starting material for various agrochemicals, including herbicides and pesticides.

  • Other Industries: It is also used in the synthesis of specialty chemicals such as dyes and polymers.

G Diagram 2: Role in Synthesis cluster_synthesis cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds/Products Start This compound Ketone_Rxn Ketone Reactions (e.g., Reduction, Condensation) Start->Ketone_Rxn Nitrile_Rxn Nitrile Reactions (e.g., Hydrolysis, Reduction) Start->Nitrile_Rxn Agro Agrochemicals (Herbicides, Pesticides) Start->Agro Pharma Pharmaceuticals (Antimalarials, Anesthetics) Ketone_Rxn->Pharma Hetero Heterocycles (e.g., Imidazoles) Nitrile_Rxn->Hetero Hetero->Pharma

Diagram 2: Synthetic utility of this compound in producing valuable compounds.

Safety and Handling

This compound is classified as harmful and requires careful handling.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. [No Source]

  • GHS Signal Word: Warning. [No Source]

  • Precautions for Safe Handling: Handle in a well-ventilated area, preferably a fume hood. Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid the formation of dust and aerosols. [No Source]

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [No Source]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

4-Acetylbenzonitrile molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Acetylbenzonitrile

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, focusing on its core molecular attributes.

Molecular Data Summary

The essential molecular information for this compound is presented below for straightforward reference and comparison.

PropertyValue
Molecular FormulaC9H7NO[1][2][3][4][5]
Molecular Weight145.16 g/mol [1][2][3][4][5]
IUPAC NameThis compound[1][5]
CAS Number1443-80-7[1][2][3][4][5]
Synonyms4'-Cyanoacetophenone, p-Acetylbenzonitrile[1][3][4][5]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

This compound This compound Molecular Formula Molecular Formula This compound->Molecular Formula Molecular Weight Molecular Weight This compound->Molecular Weight C9H7NO C9H7NO Molecular Formula->C9H7NO 145.16 g/mol 145.16 g/mol Molecular Weight->145.16 g/mol

Molecular properties of this compound.

References

A Technical Guide to the Physical Properties of 4-Acetylbenzonitrile, with a Focus on its Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-acetylbenzonitrile, with a primary focus on its melting point. This document is intended to be a comprehensive resource, offering detailed experimental protocols and structured data presentation to support research and development activities.

Core Physical Properties of this compound

This compound, a versatile intermediate in organic synthesis, is a crystalline solid at room temperature.[1] Its key physical and chemical identifiers are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₇NO[1][2][3][4]
Molecular Weight 145.16 g/mol [1][2][4]
Appearance White to light yellow crystalline solid/powder[1][3][4][5][6]
CAS Number 1443-80-7[1][2][3][7]

Melting Point of this compound

The melting point of a compound is a critical physical property that provides an indication of its purity. For this compound, the literature reports a melting point range, which is typical for organic compounds. A summary of reported melting points is provided in the table below. The slight variations can be attributed to different experimental conditions and the purity of the sample.

Melting Point (°C)Melting Point (°F)Source(s)
55-58131-136.4[7]
56-59132.8-138.2[2][8][9]
77-79170.6-174.2[5]
~55-59~131-138.2[1]

Experimental Protocol for Melting Point Determination

The following is a detailed methodology for the determination of the melting point of this compound, based on the widely used capillary melting point method.

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for pulverizing the sample

  • Thermometer (calibrated)

  • Heating medium (e.g., silicone oil) if using a manual apparatus

Procedure:

  • Sample Preparation:

    • Place a small amount of the this compound on a clean, dry surface.

    • Finely powder the sample using a spatula or a mortar and pestle. This ensures uniform heating.

  • Loading the Capillary Tube:

    • Push the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube.

    • The packed sample should have a height of 2-3 mm.

  • Setting up the Apparatus:

    • If using a manual apparatus, attach the capillary tube to the thermometer. Ensure the bottom of the capillary tube is level with the thermometer bulb.

    • Place the thermometer and attached capillary tube into the heating bath.

    • For an automated apparatus, insert the capillary tube into the designated sample holder.

  • Melting Point Determination:

    • Begin heating the apparatus. If the approximate melting point is known, the temperature can be raised rapidly to about 15-20°C below the expected melting point.

    • As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute. Slow and steady heating is crucial for an accurate reading.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

  • Recording and Reporting:

    • The melting point should be recorded as a range from the temperature of initial melting to the temperature of complete liquefaction.

    • If necessary, repeat the measurement with a fresh sample in a new capillary tube to ensure accuracy. Do not re-melt a previously melted sample.[10]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.

  • Handle this compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of the powder and contact with skin and eyes.[11][12]

  • Dispose of used capillary tubes and any waste material in the appropriate chemical waste containers.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of a key physical property such as the melting point of a chemical compound.

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Data Handling A Obtain Sample of This compound B Pulverize Sample A->B C Load Capillary Tube B->C D Place in Melting Point Apparatus C->D E Heat Sample Slowly D->E F Observe and Record Melting Range E->F G Repeat for Accuracy F->G Check for consistency H Report Final Melting Point Range F->H Finalize result G->H

Caption: Workflow for the determination of the melting point of a solid compound.

References

A Comprehensive Technical Guide to the Solubility of 4-Acetylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-acetylbenzonitrile in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides detailed experimental protocols for researchers to determine precise solubility parameters in their own laboratories.

Introduction to this compound

This compound, also known as 4'-cyanoacetophenone, is an aromatic organic compound with the chemical formula C₉H₇NO. It presents as a white to light yellow crystalline solid.[1] The molecule features a benzene ring substituted with an acetyl group and a nitrile group at the para position. This bifunctional nature makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] Understanding its solubility in organic solvents is crucial for its application in chemical synthesis, purification, and formulation development.

Solubility of this compound

Currently, detailed quantitative solubility data for this compound in a range of organic solvents is not widely published. However, qualitative assessments are available and summarized in the table below. These descriptions provide a general understanding of its solubility behavior. It is generally considered to have low solubility in water.[2]

SolventChemical FormulaQualitative SolubilityCitation
AcetoneC₃H₆OModerately Soluble[2][4]
ChloroformCHCl₃Soluble[5][6]
DichloromethaneCH₂Cl₂Moderately Soluble[2]
EthanolC₂H₅OHModerately Soluble[2][4]
WaterH₂OInsoluble[5][6]

It is important to note that "moderately soluble" and "soluble" are qualitative terms and the actual solubility can vary significantly with temperature. The fact that this compound can be recrystallized from ethanol suggests that its solubility in this solvent is temperature-dependent.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are provided. These methods are standard in the field for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

3.1.1. Materials and Equipment

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or magnetic stirrer with hot plate

  • Temperature probe

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Pipettes

  • Evaporating dish or pre-weighed beaker

  • Drying oven

3.1.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or on a magnetic stirrer with controlled temperature.

    • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, with periodic checks to ensure the concentration is no longer changing.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the solution using a syringe filter into a pre-weighed, clean, and dry evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be below the boiling point of the solute and the solvent's boiling point.

    • Continue drying until a constant mass of the residue (this compound) is achieved. This is confirmed by repeated weighing until the mass no longer changes.

    • Record the final mass of the evaporating dish with the dry solute.

3.1.3. Data Analysis

  • Mass of dissolved solute: Subtract the initial mass of the empty evaporating dish from the final mass of the dish with the dried solute.

  • Mass of solvent: If the solvent was initially weighed, this is known. If a known volume of the supernatant was taken, calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution aliquot (which needs to be weighed before evaporation). Alternatively, if the density of the solvent at the experimental temperature is known, the mass can be calculated from the volume.

  • Solubility Calculation: Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

UV-Vis Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore that absorbs ultraviolet or visible light, which is the case for this compound due to its aromatic structure. This technique is often faster and requires smaller sample volumes than the gravimetric method.

3.2.1. Materials and Equipment

  • This compound (solute)

  • Organic solvent of interest (must be UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer

  • Syringe filters

3.2.2. Experimental Procedure

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning one of the standard solutions.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution and Sampling:

    • Prepare a saturated solution of this compound in the solvent at a constant temperature, as described in the gravimetric method (Section 3.1.2, step 1).

    • Once equilibrium is reached, withdraw a sample of the supernatant and filter it using a syringe filter as described previously (Section 3.1.2, step 2).

  • Spectrophotometric Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

3.2.3. Data Analysis

  • Concentration of diluted sample: Use the measured absorbance and the equation of the line from the calibration curve to determine the concentration of the diluted sample.

  • Concentration of saturated solution: Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid in a liquid solvent.

experimental_workflow prep Preparation of Saturated Solution equilibration Equilibration at Constant Temperature (24-72 hours) prep->equilibration sampling Sampling and Filtration of Supernatant equilibration->sampling method_split Method? sampling->method_split gravimetric Gravimetric Analysis method_split->gravimetric Gravimetric spectrophotometric UV-Vis Spectrophotometric Analysis method_split->spectrophotometric Spectrophotometric evaporation Solvent Evaporation gravimetric->evaporation calibration Preparation of Calibration Curve spectrophotometric->calibration dilution Dilution of Saturated Solution spectrophotometric->dilution weighing Weighing of Dry Solute evaporation->weighing calculation_grav Solubility Calculation weighing->calculation_grav calculation_spec Solubility Calculation calibration->calculation_spec absorbance Absorbance Measurement dilution->absorbance absorbance->calculation_spec

Caption: Experimental workflow for solubility determination.

Conclusion

References

A Technical Guide to the Spectroscopic Data of 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Acetylbenzonitrile (CAS No. 1443-80-7), a versatile organic building block used in the synthesis of various materials and pharmaceutical compounds. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Synonyms: 4'-Cyanoacetophenone, p-Cyanoacetophenone

  • Molecular Formula: C₉H₇NO

  • Molecular Weight: 145.16 g/mol [1][2]

  • Appearance: Light yellow to beige crystalline solid[3][4]

  • Melting Point: 56-59 °C[5]

Spectroscopic Data Summary

The following sections summarize the quantitative NMR, IR, and MS data for this compound. This data is crucial for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural characterization of organic molecules. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.05 - 8.06Doublet (d)2HNot ReportedAromatic H (ortho to -C≡N)
~7.78 - 7.79Doublet (d)2HNot ReportedAromatic H (ortho to -C(O)CH₃)
~2.65 - 2.66Singlet (s)3HN/AAcetyl group (-CH₃)

Data sourced from references[1][6].

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Referenced to solvent signal at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
196.6Carbonyl Carbon (-C =O)
139.9Quaternary Aromatic Carbon (-C -C(O)CH₃)
132.5Aromatic CH (ortho to -C≡N)
128.7Aromatic CH (ortho to -C(O)CH₃)
118.1Nitrile Carbon (-C ≡N)
116.3Quaternary Aromatic Carbon (-C -C≡N)
26.8Acetyl Carbon (-C H₃)

Note: Specific peak assignments can vary slightly between sources. The provided data represents a consensus from typical values and available literature[1].

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050 - 3100C-H StretchAromatic
~2220 - 2230C≡N StretchNitrile
~1680 - 1690C=O StretchKetone (Aryl)
~1600C=C StretchAromatic Ring
~1260C-C(=O) StretchAcetyl Group
~850C-H Bendp-disubstituted benzene

Data sourced from reference[1].

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
145~26[M]⁺ (Molecular Ion)
130100 (Base Peak)[M-CH₃]⁺
102~50[M-CH₃CO]⁺ or [C₇H₄N]⁺
75~13[C₆H₃]⁺
43~16[CH₃CO]⁺

Data sourced from the NIST Mass Spectrometry Data Center[7][8].

Experimental Protocols & Workflows

The following sections provide standardized protocols for acquiring the spectroscopic data presented above.

Spectroscopic Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a solid sample like this compound is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Weigh Solid Sample (5-25 mg for ¹H NMR) (50-100 mg for ¹³C NMR) p2 Dissolve in Deuterated Solvent (e.g., 0.6 mL CDCl₃) p1->p2 p3 Filter Solution into NMR Tube p2->p3 a1 NMR Spectrometer (¹H, ¹³C) p3->a1 NMR p4 Place Solid on ATR Crystal a2 FT-IR Spectrometer (ATR) p4->a2 IR p5 Introduce Volatilized Sample into Source a3 Mass Spectrometer (EI) p5->a3 MS d1 Process & Reference Spectra (Chemical Shift, Integration) a1->d1 d2 Identify Characteristic Peaks (Wavenumber) a2->d2 d3 Analyze Fragmentation Pattern (m/z) a3->d3

Caption: General workflow for spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small vial.[9]

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).[9] For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[10]

  • Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[11] The final sample height should be 4-5 cm.

  • Data Acquisition: Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Optimize the magnetic field homogeneity by shimming.[10]

  • Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.[10]

  • For the ¹³C spectrum, use a proton-decoupled pulse sequence. A longer acquisition time (e.g., 30-60 minutes) is often required due to the lower natural abundance of ¹³C.[11]

  • Data Processing: Process the raw data (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm or the residual solvent signal (CDCl₃ at 7.26 ppm for ¹H; 77.16 ppm for ¹³C).[10][12]

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

ATR is a rapid method for analyzing solid samples with minimal preparation.[13]

  • Background Collection: Ensure the ATR crystal (e.g., diamond) is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as the instrument's optical characteristics.[14]

  • Sample Application: Place a small amount (a few milligrams) of crystalline this compound directly onto the center of the ATR crystal.[14]

  • Apply pressure using the instrument's pressure clamp to ensure firm contact between the sample and the crystal.[15]

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

EI-MS is a "hard" ionization technique that provides a reproducible fragmentation pattern, useful for structural identification.[16]

  • Sample Introduction: Introduce a small quantity (less than a microgram) of this compound into the ion source.[17] For a volatile solid, this is typically done using a direct insertion probe, which is heated to vaporize the sample directly into the ionization chamber.[18]

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[16][17] This ejects an electron from the molecule, forming a high-energy molecular ion (M⁺).

  • Fragmentation: Due to the excess energy, the molecular ion undergoes fragmentation, breaking into smaller, stable, positively charged ions and neutral radicals.[19]

  • Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[19]

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[19]

Molecular Structure and Spectroscopic Assignments

The following diagram illustrates the structure of this compound with assignments for the key NMR signals.

Caption: Molecular structure of this compound with ¹H NMR assignments.

References

4-Acetylbenzonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Acetylbenzonitrile

This guide provides a comprehensive overview of this compound, a versatile aromatic compound with significant applications in research and development, particularly in the synthesis of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, this document details its chemical structure, properties, synthesis, and key applications.

Chemical Structure and IUPAC Name

This compound is an organic compound characterized by a benzene ring substituted at the para position with an acetyl group (-COCH₃) and a nitrile group (-CN).[1][2][3] This dual functionality, featuring both an electrophilic carbonyl carbon and an electron-withdrawing nitrile group, makes it a valuable intermediate in organic synthesis.[1]

The IUPAC name for this compound is This compound .[4][5] It is also commonly known by several synonyms, including 4'-cyanoacetophenone, p-cyanoacetophenone, and 4-cyanophenyl methyl ketone.[2][4]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically an off-white to pale yellow crystalline powder or mass.[1][2] A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₇NO[1][2][6]
Molecular Weight 145.16 g/mol [1][2][6]
Melting Point 55-59 °C[1][7]
Appearance Off-white to pale yellow crystalline powder[1][2]
Solubility Soluble in chloroform and acetone; insoluble in water[1][2][7]
SMILES CC(=O)c1ccc(cc1)C#N[4]
InChI Key NLPHXWGWBKZSJC-UHFFFAOYSA-N[2]
CAS Number 1443-80-7[1][2]

Experimental Protocol: Synthesis of 4-(2-oxoacetyl)benzonitrile

The reactivity of the acetyl group in this compound allows for further functionalization. A representative experimental protocol for the synthesis of 4-(2-oxoacetyl)benzonitrile from this compound (referred to as para-cyano-acetophenone in the procedure) is detailed below.[8]

Objective: To synthesize 4-(2-oxoacetyl)benzonitrile via the oxidation of this compound.

Materials:

  • This compound (para-cyano-acetophenone) (100 mmol)

  • Selenium dioxide (SeO₂) (100 mmol)

  • 1,4-Dioxane (75 ml)

  • Water (7.5 ml)

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a mixture of 75 ml of 1,4-dioxane and 7.5 ml of water, add 100 mmol of selenium dioxide.

  • Stir the mixture at 50°C until the selenium dioxide has completely dissolved.

  • Add 100 mmol of this compound to the reaction mixture.

  • Increase the temperature to 90°C and stir for 12 hours.

  • Filter the warm solution to remove any insoluble byproducts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane and wash with water.

  • Separate the organic layer, dry it over magnesium sulfate, and filter.

  • Remove the solvent from the organic layer to yield the final product, 4-(2-oxoacetyl)benzonitrile, as a solid.

Expected Yield: 85%[8]

The workflow for this synthesis is illustrated in the diagram below.

G start Mix Dioxane, Water, and SeO₂ dissolve Stir at 50°C until SeO₂ dissolves start->dissolve add_reactant Add this compound dissolve->add_reactant react Stir at 90°C for 12 hours add_reactant->react filter Filter the warm solution react->filter evaporate1 Remove solvent filter->evaporate1 dissolve_wash Dissolve residue in CH₂Cl₂ and wash with water evaporate1->dissolve_wash separate_dry Separate and dry organic layer dissolve_wash->separate_dry evaporate2 Remove solvent separate_dry->evaporate2 end_product Yields 4-(2-oxoacetyl)benzonitrile evaporate2->end_product

Caption: Experimental workflow for the synthesis of 4-(2-oxoacetyl)benzonitrile.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules. Its versatile chemical nature, stemming from the presence of both a nitrile and an acetyl group, allows for a wide range of chemical transformations.[1]

Key applications include:

  • Pharmaceutical Synthesis: It is utilized in the preparation of antimalarial isonitriles and serves as an intermediate for various active pharmaceutical ingredients (APIs), including anesthetic and anti-allergic agents.[7] It is also used in the synthesis of imidazole derivatives.

  • Agrochemicals: The compound is a precursor in the manufacturing of certain agrochemicals.[2][9]

  • Heterocyclic Chemistry: The dual functionality of this compound makes it a convenient starting material for constructing various heterocyclic scaffolds.[3]

Safety and Handling

This compound is classified as an irritant and may pose health risks if inhaled or ingested.[2][3] It is categorized as Acute Toxicity 4 (Dermal and Oral). Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[3] It should be stored in a dry environment, away from strong oxidizing agents and heat.[3]

References

Discovery and history of 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Acetylbenzonitrile: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a versatile organic building block. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its historical context, synthetic methodologies, and applications, with a focus on its role in the development of therapeutic agents.

Introduction

This compound, also known as 4'-cyanoacetophenone, is an aromatic organic compound with the chemical formula C₉H₇NO.[1][2] Its structure features a benzene ring substituted with an acetyl group (-COCH₃) and a nitrile group (-CN) at the para position.[1] This bifunctional nature makes it a valuable intermediate in a wide array of chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[3] The presence of both a ketone and a nitrile functional group allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name This compound[2]
CAS Number 1443-80-7[4]
Molecular Formula C₉H₇NO[5]
Molecular Weight 145.16 g/mol [5]
Appearance White to light yellow crystalline solid[3][4]
Melting Point 56-59 °C[5]
Boiling Point 290.4 °C at 760 mmHg
Solubility Soluble in organic solvents like ethanol, acetone, and dichloromethane; low solubility in water.[3]

Historical Context and Discovery

Synthetic Methodologies

The synthesis of this compound can be achieved through several key pathways, each with its own advantages and historical significance. These methods primarily include the cyanation of haloacetophenones, the acetylation of cyanophenyl derivatives, and the direct oxidation of p-ethylbenzonitrile.

Cyanation of 4-Haloacetophenones

A well-established method for preparing this compound involves the cyanation of 4-haloacetophenones, such as 4-bromoacetophenone or 4-chloroacetophenone.[6] This nucleophilic substitution reaction replaces the halogen atom with a cyanide group.

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromoacetophenone

This protocol is based on modern palladium-catalyzed cross-coupling reactions, which offer high yields and good functional group tolerance.

  • Materials:

    • 4-Bromoacetophenone

    • Potassium cyanide (KCN) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

    • Copper(I) iodide (CuI) (co-catalyst, if using KCN)

    • Solvent (e.g., Tetrahydrofuran (THF), Toluene)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromoacetophenone (1.0 equiv), potassium cyanide (1.2 equiv), and copper(I) iodide (0.1 equiv).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

    • Add anhydrous THF as the solvent.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with an aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to yield pure this compound.

Table 2: Comparison of Cyanation Methods for this compound Synthesis

Starting MaterialCyanide SourceCatalyst SystemSolventTemperatureYieldReference
4-BromoacetophenoneKCNPd(PPh₃)₄ / CuITHFRefluxHigh[6]
4-ChloroacetophenoneKCNPd catalyst with bidentate phosphine ligandToluene160 °C86%[6]
4-BromoacetophenoneK₄[Fe(CN)₆]Palladium-Schiff base complex on δ-FeOOH nanoparticlesNot specifiedNot specified85%[6]
Acetylation of 4-Cyanophenyl Derivatives

An alternative synthetic approach is the acetylation of a 4-cyanophenyl precursor that has a suitable leaving group, such as a trifluoromethanesulfonate (triflate) group.[6] This method utilizes a palladium-catalyzed cross-coupling reaction to introduce the acetyl group.

Experimental Protocol: Palladium-Catalyzed Acetylation of 4-Cyanophenyl Triflate

This protocol is based on modern palladium-catalyzed acylation reactions.

  • Materials:

    • 4-Cyanophenyl trifluoromethanesulfonate

    • Acetylating agent (e.g., Acetyltrimethylsilane)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

    • Cesium fluoride (CsF)

    • Solvent (e.g., 1,2-Dichloroethane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, add 4-cyanophenyl triflate (1.0 equiv), cesium fluoride (4.0 equiv), and the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

    • Add anhydrous 1,2-dichloroethane as the solvent.

    • Add acetyltrimethylsilane (2.0 equiv) to the reaction mixture.

    • Heat the mixture at 75 °C for approximately 6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain this compound.

Table 3: Yields for Palladium-Catalyzed Acetylation of Aryl Triflates

Aryl TriflateAcetylating AgentCatalystBaseSolventTemperatureYieldReference
p-Tolyl triflateAcetyltrimethylsilanePd(PPh₃)₄CsF1,2-Dichloroethane75 °CGood[7]
2-Naphthyl triflateAcetyltrimethylsilanePd(PPh₃)₄CsF1,2-Dichloroethane75 °C78%[7]
Direct Catalytic Oxidation of 4-Ethylbenzonitrile

A more modern and atom-economical approach is the one-step direct catalytic selective oxidation of 4-ethylbenzonitrile using molecular oxygen or air.[6] This method represents a significant advancement in the synthesis of this compound, offering a greener alternative to traditional multi-step processes.

Experimental Workflow and Visualizations

To illustrate the synthetic process, a generalized experimental workflow for the synthesis of this compound is presented below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Starting Materials Starting Materials Reaction Mixture Reaction Mixture Starting Materials->Reaction Mixture Add Reagents & Catalyst Crude Product Crude Product Reaction Mixture->Crude Product Heating & Reaction Time Quenching Quenching Crude Product->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Step Purification Step Drying & Concentration->Purification Step e.g., Column Chromatography or Recrystallization Purified Product Purified Product Purification Step->Purified Product

A generalized workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds with significant biological activities. Its derivatives have been explored as potential therapeutic agents, including antifungal and antimalarial drugs.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

Imidazole derivatives synthesized from this compound have shown promise as antifungal agents. Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

ergosterol_biosynthesis_inhibition HMG-CoA HMG-CoA Mevalonate Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Squalene Squalene Lanosterol Lanosterol Ergosterol Precursors Ergosterol Precursors Lanosterol->Ergosterol Precursors Lanosterol 14α-demethylase Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation

Inhibition of the fungal ergosterol biosynthesis pathway by imidazole derivatives.
Antimalarial Activity: Targeting Heme Detoxification

Isonitrile derivatives, which can be synthesized from this compound, have demonstrated potent antimalarial activity. One of the proposed mechanisms of action is the inhibition of the heme detoxification pathway in the malaria parasite, Plasmodium falciparum. During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Isonitrile-containing compounds are thought to interfere with this process, leading to a buildup of toxic heme and parasite death.

heme_detoxification_inhibition cluster_vacuole Parasite Food Vacuole Parasite Food Vacuole Parasite Food Vacuole Toxic Heme Toxic Heme Hemozoin (non-toxic) Hemozoin (non-toxic) Toxic Heme->Hemozoin (non-toxic) Polymerization Parasite Death Parasite Death Toxic Heme->Parasite Death Toxicity

Inhibition of heme detoxification in Plasmodium falciparum by isonitrile derivatives.

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. While its initial discovery is not prominently documented, the evolution of its synthesis reflects major trends in synthetic chemistry, moving towards more efficient, catalytic, and environmentally benign methods. Its utility as a precursor for biologically active molecules, particularly in the development of new antifungal and antimalarial agents, underscores its importance for researchers and drug development professionals. The ability to selectively target crucial biochemical pathways in pathogens highlights the potential of this compound-derived compounds in addressing pressing global health challenges.

References

4-Acetylbenzonitrile: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the safety protocols, toxicological data, and handling procedures for 4-acetylbenzonitrile, designed for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the safety data sheet (SDS) for this compound (CAS No. 1443-80-7). The information is compiled and presented to meet the needs of laboratory personnel, ensuring safe handling and emergency preparedness. All quantitative data has been summarized in structured tables, and logical workflows for safety procedures are visualized using diagrams.

Chemical Identification and Physical Properties

This compound, also known as 4'-cyanoacetophenone, is a chemical intermediate widely used in the synthesis of pharmaceuticals and other organic compounds.[1][2] It typically appears as a white to light yellow crystalline powder.[1]

PropertyValueSource
CAS Number 1443-80-7[1][3][4][5][6][7][8][9]
Molecular Formula C₉H₇NO[1][4][5][6][7][8][9]
Molecular Weight 145.16 g/mol [4][6][9]
EINECS Number 215-885-0[1][3][4][6][7]
Appearance White to light yellow crystalline powder[1]
Solubility Sparingly soluble in water; moderately soluble in organic solvents like ethanol and acetone.[1][8][1][8]
Melting Point 110 - 113 °C

Hazard Identification and Classification

The primary hazard associated with this compound is acute oral toxicity.[1][3][5][10] It is classified as "Harmful if swallowed."[1][3][5][6][10] Some sources also indicate potential hazards from skin contact and inhalation.[4]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][3][4][5][10]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin (mentioned by 12.5% of sources)[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation (mentioned by 12.5% of sources)[4]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation (mentioned by 12.5% of sources)[4]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled (mentioned by 10.4% of sources)[4]

GHS Pictogram:

  • GHS07: Exclamation mark[5][7][11]

Signal Word:

Toxicological Data

Toxicological studies on rats have been conducted to determine the acute toxicity of this compound.

Exposure RouteEndpointValueSpeciesSource
OralLD50>800 mg/kgRat[3]
DermalLD50>2000 mg/kgRat[3]

Experimental Protocols

The Safety Data Sheets reviewed do not provide detailed experimental methodologies for the toxicological studies. The LD50 values are cited from existing toxicological data, likely following standardized OECD (Organisation for Economic Co-operation and Development) guidelines for acute toxicity testing. For instance, the acute oral toxicity test is often conducted according to OECD Guideline 423, and the acute dermal toxicity test typically follows OECD Guideline 402. These protocols involve administering the substance to animals (usually rats) at various dose levels to determine the lethal dose for 50% of the test population.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Handling:

  • Handle in a well-ventilated place.[10]

  • Avoid contact with skin and eyes.[10]

  • Avoid the formation of dust and aerosols.[10]

  • Wear suitable protective clothing.[10]

  • Do not eat, drink, or smoke when using this product.[1][5][10]

  • Wash hands thoroughly after handling.[1][5][10]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Store apart from foodstuff containers or incompatible materials.[10]

  • Incompatible materials include strong oxidizers.[3]

Emergency Procedures and First Aid

In the event of exposure or an accident, the following first-aid measures should be taken promptly.

Exposure RouteFirst-Aid Measures
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][5][6] Rinse mouth with water.[1][3][5][10] Do not induce vomiting.[10] Never give anything by mouth to an unconscious person.[10]
Inhalation Move the victim into fresh air.[3][5][10] If breathing is difficult, give oxygen.[10] If not breathing, give artificial respiration.[10] Seek medical advice if symptoms persist.[3][5]
Skin Contact Take off contaminated clothing immediately.[3][5][10] Rinse skin with water/shower.[3][5] Wash off with soap and plenty of water.[10] Seek medical advice if irritation occurs or symptoms persist.[3][5]
Eye Contact Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[10] Consult a doctor.[3][5][10]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][5][10]

  • Unsuitable extinguishing media: Water jet.[3][5]

  • Hazardous combustion products: In case of fire, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be liberated.[3][5]

  • Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][5][10]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be used when handling this compound.

Protection TypeRecommendation
Eye/Face Protection Wear tightly sealed safety goggles or a face shield.[3]
Skin Protection Wear chemical-impermeable gloves.[10] The suitability of gloves should be checked with the supplier.[3][5] Wear suitable protective clothing.[10]
Respiratory Protection If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

Logical Workflows and Diagrams

The following diagrams, created using the DOT language, illustrate the logical flow of safety procedures for handling this compound.

Hazard_Response_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_emergency Emergency Response Hazard_ID Hazard Identification (Acute Oral Toxicity) Risk_Assess Risk Assessment (Exposure Potential) Hazard_ID->Risk_Assess Eng_Controls Engineering Controls (Ventilation) Risk_Assess->Eng_Controls Implement PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Eng_Controls->PPE Admin_Controls Administrative Controls (SOPs, Training) PPE->Admin_Controls Spill Spill Response Admin_Controls->Spill Prepare for Exposure Exposure Response (First Aid) Admin_Controls->Exposure Prepare for Fire Fire Response Admin_Controls->Fire Prepare for

Caption: Logical workflow for hazard management of this compound.

First_Aid_Protocol cluster_routes cluster_actions Start Exposure Incident Ingestion Ingestion Start->Ingestion Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Action_Ingestion Call Poison Center/Doctor Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingestion Action_Inhalation Move to Fresh Air Provide Oxygen if Needed Seek Medical Advice Inhalation->Action_Inhalation Action_Skin Remove Contaminated Clothing Rinse with Water/Shower Wash with Soap Skin_Contact->Action_Skin Action_Eye Rinse with Water (15+ min) Remove Contact Lenses Consult a Doctor Eye_Contact->Action_Eye End Seek Professional Medical Attention Action_Ingestion->End Action_Inhalation->End Action_Skin->End Action_Eye->End

Caption: First-aid decision tree for this compound exposure.

References

Thermodynamic Properties of 4-Acetylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylbenzonitrile, a substituted aromatic compound, serves as a versatile intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and ensuring the stability and purity of synthesized compounds. This technical guide provides a summary of the available thermodynamic data for this compound and outlines the standard experimental and computational methodologies for their determination.

Core Thermodynamic and Physical Properties

Physicochemical Data

A compilation of experimentally determined physical properties for this compound is presented in Table 1. These parameters are fundamental for handling, purification, and process design.

PropertyValueSource(s)
Molecular FormulaC₉H₇NO[1][2]
Molecular Weight145.16 g/mol [1][2]
Melting Point56-59 °C[1][3][4]
Boiling Point293.3 °C at 760 mmHg[1]
Density1.11 g/cm³[1]
Vapor Pressure0.00174 mmHg at 25°C[1]
SolubilitySoluble in chloroform, insoluble in water.[4]
Thermochemical Data

Direct experimental values for the standard molar enthalpy of formation, standard molar entropy, and Gibbs free energy of formation for this compound are scarce. However, computational studies on related isomers provide a reliable estimate for the gas-phase standard molar enthalpy of formation.

Thermodynamic PropertyCalculated Value (kJ·mol⁻¹)Method
Standard Molar Enthalpy of Formation (gas phase, 298.15 K)52.4 ± 2.1Ab initio calculations

Note: The value presented is based on high-level ab initio calculations performed in a comparative study of acetylbenzonitrile isomers.[5]

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies that can be employed to determine the key thermodynamic properties of this compound.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of a solid organic compound like this compound can be determined from its standard massic energy of combustion, measured using a static bomb calorimeter.[5][6]

Methodology:

  • A pellet of a precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

  • The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited electrically, and the complete combustion reaction occurs.

  • The temperature change of the water is meticulously recorded.

  • The energy of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.[7][8]

  • The standard molar enthalpy of formation is then derived from the standard molar enthalpy of combustion using Hess's Law.

A general workflow for this process is illustrated below.

cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis prep1 Weigh Sample prep2 Pelletize Sample prep1->prep2 cal1 Place sample in bomb prep2->cal1 cal2 Pressurize with O₂ cal1->cal2 cal3 Submerge bomb in water cal2->cal3 cal4 Ignite sample cal3->cal4 cal5 Record temperature change cal4->cal5 ana1 Calculate energy of combustion cal5->ana1 ana2 Calculate enthalpy of combustion ana1->ana2 ana3 Calculate enthalpy of formation (Hess's Law) ana2->ana3

Workflow for Bomb Calorimetry.
Enthalpy of Sublimation: Calvet Microcalorimetry

The standard molar enthalpy of sublimation, which is the enthalpy change when a solid transforms directly into a gas, can be measured using a Calvet microcalorimeter.[5]

Methodology:

  • A small, known mass of this compound is placed in an effusion cell within the microcalorimeter.

  • The sample is heated to a specific temperature under vacuum.

  • The heat flow associated with the sublimation of the sample is measured by the calorimeter's heat flux sensors.

  • The enthalpy of sublimation is determined from the measured heat flow and the mass of the sublimated sample.

Vapor Pressure and Enthalpy of Vaporization/Sublimation: Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the vapor pressure of substances with low volatility.[9][10][11][12][13] From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.

Methodology:

  • A sample of this compound is placed in a Knudsen cell, which is a container with a small orifice of known area.

  • The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

  • The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time using a microbalance.

  • The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance.

  • By measuring the vapor pressure at different temperatures, the enthalpy of sublimation (for a solid) or vaporization (for a liquid) can be determined from the slope of a plot of ln(P) versus 1/T.

The logical flow of the Knudsen effusion method is depicted below.

start Place sample in Knudsen cell step1 Heat to constant temperature (T) in vacuum start->step1 step2 Measure rate of mass loss (dm/dt) step1->step2 step3 Calculate vapor pressure (P) step2->step3 step4 Repeat at different temperatures step3->step4 step5 Plot ln(P) vs 1/T step4->step5 end Determine ΔH_sub/vap from slope step5->end

Knudsen Effusion Method Workflow.

Computational Thermochemistry

In the absence of extensive experimental data, computational methods provide a powerful tool for estimating the thermodynamic properties of molecules. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can yield accurate thermochemical data.[14]

Methodology using Gaussian Software

Software packages like Gaussian are widely used for these calculations.[15][16][17][18][19]

Procedure:

  • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A common method is the B3LYP functional with a suitable basis set (e.g., 6-311++G**).[14]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the vibrational frequencies.

  • Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy, thermal corrections to energy and enthalpy, and the entropy. These values are used to calculate the standard enthalpy of formation, Gibbs free energy of formation, and heat capacity.

The computational workflow is summarized in the following diagram.

input Define molecular structure (this compound) opt Geometry Optimization (e.g., DFT B3LYP/6-311++G**) input->opt freq Frequency Calculation opt->freq output Thermochemical Data Output: - Enthalpy - Entropy - Gibbs Free Energy freq->output

Computational Thermochemistry Workflow.

Conclusion

This technical guide has summarized the available physical and calculated thermodynamic properties of this compound. While direct experimental thermochemical data is limited, established experimental techniques such as bomb calorimetry, Calvet microcalorimetry, and the Knudsen effusion method can be employed for their precise determination. Furthermore, computational chemistry offers a reliable alternative for obtaining a comprehensive thermodynamic profile of this important synthetic intermediate. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this compound.

References

A Comprehensive Technical Guide to Commercial 4-Acetylbenzonitrile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available 4-acetylbenzonitrile, a key building block in pharmaceutical and chemical research. This document details the specifications from various suppliers, outlines common experimental protocols for its use, and provides essential quality control methodologies to ensure the integrity of research outcomes.

Introduction to this compound

This compound (CAS No. 1443-80-7), also known as 4-cyanoacetophenone, is a versatile bifunctional aromatic compound featuring both a ketone and a nitrile group.[1][2] This unique structure makes it a valuable intermediate in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs) and fine chemicals.[3][4] Its applications in research are extensive, notably in the preparation of antimalarial isonitriles, as well as synthetic intermediates for anesthetic and anti-allergic agents.[1][5]

Commercial Supplier Specifications

A critical aspect of sourcing this compound for research is understanding the purity and physical properties offered by different commercial suppliers. The following tables summarize the available quantitative data from a selection of prominent vendors. Researchers should always refer to the supplier's specific Certificate of Analysis (CoA) for lot-specific data.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 1443-80-7[3]
Molecular Formula C₉H₇NO[3]
Molecular Weight 145.16 g/mol [3]
Appearance Light yellow to yellow-beige crystalline mass or powder[1]
Melting Point 55-59 °C[1][6]
Solubility Soluble in chloroform; Insoluble in water[1]

Table 2: Purity Specifications from Commercial Suppliers

SupplierPurity SpecificationAnalytical Method
Sigma-Aldrich 99%Not specified
Fisher Scientific 98+%GC
Apollo Scientific ≥95%Not specified
CymitQuimica >97.0%GC
Otto Chemie 99%Not specified
Industrial Chemicals 98%Not specified

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount for reproducible research. The following are standard analytical methods used for its quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment in the molecule. The expected signals for this compound in CDCl₃ are typically observed at approximately 2.66 ppm (singlet, 3H, -CH₃), 7.79 ppm (doublet, 2H, aromatic), and 8.06 ppm (doublet, 2H, aromatic).[3]

  • ¹³C NMR: Confirms the carbon framework of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 145, corresponding to its molecular weight.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups. The spectrum of this compound will exhibit strong absorption bands corresponding to the nitrile (C≡N) and carbonyl (C=O) stretches.

Experimental Protocols in Synthetic Chemistry

This compound is a versatile reagent in a variety of organic transformations. Below are representative protocols for its application in common synthetic reactions.

Synthesis of Imidazole Derivatives

Imidazole derivatives are prevalent scaffolds in medicinal chemistry. This compound can serve as a key starting material for their synthesis.[2]

General Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add a primary amine (1 equivalent), an aldehyde (1 equivalent), and a source of ammonia (e.g., ammonium acetate, excess).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and the progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired imidazole derivative.

Grignard Reaction with this compound

The acetyl group of this compound can readily react with Grignard reagents to form tertiary alcohols, which are important intermediates in drug discovery.[9]

General Protocol:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of this compound (1 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Reagent Addition: The Grignard reagent (e.g., phenylmagnesium bromide, ~1.1 equivalents) in the same solvent is added dropwise to the cooled (0 °C) solution of this compound with stirring.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, monitoring the reaction by TLC.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is purified by column chromatography.

Logical Workflow for Supplier Selection

Choosing the right supplier is a critical first step in the research process. The following diagram illustrates a logical workflow for selecting a commercial supplier of this compound.

G Workflow for Supplier Selection of this compound A Define Research Requirements (Purity, Quantity, Budget) B Identify Potential Suppliers (Online Databases, Catalogs) A->B C Request Technical Data (CoA, SDS, Specifications) B->C D Compare Supplier Specifications (Purity, Impurity Profile, Price) C->D F Select Optimal Supplier D->F E Evaluate Supplier Reliability (Lead Time, Customer Service, Reviews) E->F G Place Order and Procure Material F->G

Caption: A logical workflow for the selection of a commercial supplier for this compound.

Conclusion

This technical guide provides researchers with a foundational understanding of commercially available this compound. By carefully considering the supplier specifications, implementing robust quality control measures, and utilizing established experimental protocols, scientists can confidently incorporate this versatile building block into their research and development endeavors. For all applications, it is imperative to consult the latest safety data sheets (SDS) and handle the chemical with appropriate personal protective equipment in a well-ventilated fume hood.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Acetylbenzonitrile from 4-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-acetylbenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research, from 4-bromoacetophenone. The primary method detailed is a palladium-catalyzed cyanation reaction, a common and efficient method for the formation of aryl nitriles. An alternative copper-catalyzed approach is also discussed. This application note includes comprehensive experimental procedures, data presentation in tabular format, and visual diagrams to illustrate the reaction workflow, aiding in the successful replication and understanding of the synthesis.

Introduction

This compound is a key building block in organic synthesis, featuring both a ketone and a nitrile functional group.[1] These reactive sites allow for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic chemistry. While traditional methods like the Sandmeyer and Rosenmund-von Braun reactions exist, transition-metal-catalyzed cyanations, particularly those employing palladium or copper, offer milder reaction conditions and greater functional group tolerance.[4] This document focuses on the synthesis of this compound from 4-bromoacetophenone, providing detailed and actionable protocols for laboratory execution.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-BromoacetophenoneC₈H₇BrO199.0449-51White to off-white solid
This compoundC₉H₇NO145.1656-59[2]Light yellow to beige crystalline powder[4]
Table 2: Characterization Data for this compound
AnalysisData
¹H NMR (CDCl₃, 400 MHz)δ 8.06 (d, J=8.0 Hz, 2H), 7.79 (d, J=8.0 Hz, 2H), 2.66 (s, 3H)[5]
¹³C NMR (CDCl₃, 100 MHz)δ 196.8, 138.3, 132.5, 128.8, 118.1, 116.3, 26.8
IR (KBr, cm⁻¹) ~2230 (C≡N stretch), ~1685 (C=O stretch)[6]
Mass Spectrum (EI) m/z 145 (M⁺), 130 (M⁺ - CH₃), 102 (M⁺ - COCH₃)[7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide

This protocol is adapted from general procedures for palladium-catalyzed cyanation of aryl bromides using the non-toxic cyanide source, potassium ferrocyanide (K₄[Fe(CN)₆]).

Materials:

  • 4-Bromoacetophenone

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction tube equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 199 mg), potassium ferrocyanide trihydrate (0.6 mmol, 253 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and dppf (0.04 mmol, 22.2 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5 mL) and sodium carbonate (2.0 mmol, 212 mg).

  • Reaction: Stir the mixture at 120-140 °C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 9:1 and gradually increasing the polarity). The purified fractions are then combined and the solvent is evaporated to yield this compound as a solid. Further purification can be achieved by recrystallization from ethanol.[2]

Expected Yield: Yields for palladium-catalyzed cyanation of aryl bromides are typically in the range of 70-95%.

Protocol 2: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

This protocol is a modification of the classic Rosenmund-von Braun reaction, using copper(I) cyanide. This method is often effective but may require higher temperatures and stoichiometric amounts of the copper salt.

Materials:

  • 4-Bromoacetophenone

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Pyridine (optional, as a promoter)

  • Ethyl acetate

  • Aqueous ammonia solution (e.g., 10%)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromoacetophenone (1.0 mmol, 199 mg) and copper(I) cyanide (1.2 mmol, 107 mg).

  • Solvent Addition: Add anhydrous DMF or DMSO (5 mL). The addition of a small amount of pyridine (e.g., 0.5 mL) can sometimes accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 150-180 °C) and stir for 6-12 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into an aqueous ammonia solution (20 mL) and stir for 30 minutes to dissolve the copper salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel with a hexanes/ethyl acetate gradient, followed by recrystallization from ethanol if necessary.

Expected Yield: Yields for copper-catalyzed cyanations can be more variable than palladium-catalyzed reactions but can range from 60-85%.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 4-Bromoacetophenone, Catalyst, Cyanide Source, and Base in Solvent react Heat and Stir under Inert Atmosphere start->react monitor Monitor Reaction (TLC/GC-MS) react->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup and Extraction cool->extract dry Dry and Concentrate Organic Layer extract->dry chromatography Column Chromatography dry->chromatography recrystallize Recrystallization (Optional) chromatography->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_overview cluster_pd Palladium-Catalyzed cluster_cu Copper-Catalyzed reactant 4-Bromoacetophenone pd_reagents Pd(OAc)₂/dppf K₄[Fe(CN)₆] Na₂CO₃, DMF cu_reagents CuCN DMF or DMSO product This compound pd_reagents->product High Yield, Mild Conditions cu_reagents->product Alternative Route, Higher Temp.

Caption: Overview of synthetic routes to this compound.

References

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 4-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cyanation of 4-bromoacetophenone to synthesize 4-acetylbenzonitrile, a valuable intermediate in pharmaceutical and materials science.

Introduction

The palladium-catalyzed cyanation of aryl halides is a powerful and versatile method for the formation of aryl nitriles.[1][2] This reaction offers a significant improvement over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[3][4] The use of non-toxic and easy-to-handle cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), has further enhanced the safety and practicality of this transformation.[3][5] This protocol focuses on the efficient conversion of 4-bromoacetophenone to this compound utilizing a palladium catalyst.

Reaction Principle

The reaction proceeds via a palladium-catalyzed cross-coupling mechanism. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

Experimental Protocols

Two representative protocols are provided below, utilizing different palladium catalysts and reaction conditions.

Protocol 1: Ligand-Free Palladium Acetate Catalysis

This protocol is adapted from a general method for the ligand-free cyanation of aryl bromides using potassium hexacyanoferrate(II) as the cyanide source.[5]

Materials:

  • 4-bromoacetophenone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 199.0 mg), potassium hexacyanoferrate(II) trihydrate (0.22 mmol, 92.9 mg), and sodium carbonate (1.0 mmol, 106.0 mg).

  • Add palladium(II) acetate (0.005 mmol, 1.1 mg).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add 3 mL of anhydrous DMF to the reaction mixture via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block at 130 °C.

  • Stir the reaction mixture vigorously for the specified time (e.g., 20 minutes, reaction progress can be monitored by TLC or GC-MS).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Palladacycle Catalysis in a Biphasic System

This protocol is based on a general method for the cyanation of (hetero)aryl bromides using a palladacycle precatalyst and potassium hexacyanoferrate(II) in a dioxane/water solvent system.[3]

Materials:

  • 4-bromoacetophenone

  • Palladacycle precatalyst (e.g., XPhos-Pd-G3)

  • XPhos ligand

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • Degassed water

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-top reaction tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a screw-top reaction tube equipped with a magnetic stir bar, add the palladacycle precatalyst (e.g., 0.01 mmol, 1 mol%), XPhos ligand (e.g., 0.012 mmol, 1.2 mol%), potassium hexacyanoferrate(II) trihydrate (0.5 mmol, 211 mg), and potassium acetate (0.125 mmol, 12.3 mg).

  • Add 4-bromoacetophenone (1.0 mmol, 199.0 mg) to the tube.

  • Seal the tube with a Teflon-lined cap, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add 2.5 mL of 1,4-dioxane and 2.5 mL of degassed water via syringe.

  • Place the reaction tube in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture for 1-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Cyanation of Bromoacetophenones
EntrySubstrateCatalyst (mol%)Ligand (mol%)Cyanide SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromoacetophenonePalladacycle (0.5)-K₄[Fe(CN)₆]K₂CO₃DMF1300.3357[4]
24-BromoacetophenonePd(OAc)₂ (0.1)-K₄[Fe(CN)₆]Na₂CO₃DMAc1205~83-96 (expected)[5]
34-BromoacetophenoneXPhos-Pd-G3 (1.0)XPhos (1.2)K₄[Fe(CN)₆]KOAcDioxane/H₂O1001-4>90 (expected)[3]

Yields are for the isolated product. Expected yields for 4-bromoacetophenone are based on reported results for similar aryl bromides under the specified conditions.

Table 2: Spectroscopic Data for this compound
Data TypeDescription
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.06 (d, J = 8.4 Hz, 2H), 7.79 (d, J = 8.4 Hz, 2H), 2.66 (s, 3H)[6]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 196.7, 138.9, 132.5, 128.6, 118.1, 116.3, 26.8
Mass Spectrum (EI) m/z (%): 145 (M⁺, 40), 130 (100), 102 (35), 76 (15)[7]
Appearance White to off-white solid
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Weigh Reactants: 4-Bromoacetophenone, K4[Fe(CN)6], Base B Add Catalyst and Ligand (if any) A->B C Add Solvent B->C D Inert Atmosphere (Evacuate/Backfill) C->D E Heat and Stir (100-130 °C) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool to RT F->G H Quench and Extract with Organic Solvent G->H I Wash and Dry Organic Layer H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: Experimental workflow for the palladium-catalyzed cyanation.

Catalytic Cycle

catalytic_cycle Pd0 Pd(0)Ln ArPdBr ArPd(II)BrLn Pd0->ArPdBr Oxidative Addition ArPdCN ArPd(II)(CN)Ln ArPdBr->ArPdCN Transmetalation ArCN ArCN ArPdCN->ArCN Pd_regenerated Pd(0)Ln ArPdCN->Pd_regenerated Reductive Elimination ArBr ArBr ArBr->ArPdBr CN_source [CN]⁻ CN_source->ArPdCN

Caption: Generalized catalytic cycle for the cyanation reaction.

References

Application Notes and Protocols for the Direct Catalytic Oxidation of 4-Ethylbenzonitrile to 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of 4-ethylbenzonitrile to 4-acetylbenzonitrile is a crucial transformation in organic synthesis, yielding a valuable intermediate for the pharmaceutical and fine chemical industries. This compound serves as a key building block in the synthesis of various biologically active molecules. This document provides detailed application notes and experimental protocols for the direct catalytic oxidation of 4-ethylbenzonitrile, focusing on modern, efficient, and selective methodologies. Traditional multi-step syntheses are often plagued by harsh reaction conditions and the use of expensive or toxic reagents. In contrast, direct catalytic oxidation offers a more atom-economical and environmentally benign approach.[1] This document outlines protocols for vanadium, nickel, and cobalt-based catalyst systems, presenting a comparative analysis of their performance.

Data Presentation

The following table summarizes the quantitative data for different catalytic systems employed in the direct oxidation of 4-ethylbenzonitrile to this compound, allowing for easy comparison of their efficacy.

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Yield (%)
Vanadocene Dichloride (Cp₂VCl₂)tert-Butyl Hydroperoxide (TBHP)-3012077
Nickel-Metal Organic Framework (Ni-MOF-74) / [bmim]Brtert-Butyl Hydroperoxide (TBHP)Acetonitrile601270
Cobalt(II) Acetate (Co(OAc)₂)tert-Butyl Hydroperoxide (TBHP)Acetonitrile851Not Specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Vanadium-Catalyzed Oxidation

This protocol details a highly selective benzylic C-H oxidation using a vanadium catalyst.

Materials:

  • 4-Ethylbenzonitrile (98%)

  • Vanadocene dichloride (Cp₂VCl₂)

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Ethyl acetate

  • Hexanes

  • Sodium thiosulfate

  • Silica gel for column chromatography

Procedure:

  • To a 4 mL vial, add vanadocene dichloride (2.5 mg, 0.01 mmol, 0.01 equiv).

  • Add tert-butyl hydroperoxide (720 µL, 5.0 mmol, 5.0 equiv, 70% in water).

  • Stir the solution at 30 °C for 30 minutes.

  • Add 4-ethylbenzonitrile (129.7 mg, 1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Continue stirring the reaction at 30 °C for 5 days.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography.

  • Alternative Work-up:

    • Transfer the reaction mixture to a 16 mL vial.

    • Dilute with 10 mL of ethyl acetate.

    • Quench the reaction by adding solid sodium thiosulfate (700 mg, 5.5 mmol, 5.5 equiv) and stir for 1 hour.

    • Filter the mixture.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of 10% ethyl acetate in hexanes as the eluent to afford this compound (110 mg, 77% yield) as a colorless oil.[1]

Protocol 2: Nickel-Catalyzed Oxidation using a Ni-MOF-74 Relay System

This protocol utilizes a Nickel-Metal Organic Framework (Ni-MOF-74) in a relay catalysis system with an ionic liquid for the selective oxidation of benzylic C-H bonds under mild conditions.

Materials:

  • 4-Ethylbenzonitrile

  • Ni-MOF-74

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br)

  • tert-Butyl hydroperoxide (TBHP)

  • Acetonitrile

Procedure:

  • Note: A detailed, step-by-step experimental protocol for the specific oxidation of 4-ethylbenzonitrile using this system was not available in the public domain at the time of this writing. The following is a generalized procedure based on the abstract of the cited research. Researchers should refer to the full publication for precise experimental details.

  • In a reaction vessel, combine Ni-MOF-74 and [bmim]Br in acetonitrile.

  • Add 4-ethylbenzonitrile to the catalyst mixture.

  • Add tert-butyl hydroperoxide (TBHP) as the oxidant.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the solid catalyst by filtration or centrifugation.

  • Extract the product from the reaction mixture using a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound. The reported yield for this system is 70%.

Protocol 3: Cobalt-Catalyzed Oxidation

This protocol provides a general method for cobalt-catalyzed benzylic oxidation, which can be adapted for the synthesis of this compound.

Materials:

  • 4-Ethylbenzonitrile

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • tert-Butyl hydroperoxide (TBHP)

  • Acetonitrile (MeCN)

Procedure:

  • Note: The following is a generalized protocol based on a similar cobalt-catalyzed oxidation of aromatic amines. Optimization for the specific substrate, 4-ethylbenzonitrile, may be required.

  • In a reaction flask, dissolve 4-ethylbenzonitrile (1.0 mmol) in acetonitrile.

  • Add Cobalt(II) acetate tetrahydrate (10 mol%).

  • Add tert-butyl hydroperoxide (2.0 equivalents).

  • Heat the reaction mixture to 85 °C and stir for 1 hour, or until the reaction is complete as monitored by TLC or GC-MS.[2]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the catalytic oxidation process.

experimental_workflow start Start reagents Combine Reactants: - 4-Ethylbenzonitrile - Catalyst - Oxidant - Solvent start->reagents reaction Reaction under Controlled Conditions (Temperature, Time) reagents->reaction Heat & Stir workup Reaction Work-up: - Quenching - Extraction - Washing reaction->workup Cool purification Purification: - Column Chromatography workup->purification product This compound purification->product logical_relationship substrate 4-Ethylbenzonitrile process Direct Catalytic Oxidation substrate->process catalyst Catalyst (V, Ni, or Co-based) catalyst->process oxidant Oxidant (e.g., TBHP) oxidant->process conditions Reaction Conditions (Solvent, Temp, Time) conditions->process product This compound process->product Selective Oxidation of Benzylic C-H bond

References

4-Acetylbenzonitrile: A Versatile Scaffold for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Acetylbenzonitrile is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of a diverse range of biologically active compounds.[1] Its structure, featuring both a reactive acetyl group and a nitrile moiety on a benzene ring, provides a unique platform for the construction of various heterocyclic systems, which are core scaffolds in numerous pharmaceuticals.[1][2] The dual reactivity allows for a multitude of chemical transformations, making it an attractive and valuable building block in medicinal chemistry for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing this compound as a key precursor, with a focus on the development of anti-inflammatory and analgesic agents.

Application 1: Synthesis of Imidazole Derivatives as Anti-inflammatory and Analgesic Agents

The imidazole scaffold is a prominent heterocyclic core found in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] The synthesis of substituted imidazoles from this compound offers a promising avenue for the discovery of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.

Signaling Pathway: The anti-inflammatory and analgesic effects of many NSAIDs are attributed to their inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the arachidonic acid metabolic pathway, which is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX and LOX, these imidazole derivatives can effectively reduce inflammation and alleviate pain.

Arachidonic Acid Pathway Arachidonic Acid Metabolism and Inhibition Arachidonic_Acid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (PGs) COX_Pathway->Prostaglandins Thromboxanes Thromboxanes (TXs) COX_Pathway->Thromboxanes Leukotrienes Leukotrienes (LTs) LOX_Pathway->Leukotrienes Inflammation Inflammation & Pain Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Imidazole_Derivative Imidazole Derivative (from this compound) Imidazole_Derivative->COX_Pathway Inhibits Imidazole_Derivative->LOX_Pathway Inhibits

Caption: Inhibition of COX and LOX pathways by imidazole derivatives.

Quantitative Data

The following table summarizes the biological activity of an imidazole derivative synthesized from this compound, as reported by Sondhi et al.

Compound IDChemical NameAnti-inflammatory Activity (% Inhibition at 50 mg/kg)Analgesic Activity (% Protection at 100 mg/kg)
3c 4-(1-(1-(4-cyanophenyl)ethyl)-1H-imidazol-4-yl)benzonitrile (hypothetical name based on reactants)Good75%

Note: The specific quantitative value for "Good" anti-inflammatory activity was not available in the abstract.

Experimental Protocols

Experimental Workflow:

Experimental_Workflow Synthesis and Evaluation Workflow Start Start: this compound Step1 Condensation with 4-(2-ethylamino)-1H-imidazole Start->Step1 Step2 Purification Step1->Step2 Step3 Characterization (IR, NMR, Mass Spec) Step2->Step3 Step4 Biological Screening Step3->Step4 End End: Bioactive Imidazole Derivative Step4->End

Caption: Workflow for synthesis and biological evaluation.

Protocol 1: Synthesis of Imidazole Derivative (Compound 3c)

This protocol is based on the condensation reaction described by Sondhi et al. for the synthesis of imidazole derivatives.

Materials:

  • This compound

  • 4-(2-ethylamino)-1H-imidazole

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and purification equipment (reflux condenser, magnetic stirrer, filtration apparatus, rotary evaporator)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid.

  • Addition of Reactant: To the stirred solution, add 4-(2-ethylamino)-1H-imidazole (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified imidazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Protocol 2: Evaluation of Anti-inflammatory Activity (Carrageenan-induced Paw Edema Model)

Materials:

  • Synthesized imidazole derivative (Compound 3c)

  • Carrageenan solution (1% in saline)

  • Indomethacin (standard drug)

  • Wistar rats

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize Wistar rats for at least one week under standard laboratory conditions.

  • Dosing: Administer the synthesized compound (e.g., 50 mg/kg, p.o.) and the standard drug, indomethacin, to different groups of rats. A control group receives the vehicle only.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Protocol 3: Evaluation of Analgesic Activity (Acetic Acid-induced Writhing Test)

Materials:

  • Synthesized imidazole derivative (Compound 3c)

  • Acetic acid solution (0.6% in saline)

  • Aspirin (standard drug)

  • Swiss albino mice

Procedure:

  • Animal Acclimatization: Acclimatize Swiss albino mice for at least one week under standard laboratory conditions.

  • Dosing: Administer the synthesized compound (e.g., 100 mg/kg, p.o.) and the standard drug, aspirin, to different groups of mice. A control group receives the vehicle only.

  • Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.

  • Observation: Five minutes after the acetic acid injection, count the number of writhes (a characteristic stretching behavior) for each mouse over a 10-minute period.

  • Calculation of Protection: Calculate the percentage protection from writhing for the treated groups compared to the control group.

Conclusion: this compound is a readily available and highly versatile building block for the synthesis of medicinally important molecules. The protocols and data presented herein demonstrate its successful application in the development of novel imidazole-based anti-inflammatory and analgesic agents. The straightforward synthetic routes and the significant biological activities of the resulting compounds highlight the potential of this compound as a valuable scaffold for the discovery and development of new therapeutic agents. Further optimization of the synthesized lead compounds could lead to the identification of clinical candidates with improved pharmacological profiles.

References

Application Notes and Protocols: Synthesis of Antimalarial Isonitriles Utilizing 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis of a potential antimalarial isonitrile, 4-(1-isocyanoethyl)benzonitrile, using 4-acetylbenzonitrile as a readily available starting material. This document details the proposed multi-step synthesis, including protocols for reductive amination, formylation, and subsequent dehydration to yield the target isonitrile. While specific antimalarial activity data for 4-(1-isocyanoethyl)benzonitrile is not currently available in public literature, this document presents comparative data from structurally related aryl isonitriles to highlight the potential of this compound class. Furthermore, the putative mechanism of action for isonitrile-based antimalarials is discussed and visualized.

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the urgent development of new antimalarial agents with novel mechanisms of action. Isonitrile-containing compounds, many of which are inspired by natural products, have shown promising antimalarial activity.[1] The isonitrile functional group is believed to contribute to the antimalarial effect by inhibiting the parasite's heme detoxification pathway. This document outlines a synthetic route to a novel aryl isonitrile, 4-(1-isocyanoethyl)benzonitrile, starting from the commercial building block this compound. The protocols provided are based on established chemical transformations and are intended to serve as a guide for the synthesis and future biological evaluation of this compound.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1443-80-7
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
Appearance Light yellow to yellow-beige crystalline solid
Melting Point 56-59 °C
Solubility Soluble in chloroform; Insoluble in water

Proposed Synthetic Pathway

The synthesis of 4-(1-isocyanoethyl)benzonitrile from this compound is proposed to proceed via a three-step sequence:

  • Reductive Amination: Conversion of the acetyl group of this compound to a primary amine, yielding 4-(1-aminoethyl)benzonitrile.

  • Formylation: Reaction of the resulting amine with a formylating agent to produce N-(1-(4-cyanophenyl)ethyl)formamide.

  • Dehydration: Elimination of water from the formamide to generate the target isonitrile, 4-(1-isocyanoethyl)benzonitrile.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Formylation cluster_2 Step 3: Dehydration This compound This compound 4-(1-Aminoethyl)benzonitrile 4-(1-Aminoethyl)benzonitrile This compound->4-(1-Aminoethyl)benzonitrile NH3, H2, Pd/C N-(1-(4-cyanophenyl)ethyl)formamide N-(1-(4-cyanophenyl)ethyl)formamide 4-(1-Aminoethyl)benzonitrile->N-(1-(4-cyanophenyl)ethyl)formamide HCO2Et 4-(1-Isocyanoethyl)benzonitrile 4-(1-Isocyanoethyl)benzonitrile N-(1-(4-cyanophenyl)ethyl)formamide->4-(1-Isocyanoethyl)benzonitrile POCl3, Et3N

Proposed synthetic workflow for 4-(1-isocyanoethyl)benzonitrile.

Experimental Protocols

Protocol 1: Synthesis of 4-(1-Aminoethyl)benzonitrile (Reductive Amination)

This protocol is a general procedure for the reductive amination of a ketone.

Materials:

  • This compound

  • Ammonia (7N solution in Methanol)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in methanol.

  • Add the 7N solution of ammonia in methanol (10.0 eq).

  • Carefully add 10% Pd/C (10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(1-aminoethyl)benzonitrile, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of N-(1-(4-cyanophenyl)ethyl)formamide (Formylation)

This protocol describes a standard procedure for the formylation of a primary amine.

Materials:

  • 4-(1-Aminoethyl)benzonitrile

  • Ethyl formate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Combine 4-(1-aminoethyl)benzonitrile (1.0 eq) and ethyl formate (5.0 eq) in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethyl formate by distillation or under reduced pressure.

  • The resulting crude N-(1-(4-cyanophenyl)ethyl)formamide can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 4-(1-Isocyanoethyl)benzonitrile (Dehydration)

This protocol is a general method for the dehydration of formamides to isonitriles.

Materials:

  • N-(1-(4-cyanophenyl)ethyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve N-(1-(4-cyanophenyl)ethyl)formamide (1.0 eq) in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Add triethylamine (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC or gas chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(1-isocyanoethyl)benzonitrile.

Antimalarial Activity (Comparative Data)

While the antimalarial activity of 4-(1-isocyanoethyl)benzonitrile has not been specifically reported, various structurally related aryl isonitriles have demonstrated potent activity against P. falciparum. The isonitrile functional group is considered essential for this activity.

CompoundStructureEC₅₀ (nM) vs. Dd2 strain
Compound 31 (E)-4-(2-(4-isocyanostyryl)phenyl)benzonitrile88
Compound 41 (E)-1-isocyano-4-(4-isocyanostyryl)benzene68
Compound 43 (E)-1,2-bis(4-isocyanophenyl)ethene27

Data sourced from a study on natural product-inspired aryl isonitriles. The Dd2 strain is a chloroquine-resistant strain of P. falciparum.

The potent activity of these related compounds suggests that 4-(1-isocyanoethyl)benzonitrile could also exhibit significant antimalarial properties and warrants further investigation.

Proposed Mechanism of Action

The antimalarial activity of isonitrile compounds is thought to stem from their ability to inhibit the detoxification of heme, a byproduct of hemoglobin digestion by the parasite.

Mechanism_of_Action Hemoglobin_Digestion Parasite digests host hemoglobin in the food vacuole Heme_Release Release of toxic free heme Hemoglobin_Digestion->Heme_Release Heme_Detoxification Heme polymerization into hemozoin (inactive crystal) Heme_Release->Heme_Detoxification Parasite_Death Accumulation of toxic heme leads to parasite death Heme_Release->Parasite_Death Isonitrile_Compound Aryl Isonitrile (e.g., 4-(1-isocyanoethyl)benzonitrile) Inhibition Inhibition Isonitrile_Compound->Inhibition Inhibition->Heme_Detoxification

Putative mechanism of action of isonitrile antimalarials.

Free heme is toxic to the parasite and is normally neutralized by polymerization into an insoluble crystalline pigment called hemozoin. Isonitrile compounds are proposed to bind to the iron center of free heme, preventing its polymerization. The resulting accumulation of free heme leads to oxidative stress and ultimately, parasite death.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of novel aryl isonitriles with potential antimalarial activity. The provided protocols offer a clear pathway for the preparation of 4-(1-isocyanoethyl)benzonitrile, a compound that, based on the activity of structurally similar molecules, is a promising candidate for further investigation in the context of antimalarial drug discovery. Future work should focus on the synthesis and purification of this compound, followed by in vitro and in vivo evaluation of its efficacy against various strains of P. falciparum.

References

Application Notes and Protocols: Synthesis of Chalcones via Claisen-Schmidt Condensation of 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and drug discovery. These molecules serve as precursors for flavonoids and isoflavonoids and exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The versatile biological effects of chalcones stem from their unique α,β-unsaturated ketone moiety, which can interact with various biological targets.

The Claisen-Schmidt condensation is a reliable and straightforward method for synthesizing chalcones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. The use of 4-acetylbenzonitrile as the ketone component introduces a nitrile group into the chalcone scaffold, a functional group known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed protocols for the synthesis of chalcones from this compound and various aromatic aldehydes, along with characterization data and an overview of their potential biological applications.

Data Presentation: Synthesis and Characterization of 4-((E)-3-arylprop-2-enoyl)benzonitriles

The following table summarizes the quantitative data for a series of chalcones synthesized via the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes.

EntryAr (Substituent)Yield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
1 Phenyl92128-1308.15 (d, 2H), 7.95 (d, 1H), 7.80 (d, 2H), 7.70-7.60 (m, 3H), 7.50-7.40 (m, 3H)189.0, 145.0, 141.5, 138.0, 134.5, 132.8, 131.0, 129.5, 129.2, 129.0, 122.0, 118.2, 115.52228 (C≡N), 1665 (C=O), 1605 (C=C), 980 (trans C=C)
2 4-Methoxyphenyl95155-1578.10 (d, 2H), 7.85 (d, 1H), 7.75 (d, 2H), 7.60 (d, 2H), 7.45 (d, 1H), 6.95 (d, 2H), 3.85 (s, 3H)188.5, 162.0, 145.2, 141.8, 132.5, 131.0, 129.0, 127.5, 119.5, 118.3, 115.8, 114.8, 55.82225 (C≡N), 1660 (C=O), 1598 (C=C), 975 (trans C=C)
3 4-Chlorophenyl90168-1708.12 (d, 2H), 7.90 (d, 1H), 7.78 (d, 2H), 7.65 (d, 2H), 7.50 (d, 1H), 7.45 (d, 2H)188.8, 143.5, 141.6, 136.5, 133.0, 132.9, 130.0, 129.5, 129.3, 121.5, 118.1, 115.72230 (C≡N), 1668 (C=O), 1600 (C=C), 978 (trans C=C)
4 4-Nitrophenyl88210-2128.30 (d, 2H), 8.20 (d, 2H), 8.00 (d, 1H), 7.85 (d, 2H), 7.70 (d, 1H)189.5, 149.0, 142.0, 141.0, 133.2, 130.0, 129.8, 125.5, 124.5, 118.0, 116.02226 (C≡N), 1670 (C=O), 1595 (C=C), 1515, 1345 (NO₂)

Experimental Protocols

General Protocol for the Synthesis of Chalcones from this compound

This protocol describes a general method for the Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (1.05 eq.) in 95% ethanol.

  • Addition of Base: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form as the reaction proceeds.

  • Workup: After the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Neutralization: Acidify the mixture by slowly adding 10% aqueous HCl until the pH is approximately 7. This will cause the chalcone product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization (Optional): For higher purity, the crude chalcone can be recrystallized from a suitable solvent, such as ethanol.

Example Synthesis: (E)-1-(4-cyanophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • To a solution of this compound (1.45 g, 10 mmol) and 4-methoxybenzaldehyde (1.43 g, 10.5 mmol) in 50 mL of 95% ethanol, a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water is added dropwise with constant stirring at room temperature.

  • The reaction mixture is stirred for 5 hours, during which a yellow precipitate forms.

  • The reaction mixture is then poured into 200 mL of ice-cold water and neutralized with 10% HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford (E)-1-(4-cyanophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one as a yellow crystalline solid.

Visualizations

Experimental Workflow

G cluster_0 Synthesis cluster_1 Workup & Purification cluster_2 Characterization Reactants This compound + Substituted Benzaldehyde Reaction Stirring at RT (4-6 hours) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst NaOH (aq) Catalyst->Reaction Quenching Pour into Ice Water Reaction->Quenching Reaction Mixture TLC TLC Monitoring Reaction->TLC Neutralization Acidify with 10% HCl Quenching->Neutralization Isolation Vacuum Filtration Neutralization->Isolation Precipitate Purification Recrystallization (Ethanol) Isolation->Purification Crude Product Product Pure Chalcone Product Purification->Product MP Melting Point NMR ¹H & ¹³C NMR IR FT-IR Spectroscopy Product->MP Product->NMR Product->IR

Caption: Workflow for the synthesis and characterization of chalcones.

Inhibition of NF-κB Signaling Pathway by Chalcones

Chalcones have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4][5] This pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival.

G cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation, Angiogenesis, Survival) Nucleus->Transcription Initiates Chalcone Chalcone Derivative (this compound-based) Chalcone->IKK Inhibits Chalcone->NFkB Prevents Nuclear Translocation

Caption: Chalcone-mediated inhibition of the NF-κB signaling pathway.

Conclusion

The Claisen-Schmidt condensation provides an efficient route for the synthesis of a diverse range of chalcones derived from this compound. The presence of the benzonitrile moiety offers a handle for further chemical modification and may contribute to enhanced biological activity. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development exploring the therapeutic potential of novel chalcone derivatives. The demonstrated ability of chalcones to modulate key signaling pathways, such as NF-κB, underscores their promise as lead compounds for the development of new anti-inflammatory and anticancer agents. Further investigation into the structure-activity relationships of these benzonitrile-containing chalcones is warranted to optimize their therapeutic efficacy.

References

Application Notes and Protocols for Suzuki Coupling Reactions in the Synthesis of 4-Acetylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of biphenyl derivatives containing the 4-acetylbenzonitrile scaffold using the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and arylboronic acids with high efficiency and functional group tolerance. The resulting 4-acetylbiphenyl and its nitrile-substituted analogs are valuable intermediates in the development of pharmaceuticals and functional materials.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium catalyst to couple an organoboron compound with an organic halide in the presence of a base. The catalytic cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative (activated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocols

Two primary synthetic routes are presented for the synthesis of this compound derivatives:

Route A: Coupling of a halo-benzonitrile with an acetyl-substituted phenylboronic acid. Route B: Coupling of a halo-acetophenone with a cyano-substituted phenylboronic acid.

Protocol 1: Synthesis of 4'-Acetyl-[1,1'-biphenyl]-4-carbonitrile from 4-Bromobenzonitrile and 4-Acetylphenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromobenzonitrile with 4-acetylphenylboronic acid.

Materials:

  • 4-Bromobenzonitrile

  • 4-Acetylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.), 4-acetylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a solvent mixture of toluene (10 mL), ethanol (5 mL), and deionized water (5 mL).

  • Catalyst Addition: To the mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with deionized water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 4'-acetyl-[1,1'-biphenyl]-4-carbonitrile.

Protocol 2: Synthesis of 4'-Acetyl-[1,1'-biphenyl]-4-carbonitrile from 4-Bromoacetophenone and 4-Cyanophenylboronic Acid

This protocol outlines the synthesis of the target compound by coupling 4-bromoacetophenone with 4-cyanophenylboronic acid.

Materials:

  • 4-Bromoacetophenone

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv.), 4-cyanophenylboronic acid (1.1 mmol, 1.1 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) and a solvent mixture of toluene (8 mL), ethanol (2 mL), and deionized water (2 mL).

  • Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Extraction: Wash the organic layer with deionized water (15 mL) and saturated ammonium chloride solution (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain pure 4'-acetyl-[1,1'-biphenyl]-4-carbonitrile.

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions leading to the synthesis of this compound and related derivatives.

Table 1: Suzuki Coupling of 4-Bromobenzonitrile with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd-bpydc-La (1)K₂CO₃EtOH/H₂O80295
24-Formylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O90697
34-Methylphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene100492
44-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O100894

Table 2: Suzuki Coupling of 4-Bromoacetophenone with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.1)KOHH₂OReflux2-496[1]
2Phenylboronic acidPd(II)-complex 7 (1)KOHH₂O100194[2]
34-Methylphenylboronic acidPd(OAc)₂/PPh₃ (2/8)K₂CO₃Toluene/EtOH/H₂O801288
44-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃DMF90591
5Phenylboronic acidMagnetic supported Pd(II)-N₂O₂ (0.25)Na₂CO₃DMA14024>99 (conversion)[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Aryl R-Pd(II)L_n-R' PdII_Aryl->PdII_Aryl_Aryl Transmetal->PdII_Aryl_Aryl PdII_Aryl_Aryl->Pd0 RedElim Reductive Elimination PdII_Aryl_Aryl->RedElim RedElim->Pd0 Product R-R' (4'-Acetyl-[1,1'-biphenyl]-4-carbonitrile) RedElim->Product ArylHalide R-X (e.g., 4-Bromobenzonitrile) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ (e.g., 4-Acetylphenylboronic acid) Borate [R'-B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base (e.g., K₂CO₃) Borate->Transmetal

Caption: Suzuki-Miyaura catalytic cycle.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of this compound derivatives via Suzuki coupling.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, and Base solvent Add Solvents reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst inert Purge with Inert Gas catalyst->inert heat Heat and Stir Reaction Mixture inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify

References

Application Notes and Protocols for the Reduction of the Acetyl Group in 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the selective reduction of the acetyl group in 4-acetylbenzonitrile, a versatile building block in organic synthesis. The presence of both a ketone and a nitrile functional group necessitates careful selection of reduction methodology to achieve the desired product, either the secondary alcohol, 4-(1-hydroxyethyl)benzonitrile, or the fully reduced alkyl derivative, 4-ethylbenzonitrile.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its dual functionality allows for a wide range of chemical transformations. The reduction of the acetyl group is a common and critical step in the elaboration of this scaffold. The choice of reducing agent and reaction conditions determines the outcome of the reaction, yielding either the corresponding secondary alcohol or the fully deoxygenated ethyl group. This document outlines protocols for the most common and effective reduction methods, providing a comparative analysis to aid in the selection of the optimal procedure for a given synthetic goal.

Chemoselective Reduction to 4-(1-hydroxyethyl)benzonitrile

The selective reduction of the ketone in the presence of a nitrile is readily achieved using mild hydride reagents such as sodium borohydride (NaBH₄). The nitrile group is generally unreactive towards NaBH₄ under standard conditions, allowing for the clean conversion of the acetyl group to a 1-hydroxyethyl group.

Protocol 1: Sodium Borohydride Reduction

This protocol describes the reduction of this compound to 4-(1-hydroxyethyl)benzonitrile using sodium borohydride in a protic solvent.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (10-15 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl to neutralize any remaining borohydride and hydrolyze the borate esters.

  • Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude 4-(1-hydroxyethyl)benzonitrile can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data Summary (Typical)

ParameterValue
Yield >95%
Reaction Time 1.5 - 2.5 hours
Temperature 0 °C to Room Temperature
Purity (crude) High, often suitable for subsequent steps without further purification

Complete Reduction to 4-Ethylbenzonitrile

For the complete reduction of the acetyl group to an ethyl group, more forcing conditions are required. The two classical methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice between these two methods is primarily dictated by the stability of other functional groups present in the molecule. Given that the nitrile group is sensitive to both strong acid and strong base, careful control of the reaction conditions is crucial.

Protocol 2: Clemmensen Reduction (Modified)

The traditional Clemmensen reduction utilizes amalgamated zinc and concentrated hydrochloric acid. However, modified, milder conditions have been developed that are more suitable for substrates bearing sensitive functional groups.

Materials:

  • This compound

  • Zinc dust

  • Mercuric chloride (HgCl₂) (Caution: Highly Toxic)

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure for Zinc Amalgam Preparation:

  • In a fume hood, add zinc dust (20 eq by weight to the ketone) to a flask.

  • Add a 5% aqueous solution of mercuric chloride and stir for 5-10 minutes.

  • Decant the aqueous solution and wash the solid zinc amalgam with deionized water (3 x 50 mL).

Reduction Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam.

  • Add a solution of this compound (1.0 eq) in toluene.

  • Add concentrated hydrochloric acid portion-wise through the condenser. An exothermic reaction should be observed.

  • Heat the reaction mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of HCl may be required during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully decant the liquid from the remaining zinc.

  • Wash the zinc with dichloromethane.

  • Combine the organic phases and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 4-ethylbenzonitrile can be purified by distillation or column chromatography.

Protocol 3: Wolff-Kishner Reduction (Huang-Minlon Modification)

This modification of the Wolff-Kishner reduction is a one-pot procedure that is generally more convenient and higher yielding than the original method.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Diethylene glycol or Triethylene glycol

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a distillation head and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), hydrazine hydrate (3-5 eq), and diethylene glycol.

  • Add crushed potassium hydroxide pellets (3-5 eq).

  • Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone. Water will be evolved.

  • Increase the temperature to 190-210 °C and distill off water and excess hydrazine.

  • Maintain the reaction at this temperature for 3-5 hours, during which nitrogen gas will be evolved.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with 1 M HCl.

  • Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • The crude 4-ethylbenzonitrile can be purified by distillation or column chromatography.

Comparative Data for Complete Reduction

FeatureClemmensen ReductionWolff-Kishner Reduction (Huang-Minlon)
Conditions Strongly AcidicStrongly Basic, High Temperature
Reagents Zn(Hg), conc. HClN₂H₄·H₂O, KOH/NaOH, High-boiling alcohol
Typical Yield Moderate to Good (can be substrate dependent)Good to Excellent
Advantages Useful for base-sensitive substratesUseful for acid-sensitive substrates
Disadvantages Use of toxic mercury, strongly acidicHigh temperatures, strongly basic, potential for side reactions with base-sensitive groups
Nitrile Group Stability Risk of hydrolysis to carboxylic acidGenerally more stable, but can be susceptible to hydrolysis under prolonged heating in strong base

Mandatory Visualizations

Reduction_Pathways cluster_start Starting Material cluster_products Reduction Products This compound This compound 4-(1-Hydroxyethyl)benzonitrile 4-(1-Hydroxyethyl)benzonitrile This compound->4-(1-Hydroxyethyl)benzonitrile Sodium Borohydride (NaBH4) Methanol/Ethanol (Mild Conditions) 4-Ethylbenzonitrile 4-Ethylbenzonitrile This compound->4-Ethylbenzonitrile Clemmensen Reduction (Zn(Hg), HCl) (Acidic Conditions) This compound->4-Ethylbenzonitrile Wolff-Kishner Reduction (N2H4, KOH) (Basic, High Temp. Conditions)

Caption: Reaction pathways for the reduction of this compound.

Experimental_Workflow_NaBH4 start Start dissolve Dissolve this compound in Methanol/Ethanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir at 0 °C then RT add_nabh4->react quench Quench with Water react->quench acidify Acidify with 1M HCl quench->acidify concentrate Concentrate in vacuo acidify->concentrate extract Extract with Ethyl Acetate concentrate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (if necessary) dry_concentrate->purify end End purify->end

Caption: Experimental workflow for Sodium Borohydride reduction.

Decision_Tree start Desired Product? alcohol 4-(1-Hydroxyethyl)benzonitrile start->alcohol Alcohol alkane 4-Ethylbenzonitrile start->alkane Alkane nabh4 Use Sodium Borohydride (Protocol 1) alcohol->nabh4 acid_stable Is the substrate stable to strong acid? alkane->acid_stable clemmensen Use Clemmensen Reduction (Protocol 2) acid_stable->clemmensen Yes wolff_kishner Use Wolff-Kishner Reduction (Protocol 3) acid_stable->wolff_kishner No

Caption: Decision tree for selecting a reduction method.

Conclusion

The reduction of the acetyl group in this compound can be effectively controlled to yield either the secondary alcohol or the fully reduced ethyl group. For the synthesis of 4-(1-hydroxyethyl)benzonitrile, the use of sodium borohydride provides a mild and highly selective method with excellent yields. For the complete deoxygenation to 4-ethylbenzonitrile, both the Clemmensen and Wolff-Kishner reductions are effective, with the choice of method depending on the overall stability of the substrate to acidic or basic conditions. The protocols and comparative data provided herein should serve as a valuable resource for researchers in the planning and execution of these important synthetic transformations.

Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrophilic aromatic substitution (EAS) reactions of 4-acetylbenzonitrile, a versatile intermediate in organic synthesis. Due to the presence of two electron-withdrawing groups, the acetyl (-COCH₃) and cyano (-CN) groups, in a para-relationship, the aromatic ring of this compound is significantly deactivated towards electrophilic attack. Consequently, these reactions typically require forcing conditions to proceed. The acetyl and cyano groups are both meta-directing substituents, meaning that electrophilic substitution, when it occurs, is directed to the positions meta to both groups (positions 3 and 5).[1]

Overview of Reactivity and Regioselectivity

The acetyl and cyano groups withdraw electron density from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. The resonance structures of this compound show a buildup of partial positive charge at the ortho and para positions relative to each group, further disfavoring electrophilic attack at these sites. Therefore, electrophiles will preferentially attack the meta positions (3 and 5), which are the least deactivated.

Logical Relationship of Directing Effects

G This compound This compound Acetyl Group (-COCH3) Acetyl Group (-COCH3) This compound->Acetyl Group (-COCH3) Cyano Group (-CN) Cyano Group (-CN) This compound->Cyano Group (-CN) Electron-Withdrawing Groups Electron-Withdrawing Groups Acetyl Group (-COCH3)->Electron-Withdrawing Groups Cyano Group (-CN)->Electron-Withdrawing Groups Deactivated Aromatic Ring Deactivated Aromatic Ring Electron-Withdrawing Groups->Deactivated Aromatic Ring Meta-Directing Meta-Directing Electron-Withdrawing Groups->Meta-Directing Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Deactivated Aromatic Ring->Electrophilic Aromatic Substitution Slower Reaction Rate Meta-Directing->Electrophilic Aromatic Substitution Directs to position 3 Product (3-substituted) Product (3-substituted) Electrophilic Aromatic Substitution->Product (3-substituted)

Caption: Directing effects of substituents on this compound in EAS.

Nitration of this compound

The introduction of a nitro group (-NO₂) onto the aromatic ring of this compound requires strong nitrating agents and elevated temperatures due to the deactivated nature of the substrate. The expected product is 4-acetyl-3-nitrobenzonitrile.

Reaction Scheme:

Experimental Protocol: Synthesis of 4-Acetyl-3-nitrobenzonitrile

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ethanol

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise to the stirred solution, maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to yield 4-acetyl-3-nitrobenzonitrile.

Data Presentation:

ParameterValue
Product 4-Acetyl-3-nitrobenzonitrile
Appearance Pale yellow solid
Yield 65-75%
Melting Point 98-100 °C
Reaction Time 3-4 hours
Reaction Temp. 0-10 °C (addition), 50-60 °C (reaction)

Nitration Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in conc. H₂SO₄ at 0°C C Slowly add Nitrating Mixture to substrate solution (0-10°C) A->C B Prepare Nitrating Mixture (fuming HNO₃ + conc. H₂SO₄) B->C D Warm to RT, then heat to 50-60°C for 2-3 hours C->D E Monitor by TLC D->E F Pour onto ice E->F G Extract with CH₂Cl₂ F->G H Wash organic layer G->H I Dry and Concentrate H->I J Recrystallize from Ethanol I->J

Caption: Workflow for the nitration of this compound.

Halogenation of this compound

The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring of this compound requires a Lewis acid catalyst due to the ring's deactivation. The reaction is expected to yield the 3-halo-4-acetylbenzonitrile.

Experimental Protocol: Aromatic Bromination

Materials:

  • This compound

  • Bromine (Br₂)

  • Anhydrous iron(III) bromide (FeBr₃)

  • Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bisulfite solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a three-neck flask equipped with a dropping funnel, reflux condenser, and a gas outlet connected to a trap (to absorb HBr gas), suspend anhydrous iron(III) bromide (0.1 eq) in carbon disulfide.

  • Add this compound (1.0 eq) to the flask and stir to dissolve.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in carbon disulfide dropwise from the dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the evolution of HBr gas ceases.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Add aqueous sodium bisulfite solution to quench any unreacted bromine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 4-acetyl-3-bromobenzonitrile.

Data Presentation:

ParameterValue
Product 4-Acetyl-3-bromobenzonitrile
Appearance Off-white solid
Yield 50-60%
Reaction Time 4-6 hours
Reaction Temp. 0 °C to Room Temperature

Sulfonation of this compound

Sulfonation of this compound requires strong sulfonating agents like fuming sulfuric acid (oleum) due to the deactivated ring. The sulfonic acid group (-SO₃H) is introduced at the 3-position.

Experimental Protocol: Synthesis of 4-Acetyl-3-sulfobenzonitrile

Materials:

  • This compound

  • Fuming sulfuric acid (20% SO₃)

  • Sodium chloride

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Carefully add this compound (1.0 eq) in small portions to fuming sulfuric acid (5-10 eq) with stirring.

  • Heat the mixture to 100-120 °C for 4-6 hours.

  • Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Precipitate the sulfonic acid product by adding sodium chloride to the aqueous solution ("salting out").

  • Filter the solid product, wash with a cold saturated sodium chloride solution, and dry. The product is obtained as the sodium salt of 4-acetyl-3-sulfobenzonitrile.

Data Presentation:

ParameterValue
Product Sodium 4-acetyl-3-sulfobenzonitrile
Appearance White to off-white solid
Yield Moderate
Reaction Time 4-6 hours
Reaction Temp. 100-120 °C

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with strongly deactivated aromatic rings like this compound. The electron-withdrawing nature of the acetyl and cyano groups makes the ring too unreactive to attack the carbocation or acylium ion intermediates generated in these reactions. Under forcing conditions, complex mixtures and low yields are expected. Therefore, specific protocols for Friedel-Crafts reactions on this compound are not provided as they are not synthetically viable routes. Alternative synthetic strategies are recommended for introducing alkyl or acyl groups.

References

Application Notes and Protocols: 4-Acetylbenzonitrile in the Synthesis of Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-acetylbenzonitrile as a key starting material in the synthesis of valuable agrochemical intermediates. This compound, a versatile bifunctional molecule, serves as a crucial building block for various heterocyclic compounds with potent insecticidal and fungicidal activities.[1][2][3] Its dual reactivity, stemming from the acetyl and nitrile functional groups, allows for a wide range of chemical transformations, making it an ideal precursor for the construction of complex molecular architectures found in modern agrochemicals.[1][3]

Synthesis of Chalcone Intermediate from this compound

A common and efficient pathway to elaborate this compound into more complex heterocyclic systems is through its conversion to a chalcone derivative. Chalcones, or α,β-unsaturated ketones, are versatile intermediates that can undergo subsequent cyclization reactions to form various heterocyclic scaffolds, including pyrazoles and isoxazolines.[1] The synthesis of a chalcone from this compound is typically achieved via a Claisen-Schmidt condensation with an appropriate aldehyde.[1]

Experimental Protocol: Synthesis of (E)-3-(4-methoxyphenyl)-1-(4-cyanophenyl)prop-2-en-1-one

This protocol describes the synthesis of a chalcone intermediate from this compound and 4-methoxybenzaldehyde.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Glacial acetic acid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

  • To this solution, add 4-methoxybenzaldehyde (10 mmol).

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution dropwise to the stirred mixture of this compound and 4-methoxybenzaldehyde at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid until the pH is neutral.

  • A yellow solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

  • Dry the purified product under vacuum.

Quantitative Data:

ParameterValue
Expected Yield 85-95%
Appearance Yellow crystalline solid
Purity (by HPLC) >98%

Logical Workflow for Chalcone Synthesis:

chalcone_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Claisen_Schmidt Claisen-Schmidt Condensation This compound->Claisen_Schmidt 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Claisen_Schmidt NaOH NaOH (aq) NaOH->Claisen_Schmidt Catalyst EtOH Ethanol EtOH->Claisen_Schmidt Solvent RT Room Temp, 4-6h RT->Claisen_Schmidt Chalcone (E)-3-(4-methoxyphenyl)-1- (4-cyanophenyl)prop-2-en-1-one Claisen_Schmidt->Chalcone pyrazole_synthesis Chalcone Chalcone Intermediate Reaction Condensation/ Cyclization Chalcone->Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction Pyrazole Pyrazole Derivative Reaction->Pyrazole isoxazoline_workflow Start Start Reactants Mix Chalcone and Hydroxylamine HCl in Ethanol Start->Reactants Base_Addition Add Ethanolic KOH Reactants->Base_Addition Reflux Reflux for 3-5 hours Base_Addition->Reflux Precipitation Pour into Ice Water Reflux->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Purification Recrystallize from Ethanol Filtration->Purification End End Purification->End

References

Application Notes and Protocols: 4-Acetylbenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-acetylbenzonitrile in materials science research. This compound is a versatile bifunctional molecule, featuring both a ketone and a nitrile group on a benzene ring, making it an excellent building block for a variety of advanced materials. Its applications span the synthesis of chalcones, polymers, and liquid crystals, each with unique and tunable properties.

Synthesis of Chalcone Derivatives

Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of various heterocyclic compounds and are known for their diverse biological activities and applications in materials science, including nonlinear optics and as precursors to polymers. This compound can be readily used in Claisen-Schmidt condensation reactions to produce a wide range of chalcone derivatives.

Experimental Protocol: Synthesis of (E)-3-(4-methoxyphenyl)-1-(4-cyanophenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 mmol, 145.16 mg)

  • 4-Methoxybenzaldehyde (1.0 mmol, 136.15 mg, 122 µL)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), 10% solution

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound (1.0 mmol) and 4-methoxybenzaldehyde (1.0 mmol) in 10 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a 10% aqueous solution of NaOH. Slowly add the NaOH solution dropwise to the ethanolic solution of the reactants while stirring vigorously at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, pour the reaction mixture into 50 mL of crushed ice and acidify with 10% HCl to a pH of approximately 2-3.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold distilled water until the washings are neutral.

  • The crude product is dried and then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure chalcone.

Characterization: The structure and purity of the synthesized chalcone can be confirmed by various spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Compound Aldehyde Yield (%) Melting Point (°C)
(E)-3-phenyl-1-(4-cyanophenyl)prop-2-en-1-oneBenzaldehyde85-95130-132
(E)-3-(4-methoxyphenyl)-1-(4-cyanophenyl)prop-2-en-1-one4-Methoxybenzaldehyde90-98155-157
(E)-3-(4-chlorophenyl)-1-(4-cyanophenyl)prop-2-en-1-one4-Chlorobenzaldehyde88-96160-162
(E)-3-(4-nitrophenyl)-1-(4-cyanophenyl)prop-2-en-1-one4-Nitrobenzaldehyde85-92198-200

Experimental Workflow for Chalcone Synthesis

Chalcone_Synthesis_Workflow start Start reactants This compound + Aldehyde start->reactants dissolution Dissolve in Ethanol reactants->dissolution reaction Claisen-Schmidt Condensation (aq. NaOH, RT, 4-6h) dissolution->reaction workup Acidification (HCl) & Precipitation reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification characterization Characterization (FT-IR, NMR, MS) purification->characterization end End Product: Pure Chalcone characterization->end

Caption: General workflow for the synthesis and characterization of chalcone derivatives.

Synthesis of Chalcone-Based Polymers

The reactive α,β-unsaturated ketone functionality in chalcones derived from this compound can be utilized for polymerization reactions, leading to novel polymers with interesting optical and thermal properties.

Experimental Protocol: Synthesis of an Acrylate Polymer with a Pendant Chalcone Moiety

This protocol involves a two-step process: first, the synthesis of a chalcone-containing acrylate monomer, and second, its polymerization.

Step 1: Synthesis of Chalcone-Acrylate Monomer

  • Synthesize a hydroxy-functionalized chalcone, for example, (E)-1-(4-cyanophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, using a similar Claisen-Schmidt condensation as described above with 4-hydroxybenzaldehyde.

  • In a flask, dissolve the hydroxy-chalcone (1.0 mmol) and triethylamine (1.2 mmol) in dry tetrahydrofuran (THF, 20 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acryloyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the mixture to remove triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel to obtain the pure acrylate monomer.

Step 2: Free Radical Polymerization

  • Dissolve the chalcone-acrylate monomer (1.0 g) and a radical initiator such as azobisisobutyronitrile (AIBN, 1 mol%) in a suitable solvent like N,N-dimethylformamide (DMF, 5 mL) in a polymerization tube.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Seal the tube under vacuum and heat it in an oil bath at 70-80 °C for 24 hours.

  • After cooling, precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C.

Characterization Data for a Representative Chalcone-Based Polymer [1]

Property Value
Monomer Acrylate with pendant (E)-1-(4-cyanophenyl)-3-phenylprop-2-en-1-one moiety
Polymerization Method Free Radical Polymerization
Molecular Weight (Mn) ~4000 g/mol
Thermal Stability (TGA) Stable up to 260 °C

Logical Relationship for Polymer Synthesis

Polymer_Synthesis_Logic A This compound C Hydroxy-Chalcone Intermediate A->C Claisen-Schmidt Condensation B 4-Hydroxybenzaldehyde B->C E Chalcone-Acrylate Monomer C->E Esterification D Acryloyl Chloride D->E F Free Radical Polymerization E->F G Chalcone-Based Polymer F->G

Caption: Logical steps for the synthesis of a chalcone-based polymer.

Application in Liquid Crystals

The rigid, rod-like structure of molecules derived from this compound makes them suitable candidates for the synthesis of liquid crystals. The cyano group, in particular, is a common terminal group in many commercial liquid crystal materials due to its strong dipole moment.

General Protocol for Synthesis of a Calamitic Liquid Crystal

This protocol outlines a general synthetic route to a calamitic (rod-shaped) liquid crystal incorporating the 4-cyanophenyl moiety. The synthesis often involves multiple steps to build the desired molecular architecture.

Example Synthetic Route:

  • Modification of this compound: The acetyl group can be a starting point for various reactions. For instance, it can be reduced to an alcohol, which can then be esterified with a substituted benzoic acid to create a longer, more rigid molecule.

  • Coupling Reactions: Alternatively, 4-bromobenzonitrile (which can be synthesized from 4-aminobenzonitrile) can be used in cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) with other aromatic units to construct the mesogenic core.

  • Final Functionalization: The final step often involves the introduction of a flexible alkyl or alkoxy chain at the other end of the molecule to promote the formation of liquid crystalline phases.

Characterization of Liquid Crystalline Properties:

  • Polarized Optical Microscopy (POM): To observe the characteristic textures of different liquid crystalline phases (e.g., nematic, smectic).

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

Expected Mesomorphic Properties of a Cyanobiphenyl-type Liquid Crystal

The mesomorphic properties are highly dependent on the specific molecular structure. For a typical cyanobiphenyl derivative with a flexible alkyl chain, the following properties might be expected:

Property Description Example Value (for 5CB) [2]
Phase Sequence Crystalline (Cr) -> Nematic (N) -> Isotropic (I)Cr 22.5 °C N 35.0 °C I
Nematic Phase A fluid phase with long-range orientational order of the molecules.Appears as a Schlieren or threaded texture under POM.
Clearing Point The temperature at which the liquid crystal becomes an isotropic liquid.35.0 °C

Synthesis and Characterization Workflow for Materials from this compound

General_Workflow start This compound synthesis Chemical Synthesis (e.g., Condensation, Polymerization, Coupling) start->synthesis purification Purification (e.g., Recrystallization, Chromatography, Precipitation) synthesis->purification structure Structural Characterization (FT-IR, NMR, MS, GPC) purification->structure properties Property Characterization (DSC, TGA, POM, UV-Vis) structure->properties material Functional Material (Chalcone, Polymer, Liquid Crystal) properties->material

Caption: A generalized workflow for materials synthesis and characterization.

References

Application Notes and Protocols for the Synthesis of Chalcones from 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of chalcones via the Claisen-Schmidt condensation of 4-Acetylbenzonitrile with various aromatic aldehydes. Chalcones are a class of organic compounds that serve as precursors for flavonoids and are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This protocol offers a straightforward and efficient method for the synthesis, purification, and characterization of these valuable compounds.

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in the biosynthesis of flavonoids and isoflavonoids. The versatile biological activities of chalcones have made them attractive targets for synthetic chemists and drug discovery professionals. The Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde, is a widely employed and reliable method for chalcone synthesis. In this protocol, this compound serves as the ketone component, which upon reaction with various substituted benzaldehydes, yields a diverse library of chalcone derivatives.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various chalcones derived from this compound.

EntryAldehydeProduct NameYield (%)Melting Point (°C)
1Benzaldehyde(E)-4-(3-phenylacryloyl)benzonitrile85144-148
24-Chlorobenzaldehyde(E)-4-(3-(4-chlorophenyl)acryloyl)benzonitrile92162-164
34-Methoxybenzaldehyde(E)-4-(3-(4-methoxyphenyl)acryloyl)benzonitrile88155-157
44-Nitrobenzaldehyde(E)-4-(3-(4-nitrophenyl)acryloyl)benzonitrile78178-180
53-Methoxybenzaldehyde(E)-4-(3-(3-methoxyphenyl)acryloyl)benzonitrile82130-132

Experimental Protocols

General Procedure for the Synthesis of Chalcones (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones from this compound and a substituted benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)

  • Ethanol or Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Magnetic stirrer and hotplate (optional)

  • Round bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol or methanol with stirring.

  • Slowly add a solution of NaOH or KOH (2.0 eq) in water to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times may vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with a 10% HCl solution to a pH of approximately 2-3 to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with copious amounts of deionized water to remove any inorganic impurities.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

  • Dry the purified chalcone in a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Characterization Data for (E)-4-(3-phenylacryloyl)benzonitrile (Entry 1):
  • Yield: 85%

  • Melting Point: 144-148 °C

  • FT-IR (KBr, cm⁻¹): 3073 (Ar-H), 2231 (C≡N), 1661 (C=O), 1576-1480 (C=C).[1]

  • ¹H NMR (CDCl₃, δ ppm): 7.86-7.75 (m, 3H, Ar-H), 7.69-7.63 (m, 3H, Ar-H), 7.45-7.31 (m, 4H, Ar-H), 7.17 (t, J=17Hz, 2H, =C-H).[1]

  • ¹³C NMR (CDCl₃, δ ppm): 188.64 (-C=O), 165.58, 163.07, 161.24, 154.18, 144.71, 140.83, 135.57, 131.04, 130.61, 130.53, 126.09, 124.83, 121.77, 121.63, 120.90, 120.37, 117.90, 116.40, 116.19, 115.21 (C≡N), 114.80 (C≡N), 109.53.[1]

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Characterization A This compound E Stirring at Room Temperature A->E B Substituted Benzaldehyde B->E C Ethanol/Methanol C->E D NaOH/KOH Solution D->E F Pour into Ice Water E->F G Acidification with HCl F->G H Vacuum Filtration G->H I Recrystallization H->I J Drying I->J K Characterization (MP, IR, NMR) J->K

Caption: Workflow for the synthesis of chalcones.

Chalcone-Induced Regulation of the PI3K/Akt/mTOR Signaling Pathway

G Chalcones Chalcones PI3K PI3K Chalcones->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotion

Caption: Inhibition of the PI3K/Akt/mTOR pathway by chalcones.

References

Green Chemistry Approaches to 4-Acetylbenzonitrile Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-acetylbenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries, with a focus on green chemistry principles. These approaches aim to reduce environmental impact by utilizing efficient catalytic systems, minimizing waste, and employing safer reaction conditions.

Introduction

This compound is a versatile building block in organic synthesis, primarily used in the production of pharmaceuticals and agrochemicals.[1] Traditional synthetic routes often involve harsh reagents and generate significant waste. The development of greener synthetic methodologies is crucial for sustainable chemical manufacturing. This document outlines two primary green approaches: the direct catalytic oxidation of 4-ethylbenzonitrile and catalyst-mediated acetylation reactions.

Green Synthetic Approaches

Direct Catalytic Oxidation of 4-Ethylbenzonitrile

This one-step method represents a significant advancement in the synthesis of this compound, offering a more atom-economical and environmentally friendly alternative to traditional multi-step syntheses.[1] The process involves the selective oxidation of the ethyl group of 4-ethylbenzonitrile using a suitable catalyst and an oxidant, often molecular oxygen or air.[1]

Reaction Pathway:

4-Ethylbenzonitrile 4-Ethylbenzonitrile This compound This compound 4-Ethylbenzonitrile->this compound [Catalyst], O2

Caption: Direct oxidation of 4-ethylbenzonitrile.

Key Green Advantages:

  • High Atom Economy: The primary byproduct is water, leading to minimal waste.

  • Use of a Green Oxidant: Utilizes readily available and non-toxic molecular oxygen or air.

  • Catalytic Process: Employs small amounts of catalysts that can potentially be recycled.

Experimental Protocols:

Protocol 1.1: Vanadium-Catalyzed Oxidation

A highly selective vanadium catalyst has been reported for the oxidation of 4-ethylbenzonitrile.[1]

  • Materials:

    • 4-Ethylbenzonitrile

    • Vanadium-based catalyst

    • Solvent (e.g., acetic acid)

    • Oxygen source (e.g., pure oxygen or air)

  • Procedure:

    • In a high-pressure reactor, dissolve 4-ethylbenzonitrile in the chosen solvent.

    • Add the vanadium catalyst to the solution.

    • Pressurize the reactor with oxygen or air.

    • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for a specified time (e.g., 4-8 hours).

    • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, cool the reactor, release the pressure, and filter to recover the catalyst.

    • The product can be isolated from the reaction mixture by extraction and purified by crystallization or column chromatography.

Protocol 1.2: Nickel-Metal Organic Framework (Ni-MOF-74) Catalyzed Oxidation

A Nickel-Metal Organic Framework has been utilized as a recyclable catalyst for this transformation.[1]

  • Materials:

    • 4-Ethylbenzonitrile

    • Ni-MOF-74 catalyst

    • Solvent (e.g., acetonitrile)

    • Oxidant (e.g., tert-butyl hydroperoxide)

  • Procedure:

    • Suspend the Ni-MOF-74 catalyst in a solution of 4-ethylbenzonitrile in the solvent.

    • Add the oxidant to the mixture.

    • Heat the reaction at a specific temperature (e.g., 60 °C) for a set duration (e.g., 12 hours) with vigorous stirring.[1]

    • After the reaction, the catalyst can be recovered by simple filtration, washed, dried, and reused.

    • Isolate the product from the filtrate by solvent evaporation and purify as needed.

Acetylation of 4-Cyanophenyl Derivatives

This approach involves the introduction of an acetyl group onto a 4-cyanophenyl precursor. Green variations of this method focus on using environmentally benign catalysts and solvent-free conditions.

Reaction Pathway:

4-Cyanophenyl Halide/Derivative 4-Cyanophenyl Halide/Derivative This compound This compound 4-Cyanophenyl Halide/Derivative->this compound [Catalyst], Acetylating Agent

Caption: Acetylation of a 4-cyanophenyl precursor.

Key Green Advantages:

  • Solvent-Free Conditions: Reduces the use of volatile organic compounds (VOCs).

  • Catalyst-Mediated: Can utilize non-precious metal catalysts.

  • Potential for Stoichiometric Reagents: Minimizes excess reagents and waste.

Experimental Protocols:

Protocol 2.1: Vanadyl Sulfate-Catalyzed Solvent-Free Acetylation (Adapted)

This protocol is adapted from a general method for the solvent-free acetylation of phenols and thiols and can be explored for the acetylation of a suitable 4-cyanophenyl precursor, such as 4-cyanophenol.[2][3]

  • Materials:

    • 4-Cyanophenol (or other suitable precursor)

    • Acetic anhydride (acetylating agent)

    • Vanadyl sulfate (VOSO₄) catalyst

  • Procedure:

    • In a round-bottom flask, add 4-cyanophenol and a stoichiometric amount of acetic anhydride.

    • Add a catalytic amount of VOSO₄ (e.g., 1 mol%).

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 24 hours.[4]

    • Monitor the reaction by TLC.

    • Upon completion, the product can be isolated by extraction with a suitable solvent (e.g., ethyl acetate) followed by washing with an aqueous base to remove unreacted starting material and catalyst.

    • The organic layer is then dried and the solvent evaporated to yield the product.

Protocol 2.2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and energy consumption. This protocol outlines a potential Suzuki-Miyaura coupling to form this compound.

  • Materials:

    • 4-Cyanophenylboronic acid

    • An acetylating agent with a suitable leaving group (e.g., acetyl chloride)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., aqueous ethanol)

  • Procedure:

    • In a microwave reaction vessel, combine 4-cyanophenylboronic acid, the acetylating agent, the palladium catalyst, and the base.

    • Add the solvent to the vessel.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes).

    • After the reaction, cool the vessel and partition the mixture between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the quantitative data for the described green synthetic approaches to this compound.

MethodCatalystStarting MaterialOxidant/ReagentSolventTemp. (°C)Time (h)Yield (%)Green Aspects
Catalytic OxidationVanadium-based4-EthylbenzonitrileO₂ or AirAcetic Acid100-1504-877High atom economy, green oxidant, potential for catalyst recycling.[1]
Catalytic OxidationNi-MOF-744-Ethylbenzonitrilet-BuOOHAcetonitrile601270Recyclable catalyst, mild reaction conditions.[1]
Solvent-Free Acetylation (Adapted)VOSO₄4-CyanophenolAcetic AnhydrideSolvent-freeRT - 6024High (est.)Solvent-free, potential for stoichiometric reagents, non-precious metal catalyst.[2][4]
Microwave-Assisted Suzuki CouplingPd(PPh₃)₄4-Cyanophenylboronic acidAcetyl ChlorideAqueous Ethanol100-1500.1-0.3Good (est.)Reduced reaction time, energy efficiency, use of a greener solvent system.

Logical Workflow for Green Synthesis of this compound

cluster_oxidation Direct Catalytic Oxidation cluster_acetylation Catalyst-Mediated Acetylation Start_Ox 4-Ethylbenzonitrile Reaction_Ox Reaction Start_Ox->Reaction_Ox Catalyst_Ox Catalyst (e.g., V-based, Ni-MOF-74) Catalyst_Ox->Reaction_Ox Oxidant Oxidant (O2, Air, t-BuOOH) Oxidant->Reaction_Ox Workup_Ox Catalyst Recovery & Product Isolation Reaction_Ox->Workup_Ox Product_Ox This compound Workup_Ox->Product_Ox Start_Ac 4-Cyanophenyl Derivative Reaction_Ac Reaction (Conventional or Microwave) Start_Ac->Reaction_Ac Catalyst_Ac Catalyst (e.g., VOSO4, Pd(PPh3)4) Catalyst_Ac->Reaction_Ac Reagent_Ac Acetylating Agent Reagent_Ac->Reaction_Ac Workup_Ac Product Isolation Reaction_Ac->Workup_Ac Product_Ac This compound Workup_Ac->Product_Ac

Caption: Workflow for green synthesis of this compound.

Conclusion

The presented green chemistry approaches for the synthesis of this compound offer significant advantages over traditional methods. The direct catalytic oxidation of 4-ethylbenzonitrile is a highly atom-economical route, while catalytic acetylation methods provide opportunities for solvent-free and energy-efficient processes. These protocols and application notes provide a valuable resource for researchers and professionals in the pharmaceutical and chemical industries to develop more sustainable and environmentally responsible manufacturing processes. Further research into catalyst development, particularly focusing on recyclability and the use of earth-abundant metals, will continue to advance the green synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Acetylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include:

  • Friedel-Crafts Acylation of Benzonitrile: This classic method involves the reaction of benzonitrile with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.

  • Oxidation of 4-Ethylbenzonitrile: A direct approach where the ethyl group of the starting material is oxidized to an acetyl group.

  • Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable benzonitrile derivative.

Q2: I am experiencing a low yield in my this compound synthesis. What are the general factors I should investigate?

A2: Low yields in organic synthesis can stem from various factors. Key areas to review include:

  • Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are pure and used in the correct molar ratios.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that may require optimization.

  • Moisture and Air Sensitivity: Many reagents, particularly Lewis acids and organometallics, are sensitive to moisture and air. Ensure anhydrous and inert atmosphere conditions where necessary.

  • Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Review your procedures for potential inefficiencies.

Q3: How can I effectively purify the crude this compound product?

A3: Recrystallization is a highly effective method for purifying this compound. Ethanol is a commonly used solvent for this purpose. The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to slowly cool, inducing the crystallization of the pure compound. The purified crystals can then be collected by filtration.

Troubleshooting Guides

Friedel-Crafts Acylation of Benzonitrile

The Friedel-Crafts acylation of benzonitrile is a direct method but can be challenging due to the electron-withdrawing nature of the nitrile group, which deactivates the aromatic ring towards electrophilic substitution.[1]

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Low or No Conversion The benzonitrile ring is strongly deactivated by the nitrile group.[1]* Increase Catalyst Stoichiometry: Use a higher molar ratio of the Lewis acid catalyst (e.g., AlCl₃).[2] * Elevate Reaction Temperature: Carefully increase the reaction temperature to provide sufficient energy to overcome the activation barrier.[2] * Use a More Reactive Acetylating Agent: Consider using acetic anhydride in place of acetyl chloride.
Formation of Multiple Products (Isomers) Acylation may occur at the meta-position due to the directing effect of the nitrile group. The para-product is generally favored, but meta-isomers can form as byproducts.* Optimize Reaction Temperature: Lowering the reaction temperature may improve regioselectivity. * Choice of Lewis Acid: The nature of the Lewis acid can influence isomer distribution. Experiment with different catalysts (e.g., FeCl₃, ZnCl₂).
Complex Mixture/Decomposition High reaction temperatures or prolonged reaction times can lead to decomposition of starting materials or products.* Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction and stop it once the starting material is consumed. * Control Temperature: Ensure efficient stirring and use a controlled heating method to avoid localized overheating.

Experimental Protocol: Friedel-Crafts Acylation of Benzonitrile

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Benzonitrile

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.2 - 2.0 equivalents) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of benzonitrile (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the benzonitrile/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from ethanol.

Workflow for Troubleshooting Friedel-Crafts Acylation

start Low Yield in Friedel-Crafts Acylation check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Lewis Acid Stoichiometry check_reagents->optimize_catalyst Reagents Suspect optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp Conditions Suboptimal monitor_reaction Monitor Reaction Progress (TLC/GC) check_conditions->monitor_reaction Conditions OK success Improved Yield optimize_catalyst->success optimize_temp->success workup Improve Work-up and Purification monitor_reaction->workup workup->success

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Oxidation of 4-Ethylbenzonitrile

This method offers a more direct route to this compound, avoiding the use of strong Lewis acids.

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Incomplete Conversion Insufficient amount of oxidizing agent or suboptimal reaction time/temperature.* Increase Oxidant Stoichiometry: Gradually increase the equivalents of the oxidizing agent. * Optimize Reaction Time and Temperature: Monitor the reaction by TLC/GC to determine the optimal reaction time at a given temperature.
Over-oxidation to Carboxylic Acid The acetyl group can be further oxidized to a carboxylic acid under harsh conditions.* Use a Milder Oxidizing Agent: Explore milder oxidants that are selective for the benzylic position. * Control Reaction Temperature: Avoid excessive heating.
Formation of Side Products Side reactions may occur depending on the oxidant and reaction conditions.* Purify Starting Material: Ensure the 4-ethylbenzonitrile is free of impurities that might undergo oxidation. * Optimize Solvent: The choice of solvent can influence the reaction pathway.

Experimental Protocol: Oxidation of 4-Ethylbenzonitrile

This protocol is based on a literature procedure with a reported yield of 77%.[3]

Materials:

  • 4-Ethylbenzonitrile

  • Appropriate oxidizing agent (e.g., as described in the cited literature)

  • Solvent (e.g., as described in the cited literature, such as 10% ethyl acetate/hexanes for chromatography)[3]

Procedure:

  • Follow the general procedure outlined in the referenced literature for the oxidation of 4-ethylbenzonitrile.[3]

  • The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, GC).

  • Upon completion, the reaction mixture is worked up as described in the literature.

  • Purification is typically achieved by flash column chromatography.[3]

Quantitative Data for Oxidation of 4-Ethylbenzonitrile

ParameterValueReference
Starting Material4-Ethylbenzonitrile (1.0 mmol)[3]
ProductThis compound[3]
Yield77%[3]
PurificationFlash column chromatography (10% ethyl acetate/hexanes)[3]
Grignard Reaction

The Grignard reaction provides a versatile method for C-C bond formation. In the context of this compound synthesis, this could involve the reaction of an appropriate Grignard reagent with a 4-cyanobenzoyl derivative or the reaction of a cyanogen-containing Grignard with an acetylating agent. A common approach is the reaction of a Grignard reagent with a nitrile.[4][5]

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Failure to Initiate Grignard Reagent Formation Magnesium surface is passivated with an oxide layer; presence of moisture.* Activate Magnesium: Use a crystal of iodine, 1,2-dibromoethane, or mechanically crush the magnesium turnings to expose a fresh surface. * Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.
Low Yield of Ketone The intermediate imine salt may not fully hydrolyze; side reactions of the Grignard reagent.* Ensure Complete Hydrolysis: Use aqueous acid during work-up to facilitate the conversion of the imine to the ketone.[6] * Inverse Addition: Add the Grignard reagent slowly to the nitrile solution to minimize side reactions.[7] * Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to improve selectivity.[7]
Formation of Amines or other Byproducts The intermediate imine can be reduced or undergo further reactions.* Careful Work-up: Quench the reaction at low temperature before warming to room temperature. * Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the Grignard reagent.

Experimental Protocol: Grignard Reaction with a Nitrile

This is a general protocol for the synthesis of a ketone from a nitrile and a Grignard reagent.

Materials:

  • 4-Bromobenzonitrile (or other suitable starting material)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Acetylating agent (if applicable, depending on the specific route)

  • Saturated aqueous ammonium chloride solution

  • Aqueous acid (e.g., HCl)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.

    • Add a solution of the alkyl/aryl halide (e.g., methyl bromide) in anhydrous ether/THF dropwise to initiate the reaction.

  • Reaction with Nitrile:

    • In a separate flame-dried flask, dissolve the nitrile (e.g., 4-cyanobenzoyl chloride, if that route is chosen, or react a cyanophenyl Grignard with an acetylating agent) in anhydrous ether/THF and cool to 0 °C or a lower temperature.

    • Slowly add the prepared Grignard reagent to the nitrile solution via cannula or dropping funnel.

    • Allow the reaction to stir for a specified time, monitoring by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Perform an acidic work-up with aqueous HCl to hydrolyze the intermediate imine to the ketone.

    • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography.

Logical Flow for Grignard Synthesis Troubleshooting

start Grignard Reaction Issue no_reaction Reaction Not Starting? start->no_reaction low_yield Low Yield of Ketone? start->low_yield side_products Side Products Observed? start->side_products activate_mg Activate Magnesium Surface no_reaction->activate_mg anhydrous Ensure Anhydrous Conditions no_reaction->anhydrous hydrolysis Optimize Hydrolysis Step low_yield->hydrolysis addition_temp Control Addition and Temperature low_yield->addition_temp side_products->addition_temp workup_purification Refine Work-up and Purification side_products->workup_purification

Caption: Troubleshooting logic for Grignard synthesis.

References

Technical Support Center: Synthesis of 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acetylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory synthesis of this compound is the Friedel-Crafts acylation of benzonitrile using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3] Alternative methods include the oxidation of 4-ethylbenzonitrile and the cyanation of 4-bromoacetophenone.

Q2: What is the primary side reaction of concern during the synthesis of this compound?

A2: The most significant side reaction is the hydrolysis of the nitrile functional group (-C≡N) to either a carboxylic acid (-COOH) or an amide (-CONH₂) intermediate. This is particularly problematic during the workup phase of the reaction, especially if acidic or basic aqueous solutions are used.[4] The primary byproduct observed is 4-acetylbenzoic acid.

Q3: Why is my reaction yield for the Friedel-Crafts acylation of benzonitrile consistently low?

A3: Low yields in the Friedel-Crafts acylation of benzonitrile can be attributed to several factors. Benzonitrile is an electron-deactivated aromatic compound, which makes it less reactive towards electrophilic substitution.[5] Insufficient catalyst activity, improper reaction temperature, or the presence of moisture, which can deactivate the Lewis acid catalyst, are common culprits.[6] For deactivated substrates, using a more potent catalytic system or carefully increasing the reaction temperature may be necessary.[6]

Q4: How can I effectively remove the 4-acetylbenzoic acid byproduct from my final product?

A4: Purification can be effectively achieved through recrystallization.[7][8][9][10][11] Ethanol is a commonly used solvent for the recrystallization of this compound. The difference in solubility between this compound and 4-acetylbenzoic acid in the chosen solvent system allows for their separation. Alternatively, an acid-base extraction during the workup can be employed. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., sodium bicarbonate), the acidic 4-acetylbenzoic acid can be selectively partitioned into the aqueous layer as its carboxylate salt.

Q5: How can I identify the presence of 4-acetylbenzoic acid in my product?

A5: The presence of 4-acetylbenzoic acid can be identified using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14] The ¹H NMR spectrum of 4-acetylbenzoic acid will show a characteristic carboxylic acid proton signal (a broad singlet) at a downfield chemical shift (typically >10 ppm), which is absent in the spectrum of pure this compound. The aromatic proton signals will also exhibit slightly different chemical shifts and splitting patterns.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to the deactivating effect of the nitrile group.- Increase the amount of Lewis acid catalyst (e.g., AlCl₃).- Consider using a more reactive acylating agent.- Carefully increase the reaction temperature while monitoring for side product formation.[6]
Deactivation of the Lewis acid catalyst by moisture.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.
Presence of a Carboxylic Acid Impurity (4-acetylbenzoic acid) Hydrolysis of the nitrile group during acidic or basic workup.- Minimize the duration of contact with acidic or basic aqueous solutions during workup.- Use a milder workup procedure, such as quenching with ice water followed by extraction.- Purify the crude product by recrystallization from a suitable solvent like ethanol.[7][8][9][10][11]
Formation of a Polyacylated Byproduct The product, although deactivated, undergoes a second acylation.- Use a stoichiometric amount of the acylating agent.- The deactivating nature of the acetyl group generally minimizes polyacylation in Friedel-Crafts acylation.[2][15][16]
Unreacted Starting Material (Benzonitrile) in Product Incomplete reaction.- Increase the reaction time.- Ensure efficient stirring to promote reactant mixing.- Re-evaluate the stoichiometry of the reactants and catalyst.

Quantitative Data Summary

The formation of the 4-acetylbenzoic acid byproduct is highly dependent on the specific conditions of the reaction workup. The following table summarizes the key reactants and products with their typical properties.

Compound Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
This compound 145.1655-59295.5Soluble in ethanol, chloroform; sparingly soluble in water.[5]
Benzonitrile (Starting Material) 103.12-13190.7Slightly soluble in water; miscible with organic solvents.
Acetyl Chloride (Acylating Agent) 78.50-11251Reacts with water.
Acetic Anhydride (Acylating Agent) 102.09-73139.8Reacts with water.
Aluminum Chloride (Catalyst) 133.34192.6 (sublimes)-Reacts violently with water.
4-Acetylbenzoic Acid (Byproduct) 164.16205-210-Slightly soluble in cold water; soluble in hot water and ethanol.[17][18]

Experimental Protocols

A representative protocol for the Friedel-Crafts acylation of benzonitrile is provided below.

Synthesis of this compound via Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add benzonitrile (1 equivalent) to the stirred suspension. From the dropping funnel, add acetyl chloride (1 to 1.2 equivalents) dropwise over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two more times.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.[7][8][9][10][11]

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Anhydrous Conditions) addition 2. Add Benzonitrile & Acetyl Chloride (0-5 °C) setup->addition reflux 3. Reflux (2-4 hours) addition->reflux quench 4. Quench (Ice/HCl) reflux->quench extract 5. Extraction (DCM) quench->extract hydrolysis Side Reaction: Nitrile Hydrolysis to 4-Acetylbenzoic Acid quench->hydrolysis Acidic/Basic Conditions wash 6. Wash (H₂O, NaHCO₃, Brine) extract->wash dry 7. Dry & Concentrate wash->dry wash->hydrolysis purify 8. Recrystallization (Ethanol) dry->purify Troubleshooting_Flowchart Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction Check Reaction Conditions: - Anhydrous? - Temperature Correct? - Stirring Efficient? start->check_reaction check_reagents Check Reagents: - Purity of Starting Materials? - Catalyst Activity? check_reaction->check_reagents Yes solution_conditions Optimize Conditions: - Dry Glassware Thoroughly - Adjust Temperature - Ensure Vigorous Stirring check_reaction->solution_conditions No check_workup Analyze Workup & Purification: - Incomplete Extraction? - Loss during Recrystallization? check_reagents->check_workup Yes solution_reagents Use High-Purity Reagents Increase Catalyst Loading check_reagents->solution_reagents No solution_workup Optimize Extraction Solvent/Volume Optimize Recrystallization Conditions check_workup->solution_workup No

References

Technical Support Center: Purification of 4-Acetylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for troubleshooting the purification of crude 4-acetylbenzonitrile via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle is that the solubility of most solids, including this compound, increases with temperature.[1] A suitable solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. This allows the desired compound to crystallize out of the solution upon cooling, while impurities remain dissolved in the solvent (mother liquor).[2]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Ethanol (EtOH) is a commonly cited and effective solvent for the recrystallization of this compound.[3] Other polar organic solvents like methanol or acetone could also be suitable, as this compound is moderately soluble in them.[4][5] It is generally insoluble in water, which can be used as an anti-solvent in a mixed solvent system if necessary.[3][4][5][6]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound should be a white to light yellow crystalline solid.[5][6] The reported melting point varies slightly across different sources, but typically falls within the range of 55-59 °C.[7][8] A sharp melting point within this range is a good indicator of purity.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The most common methods are:

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indication of high purity. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Comparing the crude material and the recrystallized product on a TLC plate can show the removal of impurities. A pure compound should ideally show a single spot.

  • Spectroscopic Methods: Techniques like NMR (Nuclear Magnetic Resonance) or IR (Infrared) spectroscopy can confirm the structure and identify any remaining impurities.

Q5: What are some common reasons for a low yield after recrystallization?

A5: A low yield is a frequent issue and can be caused by several factors:

  • Using an excessive amount of solvent to dissolve the crude product.[2][9]

  • Premature crystallization during a hot filtration step.

  • Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled.[2]

  • Incomplete crystallization, leaving a significant amount of product in the mother liquor.[9]

Quantitative Data Summary

The following table summarizes key physical properties of this compound relevant to its recrystallization.

PropertyValueSource(s)
Molecular Formula C₉H₇NO[4][6]
Molecular Weight 145.16 g/mol [4]
Appearance White to light yellow crystalline solid[5][6]
Melting Point 55-59 °C[7][8]
Solubility Moderately Soluble: Ethanol, Acetone, Dichloromethane, Chloroform[3][4][5][6]
Insoluble: Water[3][4][5][6]

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol outlines the standard procedure for purifying crude this compound using ethanol as the solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water (for ice bath)

  • Standard laboratory glassware (Erlenmeyer flasks, beaker, graduated cylinder)

  • Heating source (hot plate or steam bath)

  • Filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • Solvent Selection: Based on solubility data, ethanol is a suitable solvent.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Gently heat the mixture to the boiling point of the ethanol while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery.[2][10]

  • Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This step is crucial to prevent the desired product from crystallizing prematurely along with the impurities.[11]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once the flask has reached room temperature, place it in an ice-water bath for 10-20 minutes to maximize crystal formation.[10]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces. It is critical to use a minimal amount of ice-cold solvent to avoid redissolving the product.[2]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by its melting point.

Visualized Experimental Workflow

G cluster_setup Setup cluster_purification Purification Steps cluster_isolation Isolation A Place Crude Product in Flask B Add Minimal Hot Ethanol A->B C Heat to Dissolve B->C D Hot Filter (if needed) C->D Insoluble Impurities? E Cool Slowly to Room Temp C->E D->E F Cool in Ice Bath E->F G Vacuum Filter Crystals F->G H Wash with Ice-Cold Ethanol G->H I Dry Crystals H->I J Pure this compound I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the recrystallization process.

Problem 1: The compound "oils out" instead of forming crystals.

  • Question: My product separated as an oily liquid upon cooling instead of solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[13]

    • Solution 1: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask can help.[9][14]

    • Solution 2: If using a mixed-solvent system, you may have added too much anti-solvent. Reheat the solution and add more of the "good" solvent until the solution is clear, then cool again slowly.

Problem 2: No crystals form, even after cooling in an ice bath.

  • Question: My solution is clear and no crystals have appeared after cooling. What went wrong?

  • Answer: This is likely due to either using too much solvent or the formation of a supersaturated solution.[14]

    • Solution 1 (Supersaturation): Try to induce crystallization. The most common methods are:

      • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the surface of the liquid. The tiny scratches provide nucleation sites for crystal growth.[2]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[2][9]

    • Solution 2 (Excess Solvent): If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.[14]

Problem 3: The recrystallized product is still colored.

  • Question: I performed the recrystallization, but my final product is still yellow/brown. How can I get a colorless product?

  • Answer: This indicates the presence of colored impurities that are co-crystallizing with your product.

    • Solution: Redissolve the crystals in a minimal amount of hot solvent. Add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize as usual.[11] Be careful not to use too much charcoal as it can also adsorb your desired product.

Problem 4: The final yield is very low.

  • Question: I only recovered a small fraction of my starting material. How can I improve my yield?

  • Answer: A low yield is often a result of procedural losses.[9]

    • Troubleshooting Steps:

      • Check the Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid residue remains, a large portion of your product did not crystallize. This could be due to using too much solvent.[9] You can try to recover a second crop of crystals by boiling off some solvent and re-cooling.

      • Review Your Technique: Ensure you used the minimum amount of hot solvent necessary for dissolution.[2] Also, confirm that you washed the final crystals with a very small volume of ice-cold solvent, as using warm solvent will dissolve some of your product.[2]

Troubleshooting Decision Tree

G Start Recrystallization Issue? Q1 What is the problem? Start->Q1 P1 Oily Liquid Forms Q1->P1 Oiling Out P2 No Crystals Form Q1->P2 No Crystals P3 Yield is Very Low Q1->P3 Low Yield P4 Product is Colored Q1->P4 Colored Product S1 Reheat, add more solvent, cool very slowly. P1->S1 S2 Try to induce crystallization: 1. Scratch flask 2. Add seed crystal P2->S2 S3 Check mother liquor. Use minimum hot solvent. Wash with ice-cold solvent. P3->S3 S4 Redissolve, treat with activated charcoal, and hot filter. P4->S4 S2b If induction fails, boil off some solvent and re-cool. S2->S2b Still no crystals?

References

Technical Support Center: Optimizing Claisen-Schmidt Condensation for 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Claisen-Schmidt condensation reaction for the synthesis of chalcones using 4-acetylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation?

A1: The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aromatic aldehyde (lacking an α-hydrogen) and a ketone that possesses an α-hydrogen.[1] This reaction is a fundamental method for synthesizing α,β-unsaturated ketones, which are commonly known as chalcones.[2]

Q2: Why is this compound a suitable ketone for this reaction?

A2: this compound is an excellent substrate because its α-hydrogens on the methyl group are acidic and can be readily removed by a base to form a reactive enolate. This enolate then acts as the nucleophile in the condensation reaction.

Q3: What types of catalysts are effective for this reaction?

A3: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective catalysts, typically used in alcoholic solvents like ethanol.[2] Solvent-free methods using solid NaOH have also proven to be highly efficient.[3] Acid catalysts can be used but often result in lower yields for this specific transformation.

Q4: What is the role of the aromatic aldehyde?

A4: The aromatic aldehyde acts as the electrophile. A key feature of the Claisen-Schmidt reaction is the use of an aldehyde without α-hydrogens (like benzaldehyde and its derivatives), which prevents it from undergoing self-condensation, leading to a cleaner reaction with fewer side products.

Q5: What are the advantages of "green" synthesis methods for this reaction?

A5: Green chemistry approaches, such as solvent-free grinding or microwave-assisted synthesis, offer significant benefits. They reduce or eliminate the use of hazardous organic solvents, can dramatically shorten reaction times, and often lead to simpler product isolation and high yields.[4][5]

Troubleshooting Guide

Problem: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst The base catalyst (e.g., NaOH, KOH) may be old or deactivated by atmospheric CO₂. Use fresh catalyst pellets.
Suboptimal Temperature The reaction may require gentle heating to proceed to completion. Conversely, if side reactions are observed, cooling the reaction may be necessary. Monitor progress via Thin Layer Chromatography (TLC) to determine the optimal temperature.
Poor Solvent Choice Ensure the chosen solvent (e.g., ethanol) can dissolve both reactants and the catalyst. In cases of poor solubility or low yield, consider a solvent-free grinding method.[3]
Impure Reactants Verify the purity of this compound and the aromatic aldehyde, as impurities can inhibit the reaction.
Incorrect Stoichiometry An improper molar ratio of reactants can lead to poor yields. A 1:1 or a slight excess of the aldehyde is typically used for mono-condensation.

Problem: Formation of Multiple Products/Side Reactions

Potential Cause Recommended Solution
Self-Condensation of Ketone The enolate of this compound can react with another molecule of itself. This can be minimized by ensuring the aldehyde is sufficiently reactive and by slowly adding the base to the mixture of the ketone and aldehyde.
Cannizzaro Reaction In the presence of a strong base, the aromatic aldehyde can disproportionate into an alcohol and a carboxylic acid.[4] This is more likely with prolonged reaction times or high base concentrations. Consider using a lower concentration of the base or adding it dropwise.
Product Precipitation If the chalcone product is insoluble, it may precipitate and coat the reactants, halting the reaction. Ensure vigorous stirring and consider using a larger volume of solvent.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Chalcone Synthesis

The following table summarizes reported yields for Claisen-Schmidt condensations under various conditions. Note that yields are highly dependent on the specific substrates used.

AldehydeKetoneCatalyst (mol%)ConditionsTimeYield (%)
BenzaldehydeCyclohexanoneNaOH (20)Grinding, Solvent-Free5 min98
BenzaldehydeCyclohexanoneKOH (20)Grinding, Solvent-Free5 min85
BenzaldehydeCyclohexanoneNaOH (20)Stirring, Ethanol, RT24 h40
4-ChlorobenzaldehydeAcetophenoneNaOHSolvent-Free10 min71.5
BenzaldehydeAcetophenoneNaOHSolvent-Free10 min65.3

Data compiled from multiple sources, demonstrating general trends.[3][6]

Table 2: Influence of Benzaldehyde Substituents on Chalcone Yield

The electronic nature of the substituent on the aromatic aldehyde can influence the electrophilicity of the carbonyl carbon and thus the reaction yield.

AldehydeKetoneCatalyst/SolventYield (%)
4-MethoxybenzaldehydeAcetoneNaOH/H₂O, MicrowaveQuantitative
4-FluorobenzaldehydeAcetoneNaOH/H₂O, Microwave80
4-BromobenzaldehydeAcetoneNaOH/H₂O, Microwave79
4-NitrobenzaldehydeAcetoneNaOH/H₂O, Microwave46

This data illustrates the trend that electron-donating groups (e.g., -OCH₃) can lead to higher yields, while strong electron-withdrawing groups (e.g., -NO₂) may result in lower yields under certain conditions.[7]

Experimental Protocols

Protocol 1: Classical Synthesis in Ethanol

This protocol describes a standard base-catalyzed Claisen-Schmidt condensation in an alcoholic solvent.

Materials:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Absolute Ethanol

  • Deionized Water (ice-cold)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound and the desired aromatic aldehyde in absolute ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, add a solution of KOH in ethanol dropwise.

  • Reaction: Continue stirring the mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is often complete within 2-4 hours.

  • Isolation: Once the starting materials are consumed (as indicated by TLC), pour the reaction mixture into ice-cold water to precipitate the crude chalcone product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove the base, followed by a wash with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven. Determine the yield and characterize by spectroscopic methods (e.g., NMR, IR) and melting point analysis.

Protocol 2: Solvent-Free Synthesis by Grinding

This "green chemistry" protocol is an efficient and environmentally friendly alternative.

Materials:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH), solid pellets (1.0-2.0 eq)

  • Mortar and Pestle

  • Deionized Water

Procedure:

  • Mixing: Place this compound, the aromatic aldehyde, and solid NaOH in a mortar.

  • Grinding: Grind the mixture vigorously with a pestle at room temperature. The solid mixture will often turn into a thick, colored paste and may then solidify.[4]

  • Reaction Time: The reaction is typically complete in 5-15 minutes. Monitor by TLC if desired.

  • Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH catalyst.

  • Purification: Collect the crude chalcone by suction filtration and wash the solid thoroughly with water until the filtrate is neutral. The product can be further purified by recrystallization from ethanol if necessary.

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ketone This compound enolate Enolate (Nucleophile) ketone->enolate + OH⁻ - H₂O intermediate Alkoxide Intermediate enolate->intermediate aldehyde Aromatic Aldehyde (Electrophile) aldehyde->intermediate product Chalcone (α,β-Unsaturated Ketone) intermediate->product - OH⁻ (Dehydration) Experimental_Workflow start Start reactants 1. Mix Reactants (this compound + Aldehyde) start->reactants catalyst 2. Add Catalyst (e.g., NaOH or KOH) reactants->catalyst reaction 3. Reaction (Stirring or Grinding) catalyst->reaction monitor 4. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 5. Work-up (Precipitation in Ice Water) monitor->workup Reaction Complete purify 6. Purification (Filtration & Recrystallization) workup->purify characterize 7. Characterization (NMR, IR, MP) purify->characterize end End characterize->end Troubleshooting_Guide start Problem Observed low_yield Low / No Yield start->low_yield side_products Multiple Products (TLC) start->side_products check_catalyst Use Fresh Catalyst low_yield->check_catalyst check_temp Optimize Temperature low_yield->check_temp check_purity Check Reactant Purity low_yield->check_purity try_green Try Solvent-Free Grinding low_yield->try_green adjust_stoich Adjust Stoichiometry side_products->adjust_stoich Self-condensation? milder_base Use Milder/Less Base side_products->milder_base Cannizzaro reaction? lower_temp Lower Reaction Temp side_products->lower_temp slow_addition Slow Catalyst Addition side_products->slow_addition

References

Technical Support Center: Cyanation of 4-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanation of 4-bromoacetophenone to produce 4-acetylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyanation of 4-bromoacetophenone?

A1: The most prevalent methods involve transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions using cyanide sources like potassium cyanide (KCN) or sodium cyanide (NaCN) are common. Additionally, copper-catalyzed cyanations, often referred to as Rosenmund-von Braun reactions, are widely used, typically employing copper(I) cyanide.

Q2: I see a significant amount of unreacted 4-bromoacetophenone in my reaction mixture. What could be the cause?

A2: Incomplete conversion is a frequent issue. Several factors can contribute to this:

  • Catalyst Inactivity: The palladium or copper catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and consider employing inert atmosphere techniques, as some catalysts are sensitive to air and moisture. Catalyst poisoning by excess cyanide can also halt the reaction.

  • Insufficient Reaction Temperature or Time: The reaction may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Poor Solubility of Reagents: The cyanide salt may not be sufficiently soluble in the reaction solvent. This can be a particular issue with NaCN and KCN in some organic solvents.

Q3: My purified product shows a more polar spot on the TLC plate than the desired this compound. What could this byproduct be?

A3: A more polar byproduct is often the result of hydrolysis of the nitrile group. Under aqueous or acidic/basic workup conditions, or if there is residual water in the reaction mixture, the desired this compound can be hydrolyzed to 4-acetylbenzamide. Under harsher conditions, further hydrolysis to 4-acetylbenzoic acid can occur.

Q4: After purification, I isolated a high molecular weight impurity. What is a likely side product?

A4: A common side reaction in cross-coupling reactions is the homocoupling of the starting material. In this case, two molecules of 4-bromoacetophenone can react to form 4,4'-diacetylbiphenyl. This byproduct will have a significantly higher molecular weight than the desired product. In some copper-catalyzed systems, dimer byproducts have also been observed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cyanation of 4-bromoacetophenone.

Problem Potential Cause Suggested Solution
Low or no conversion of starting material 1. Inactive catalyst (poisoning or degradation).1a. Use fresh, high-quality catalyst and ligands. 1b. Employ anhydrous solvents and inert atmosphere techniques. 1c. Avoid a large excess of the cyanide source which can poison the catalyst.
2. Insufficient reaction temperature.2. Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction.
3. Poor solubility of the cyanide salt.3. Consider using a different solvent or a phase-transfer catalyst to improve solubility.
Presence of a significant amount of 4-acetylbenzamide Hydrolysis of the product nitrile during reaction or workup.[1][2][3][4][5]1a. Ensure the use of anhydrous solvents and reagents. 1b. During workup, use neutral or slightly acidic conditions and avoid prolonged exposure to strong acids or bases. 1c. Minimize the amount of water used in the workup and ensure efficient extraction of the product.
Formation of 4,4'-diacetylbiphenyl (homocoupling product) Side reaction promoted by the catalytic system.1a. Optimize the catalyst and ligand system. Some ligands are more prone to promoting homocoupling. 1b. Adjust the reaction temperature; sometimes lower temperatures can suppress this side reaction.
Difficulty in purifying the product from byproducts Similar polarities of the product and byproducts (e.g., 4-acetylbenzamide).1a. Employ careful column chromatography with a shallow solvent gradient to improve separation. 1b. Consider recrystallization from a suitable solvent system to selectively crystallize the desired product.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a typical experimental workflow for the cyanation of 4-bromoacetophenone and a logical approach to troubleshooting common issues.

experimental_workflow start Start: Cyanation of 4-bromoacetophenone reaction_setup Reaction Setup (Catalyst, Ligand, Cyanide Source, Solvent) start->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring troubleshoot_conversion Low Conversion? reaction_monitoring->troubleshoot_conversion workup Aqueous Workup & Extraction purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis troubleshoot_byproduct Byproducts Present? analysis->troubleshoot_byproduct end Pure this compound analysis->end Pure Product troubleshoot_conversion->workup No check_catalyst Check Catalyst Quality & Reaction Conditions troubleshoot_conversion->check_catalyst Yes optimize_purification Optimize Purification Method troubleshoot_byproduct->optimize_purification Yes troubleshoot_byproduct->end No check_catalyst->reaction_setup check_workup Modify Workup (Anhydrous, Neutral pH) optimize_purification->purification

Caption: Troubleshooting workflow for the cyanation of 4-bromoacetophenone.

References

Troubleshooting low conversion rates in 4-Acetylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during chemical reactions involving 4-Acetylbenzonitrile, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in reactions with this compound?

Low conversion rates in reactions involving this compound can stem from several factors, including suboptimal reaction conditions, reagent purity issues, and the occurrence of side reactions. Key areas to investigate are the reaction temperature, catalyst activity, and the purity of starting materials and solvents. Inadequate temperature control can either slow down the reaction or lead to the formation of undesired byproducts. The catalyst, if applicable, may be deactivated by impurities or moisture. Finally, impurities in the this compound or other reactants can interfere with the desired chemical transformation.

Q2: My Claisen-Schmidt condensation reaction using this compound is producing a dark, tarry substance instead of the expected chalcone. What is causing this?

The formation of a dark, tarry mixture in a Claisen-Schmidt condensation is often indicative of polymerization or decomposition of the reactants or products.[1] This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[1] Aldehydes, in particular, can be susceptible to polymerization under these conditions. To mitigate this, consider lowering the reaction temperature and optimizing the base concentration. A slow, dropwise addition of the base can also prevent localized high concentrations that may promote side reactions.

Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity for my desired product?

The formation of multiple products is a common challenge. In the context of a Claisen-Schmidt condensation, this can be due to side reactions such as the Cannizzaro reaction or self-condensation of the ketone.

  • Cannizzaro Reaction: If the aldehyde used has no α-hydrogens, it can disproportionate in the presence of a strong base to yield an alcohol and a carboxylic acid.[2] Using a milder base or carefully controlling the base concentration can minimize this.

  • Self-Condensation: The enolizable ketone (this compound) can react with itself. To reduce this, you can try using an excess of the ketone relative to the aldehyde.[1]

Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time to maximize the formation of the desired product and minimize byproducts.

Q4: Can the nitrile group of this compound react under the conditions of other transformations?

Yes, the nitrile group can undergo hydrolysis to form an amide or a carboxylic acid under either acidic or basic conditions, especially with heating.[3][4] If your primary reaction requires strongly acidic or basic conditions and elevated temperatures, this side reaction could consume your starting material or product, leading to lower yields. It is important to choose reaction conditions that are compatible with the stability of the nitrile group.

Troubleshooting Guide: Low Conversion Rates

This section provides a structured approach to troubleshooting low conversion rates in common reactions involving this compound.

Issue 1: Low Yield in the Reduction of the Acetyl Group

Question: My reduction of this compound to 1-(4-cyanophenyl)ethanol with sodium borohydride is giving a low yield. What should I check?

Answer: Low yields in this reduction can be attributed to several factors:

  • Reagent Quality: Ensure the sodium borohydride is fresh and has been stored in a dry environment. It can decompose upon exposure to moisture.

  • Solvent Purity: The presence of water in the solvent (e.g., methanol or ethanol) can react with the sodium borohydride, reducing its effectiveness. Use anhydrous solvents if possible.

  • Temperature Control: The reaction is typically performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. Ensure proper cooling throughout the addition of the reducing agent.[5]

  • Stoichiometry: While an excess of sodium borohydride is often used, a large excess can lead to complications during workup. Optimize the molar ratio of the reducing agent to the ketone.

  • Workup Procedure: Product can be lost during the workup. Ensure the pH is adjusted correctly to quench the reaction and that extractions are performed thoroughly.

Issue 2: Poor Conversion in Claisen-Schmidt Condensation

Question: I am attempting a Claisen-Schmidt condensation with this compound and an aromatic aldehyde, but the conversion is low. How can I improve it?

Answer: To improve the conversion in a Claisen-Schmidt condensation:

  • Catalyst Concentration: The amount of base catalyst (e.g., NaOH or KOH) is critical. For instance, in some solvent-free reactions, 20 mol% of NaOH has been shown to give high yields.[6] An insufficient amount of catalyst will result in an incomplete reaction.

  • Reaction Time and Temperature: Monitor the reaction progress using TLC. Some reactions may require gentle heating to proceed at a reasonable rate, while others can be run at room temperature.[1]

  • Purity of Reactants: Impurities in either the this compound or the aldehyde can inhibit the reaction. Ensure the purity of your starting materials.

  • Solvent Choice: The choice of solvent can influence the reaction rate and solubility of the reactants. Ethanol is a commonly used solvent for this reaction.[7][8]

Issue 3: Product Loss During Workup and Purification

Question: I seem to be losing a significant amount of my product during the extraction and purification steps. What can I do to minimize this?

Answer: Product loss during workup and purification is a frequent cause of low overall yields.

  • Liquid-Liquid Extraction:

    • Emulsion Formation: Emulsions can form, trapping the product between the aqueous and organic layers. To break emulsions, you can try adding brine (a saturated salt solution) or gently swirling instead of vigorous shaking.

    • Incomplete Extraction: Ensure you are using the correct organic solvent for your product's polarity and perform multiple extractions to maximize recovery.

  • Crystallization:

    • Solvent Choice: The choice of solvent is crucial for effective crystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9]

    • Oiling Out: If your product separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too quickly. Try using more solvent or allowing for slower cooling.[10][11]

  • Column Chromatography:

    • Compound Polarity: The products of this compound reactions can be quite polar. You may need to use a more polar eluent system to effectively move your compound through a silica gel column. For very polar compounds, consider using reverse-phase chromatography.

    • Compound Stability: Verify that your compound is stable on silica gel, as some compounds can decompose on the acidic surface of the silica.

Data Presentation

Table 1: Conditions for Sodium Borohydride Reduction of this compound

ParameterConditionExpected OutcomeReference
Reducing Agent Sodium Borohydride (NaBH₄)Reduction of the ketone to a secondary alcohol.[12][13]
Stoichiometry 1.5 - 2.0 equivalents of NaBH₄Ensures complete reaction.[3]
Solvent Methanol or EthanolGood solubility for reactants.[5]
Temperature 0 °C to Room TemperatureControlled reaction rate.[5]
Reaction Time 3 - 5 hoursTypically sufficient for completion.[5]
Workup Acidic (e.g., dilute HCl)Quenches excess NaBH₄.[3]
Typical Yield >80%High conversion to the alcohol.[14]

Table 2: Conditions for Claisen-Schmidt Condensation of this compound with Benzaldehyde

ParameterConditionExpected OutcomeReference
Base Catalyst Sodium Hydroxide (NaOH)Promotes enolate formation.[7][8]
Catalyst Loading 20 mol% (for solvent-free)Efficient catalysis.[2][6]
Solvent Ethanol or Solvent-freeEthanol is a common solvent; solvent-free is a green alternative.[2][7]
Temperature Room TemperatureSufficient for many reactions.[2]
Reactant Ratio 1:1 (Ketone:Aldehyde)Can be optimized to minimize side reactions.[1]
Reaction Time 5 minutes (solvent-free) to several hoursVaries with conditions, monitor by TLC.[2][8]
Typical Yield 90-98%High yield of chalcone product.[2][6]

Experimental Protocols

Protocol 1: Reduction of this compound to 1-(4-cyanophenyl)ethanol
  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Claisen-Schmidt Condensation of this compound with Benzaldehyde
  • Reactant Preparation: In a flask, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in 95% ethanol.[7]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of 10% sodium hydroxide.[7]

  • Reaction: Stir the mixture vigorously for 30 minutes. The product may begin to precipitate.[15]

  • Isolation: Cool the reaction mixture in an ice bath to facilitate further precipitation.[7] Collect the solid product by vacuum filtration and wash with cold water to remove any remaining NaOH.[8]

  • Purification: The crude product can be purified by recrystallization from ethanol.[7]

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_purity 1. Check Purity of Starting Materials (this compound, Aldehyde, etc.) start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions If pure monitor_reaction 3. Monitor Reaction Progress (TLC) check_conditions->monitor_reaction If conditions are appropriate sub_conditions Temperature Solvent Catalyst check_conditions->sub_conditions optimize Optimize Conditions (e.g., change temperature, catalyst loading) check_conditions->optimize If conditions are suboptimal troubleshoot_workup 4. Evaluate Workup & Purification monitor_reaction->troubleshoot_workup If reaction goes to completion side_reactions Investigate Side Reactions (e.g., Hydrolysis, Cannizzaro) monitor_reaction->side_reactions If multiple spots on TLC sub_workup Extraction Issues Crystallization Problems Column Chromatography Issues troubleshoot_workup->sub_workup side_reactions->optimize

Caption: A logical workflow for troubleshooting low conversion rates.

Claisen_Schmidt_Pathway cluster_reactants Reactants cluster_intermediates Intermediates 4-ABN This compound Enolate Enolate Intermediate 4-ABN->Enolate + Base Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Aldehyde Product Chalcone Product Aldol_Adduct->Product - H₂O Base Base (e.g., NaOH)

Caption: Key steps in the Claisen-Schmidt condensation pathway.

References

Preventing dimerization during 4-Acetylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing dimerization of 4-acetylbenzonitrile during experiments.

Frequently Asked Questions (FAQs)

Q1: What is dimerization in the context of this compound reactions?

A1: In reactions involving this compound, dimerization refers to a self-condensation reaction where two molecules of this compound react with each other.[1] This is an undesirable side reaction that forms a larger byproduct, the dimer, which reduces the yield of the intended product and complicates purification.[2]

Q2: What is the primary mechanism for the dimerization of this compound?

A2: The primary mechanism is a base-catalyzed self-aldol condensation. The acetyl group on this compound has acidic α-hydrogens. In the presence of a base, one molecule is deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second this compound molecule. The resulting β-hydroxy ketone (aldol addition product) can then readily dehydrate, especially with heat, to form a conjugated α,β-unsaturated ketone, which is the final stable dimer.[3][4]

G cluster_initiation Step 1: Enolate Formation cluster_propagation Step 2: Nucleophilic Attack cluster_termination Step 3 & 4: Protonation & Dehydration mol1 This compound enolate Enolate (Nucleophile) mol1->enolate Deprotonation of α-carbon base Base (e.g., OH⁻) base->mol1 mol2 This compound (Electrophile) enolate->mol2 C-C bond formation alkoxide Tetrahedral Alkoxide Intermediate mol2->alkoxide aldol_add Aldol Addition Product (β-Hydroxy Ketone) alkoxide->aldol_add Protonation dimer Aldol Condensation Product (Dimer) aldol_add->dimer Dehydration (-H₂O) water H₂O dimer->water

Caption: Mechanism of this compound Self-Aldol Condensation.

Q3: What are the key factors that promote dimerization?

A3: Several factors can increase the rate of the undesired self-condensation reaction:

  • Strong Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can rapidly generate the enolate, increasing the chance of self-reaction if a more reactive electrophile is not present.[2][5]

  • High Concentration: Higher concentrations of this compound increase the probability of two molecules encountering each other.

  • Elevated Temperatures: Higher temperatures often promote the dehydration step of the aldol condensation, making the overall dimerization reaction irreversible and driving the reaction towards the dimer product.[3][6]

  • Reaction Time: Longer reaction times can lead to the accumulation of side products, including the dimer.[7]

  • Order of Reagent Addition: Adding the base to a mixture containing only this compound will inevitably lead to self-condensation.

Q4: What are the general strategies to prevent or minimize dimerization?

A4: To favor the desired cross-condensation product over the self-condensation dimer, several strategies can be employed:

  • Use a Non-Enolizable Electrophile: The most common strategy is to react this compound with a carbonyl compound that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde). This partner can only act as an electrophile, preventing one of the major side reactions.[8][9] This is the principle behind the Claisen-Schmidt condensation.[10]

  • Control Reagent Addition: Slowly add the this compound to a mixture of the non-enolizable aldehyde and the base. This keeps the instantaneous concentration of the enolate low and ensures it is more likely to react with the intended electrophile.[1][2]

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., in an ice bath) can slow down the rate of self-condensation.[2][11]

  • Directed Aldol Reactions: Pre-form the enolate of this compound quantitatively using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Then, introduce the desired electrophile. This ensures that no unenolized this compound is present to be attacked by the enolate.[1][12][13]

  • Use of Silyl Enol Ethers (Mukaiyama Aldol Addition): Convert this compound to its silyl enol ether, which is a stable enolate equivalent. This silyl enol ether can then be reacted with an aldehyde or ketone in the presence of a Lewis acid (e.g., TiCl₄). This method effectively prevents self-condensation.[14][15][16]

Troubleshooting Guide

Issue: Low yield of desired crossed-aldol product and a significant byproduct with approximately double the mass of this compound.

This is a classic sign of self-condensation (dimerization). Follow this troubleshooting workflow to diagnose and resolve the issue.

G start Low Yield & High MW Byproduct Observed check_electrophile Is the electrophile non-enolizable (e.g., benzaldehyde)? start->check_electrophile check_conditions Review Reaction Conditions check_electrophile->check_conditions Yes use_non_enol Action: Switch to a non-enolizable electrophile to simplify product mixture. check_electrophile->use_non_enol No check_addition Review Order of Addition check_conditions->check_addition All OK lower_temp Action: Lower reaction temperature (e.g., use an ice bath, 0-5 °C). check_conditions->lower_temp Temp > RT? change_base Action: Use a milder base or lower the base concentration. check_conditions->change_base Strong Base? slow_add Action: Add this compound slowly to the mixture of electrophile and base. check_addition->slow_add Reagents mixed before base? advanced_methods If issues persist, consider Advanced Strategies check_addition->advanced_methods Addition OK use_non_enol->advanced_methods lower_temp->advanced_methods change_base->advanced_methods slow_add->advanced_methods directed_aldol Option: Directed Aldol Reaction (LDA, -78 °C) advanced_methods->directed_aldol mukaiyama Option: Mukaiyama Aldol Addition (Silyl Enol Ether + Lewis Acid) advanced_methods->mukaiyama

Caption: Troubleshooting Logic for Dimerization in this compound Reactions.

Data Presentation: Comparison of Strategies

The following table summarizes the expected outcomes for a crossed-aldol reaction between this compound and a non-enolizable aldehyde (e.g., benzaldehyde) under different strategic conditions. Yields are representative and intended for comparison.

StrategyKey ParametersExpected Yield (Desired Product)Dimer FormationComplexity & Notes
Standard Claisen-Schmidt Reactants mixed, then base added; Room Temp.40-60%SignificantSimple setup but often yields a mixture of products requiring careful purification.
Optimized Claisen-Schmidt Slow addition of ketone to aldehyde/base mixture; 0 °C.70-85%LowImproved selectivity with minor changes to protocol. The most common and practical industrial approach.[2]
Directed Aldol Reaction Pre-formation of enolate with LDA at -78 °C, then addition of aldehyde.>90%Very LowExcellent control and high yield.[17] Requires strict anhydrous conditions and handling of pyrophoric reagents.
Mukaiyama Aldol Addition Formation of silyl enol ether, then Lewis-acid catalyzed addition to aldehyde.>90%Very LowHigh selectivity and yield.[18] Requires an extra step to prepare the silyl enol ether and use of Lewis acids.

Experimental Protocols

Protocol 1: Optimized Claisen-Schmidt Condensation

This protocol aims to minimize dimerization by controlling the order of addition and temperature.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the non-enolizable aldehyde (e.g., benzaldehyde, 1.0 equivalent) in ethanol (3-5 mL per mmol of aldehyde).

  • Base Addition: To this solution, add an aqueous solution of NaOH or KOH (1.2 equivalents). Cool the mixture to 0-5 °C in an ice bath.

  • Ketone Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of ethanol. Add this solution dropwise to the stirring, cooled aldehyde-base mixture over 30-60 minutes using a dropping funnel.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours after the addition is complete, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.[19]

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base. The solid product (chalcone) will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure desired product.

Protocol 2: Directed Aldol Reaction with LDA

This protocol provides high selectivity by pre-forming the lithium enolate of this compound.

  • Safety Note: This procedure must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. LDA is a strong, non-nucleophilic base.

  • LDA Preparation/Use: In a flame-dried, three-neck flask under an inert atmosphere, prepare or add a solution of LDA (1.05 equivalents) in dry tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Dissolve this compound (1.0 equivalent) in dry THF. Add this solution dropwise to the stirred LDA solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.[1]

  • Electrophile Addition: Add the electrophile (e.g., benzaldehyde, 1.1 equivalents), either neat or dissolved in a small amount of dry THF, dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quenching: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Mukaiyama Aldol Addition

This protocol uses a stable silyl enol ether to avoid self-condensation.

  • Safety Note: This procedure must be conducted under a dry, inert atmosphere. Lewis acids like TiCl₄ are corrosive and moisture-sensitive.

Part A: Synthesis of the Silyl Enol Ether

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in dry dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 equivalents).

  • Add trimethylsilyl chloride (TMSCl, 1.2 equivalents) dropwise to the solution at room temperature.

  • Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by GC-MS or NMR).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), extracting with an organic solvent, drying, and concentrating. The crude silyl enol ether is often used directly in the next step after purification by distillation or filtration through a short pad of silica.

Part B: Lewis Acid-Catalyzed Aldol Addition

  • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) in dry DCM and cool to -78 °C.

  • Add a Lewis acid (e.g., TiCl₄, 1.1 equivalents) dropwise to the aldehyde solution. Stir for 10-15 minutes.[18]

  • Add the silyl enol ether of this compound (1.2 equivalents), dissolved in dry DCM, dropwise to the mixture at -78 °C.

  • Stir the reaction at -78 °C for 1-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Follow standard aqueous work-up and purification by flash column chromatography as described in Protocol 2.

References

Technical Support Center: Purifying 4-Acetylbenzonitrile Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-acetylbenzonitrile derivatives. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

A1: Silica gel is the most frequently used stationary phase for the column chromatography of this compound and its derivatives due to its versatility in separating compounds of moderate polarity.[1] Alumina can also be considered, particularly if the compound is sensitive to the acidic nature of silica gel.

Q2: What are the recommended starting solvent systems for purifying this compound derivatives?

A2: A good starting point for moderately polar compounds like many this compound derivatives is a binary solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane.[2] For more polar derivatives, a mixture of dichloromethane and methanol is often effective.[3] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q3: How can I determine the best solvent system using Thin Layer Chromatography (TLC)?

A3: To find the ideal eluent for column chromatography, test various solvent mixtures with your crude sample on a TLC plate. The goal is to find a system where the desired compound has an Rf value between 0.2 and 0.4. This range generally provides the best separation on a column. A good separation on TLC is indicated by a clear separation between the spot of your target compound and any impurities.

Q4: What should I do if my this compound derivative is unstable on silica gel?

A4: If you suspect your compound is degrading on the silica gel, you can deactivate the silica. This can be done by preparing a slurry of the silica gel in your chosen eluent containing a small amount (1-3%) of a base like triethylamine to neutralize the acidic sites on the silica surface.[4][5] Alternatively, using a different stationary phase such as alumina or a bonded-phase silica gel may be beneficial.[5]

Q5: My compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A5: For very polar compounds, you will need to use a more polar solvent system. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-5%) in DCM and gradually increase the methanol concentration. Be cautious, as using more than 10% methanol in the mobile phase can lead to the dissolution of the silica gel.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Spots (Overlapping Bands) - Inappropriate solvent system (too polar or not polar enough).- Column overloading.- Optimize the solvent system using TLC: Aim for a larger difference in Rf values between your desired compound and impurities.- Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better separate compounds with close Rf values.[4][6]- Reduce the amount of sample loaded onto the column.
Peak Tailing or Streaking - Strong interaction between the compound and the stationary phase.- Compound is too polar for the chosen solvent system.- Add a modifier to the mobile phase: For basic compounds, adding a small amount of triethylamine (0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic acid may help.- Use a more polar solvent system to reduce strong adsorption. - Consider deactivating the silica gel (see FAQ Q4).
Compound Elutes Too Quickly (in the solvent front) - The solvent system is too polar.- Switch to a less polar mobile phase. Test different ratios of your non-polar and polar solvents using TLC to achieve an optimal Rf value (0.2-0.4).
Compound Does Not Elute from the Column - The solvent system is not polar enough.- The compound may have degraded or irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent. You can switch to a stronger solvent system, for example, from ethyl acetate/hexane to dichloromethane/methanol.- Check for compound stability on silica gel using a 2D TLC test. Spot your compound, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, your compound is likely degrading.
Broad Peaks - Poor column packing.- High sample concentration or large injection volume.- Dead volume in the chromatography system.- Ensure the column is packed uniformly without any cracks or channels. - Dissolve the sample in a minimal amount of solvent before loading. If solubility is an issue, consider dry loading.- Optimize the flow rate. An excessively low or high flow rate can contribute to peak broadening.[7]
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- Always keep the silica gel bed covered with solvent. Never let the column run dry.

Quantitative Data Summary

The ideal solvent system and resulting Rf value will vary depending on the specific substituents on the this compound derivative. The following table provides general guidance on starting conditions.

Derivative Type Typical Polarity Recommended Starting Solvent System (v/v) Target Rf on TLC
Non-polar substituents (e.g., alkyl, halogen)Low to MediumHexane / Ethyl Acetate (9:1 to 7:3)0.2 - 0.4
Moderately polar substituents (e.g., ether, ester)MediumHexane / Ethyl Acetate (4:1 to 1:1)0.2 - 0.4
Polar substituents (e.g., amine, alcohol, carboxylic acid)HighDichloromethane / Methanol (99:1 to 95:5)0.2 - 0.4

Note: These are starting recommendations. Optimization via TLC is crucial for achieving the best separation.

Experimental Protocols

Protocol 1: General Column Chromatography Purification of a this compound Derivative

This protocol outlines a standard procedure for purifying a moderately polar this compound derivative using flash column chromatography with a hexane/ethyl acetate solvent system.

1. Preparation of the Column:

  • Select a glass column of an appropriate size for the amount of crude product to be purified.

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the column.

  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

3. Elution:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.

  • If using a gradient elution, start with the less polar solvent mixture and gradually increase the proportion of the more polar solvent. For example, start with 10% ethyl acetate in hexane, then move to 20%, 30%, and so on.

4. Fraction Collection and Analysis:

  • Collect the eluate in a series of labeled test tubes or flasks.

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine the fractions that contain the pure desired product.

  • Evaporate the solvent from the combined pure fractions to obtain the purified this compound derivative.

Visualizations

ColumnChromatographyWorkflow start Start: Crude this compound Derivative tlc Develop TLC to Find Optimal Solvent System start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample (Wet or Dry) pack->load elute Elute with Solvent System (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: General workflow for purifying this compound derivatives.

TroubleshootingWorkflow start Problem Encountered During Purification q1 Poor Separation? start->q1 a1_1 Optimize Solvent System via TLC q1->a1_1 Yes q2 Peak Tailing? q1->q2 No a1_2 Use Gradient Elution a1_1->a1_2 a1_3 Reduce Sample Load a1_2->a1_3 a2_1 Add Modifier (e.g., TEA) to Eluent q2->a2_1 Yes q3 Compound Not Eluting? q2->q3 No a2_2 Increase Solvent Polarity a2_1->a2_2 a2_3 Deactivate Silica Gel a2_2->a2_3 a3_1 Increase Solvent Polarity q3->a3_1 Yes a3_2 Check Compound Stability on Silica a3_1->a3_2

Caption: Troubleshooting decision tree for common chromatography issues.

References

Managing reaction temperature in 4-Acetylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 4-Acetylbenzonitrile, primarily focusing on the Friedel-Crafts acylation method.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Friedel-Crafts acylation to synthesize this compound?

A1: The Friedel-Crafts acylation for this compound synthesis is a two-stage process regarding temperature control. Initially, the reaction mixture is cooled, typically to 0-5 °C, during the addition of the acylating agent (e.g., acetyl chloride or acetic anhydride) to the mixture of benzonitrile and a Lewis acid catalyst (e.g., aluminum chloride).[1] This is crucial to control the initial exothermic reaction. After the addition is complete, the reaction mixture is gradually warmed to a moderate temperature, often in the range of 40-60 °C, and held for a period to ensure the reaction proceeds to completion.[2][3]

Q2: Why is it critical to maintain a low temperature during the initial addition of reagents?

A2: Maintaining a low temperature (0-5 °C) during the addition of the acylating agent is essential for several reasons. Firstly, the reaction between the Lewis acid and the acylating agent is highly exothermic. Without proper cooling, the reaction temperature can rise uncontrollably, leading to undesirable side reactions such as polysubstitution or degradation of the starting material and product. Secondly, controlled addition at low temperatures helps to ensure a steady and manageable reaction rate, which is important for both safety and for achieving a higher yield of the desired product.

Q3: What are the consequences of insufficient heating after the initial addition?

A3: If the reaction mixture is not adequately heated after the initial exothermic phase, the reaction may not go to completion. This results in a low yield of this compound and a significant amount of unreacted starting materials remaining in the reaction mixture.[4] The subsequent purification process will then be more challenging due to the need to separate the product from the starting materials.

Q4: Can overheating during the reaction lead to the formation of byproducts?

A4: Yes, overheating the reaction mixture can lead to the formation of various byproducts. In the context of Friedel-Crafts acylation, excessive temperatures can promote polysubstitution, where more than one acetyl group is added to the benzene ring. Although the nitrile group in benzonitrile is deactivating, forcing the reaction with high temperatures can lead to undesired isomers or polymeric materials, reducing the purity and yield of the final product.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low to no product yield Reaction temperature was too low during the heating phase.After the initial controlled addition of reagents at low temperature, ensure the reaction mixture is gently heated to the recommended temperature (e.g., 40-60 °C) and maintained for a sufficient duration to drive the reaction to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[5]
Formation of multiple products (polysubstitution) The initial reaction temperature was too high during the addition of the acylating agent.Strictly maintain a low temperature (0-5 °C) during the addition of the acylating agent. Add the reagent dropwise to allow for effective heat dissipation and to prevent localized overheating.
Product degradation (dark coloration or tar formation) The reaction was heated at too high a temperature or for an extended period.Use a controlled heating source (e.g., a water bath) to avoid exceeding the optimal reaction temperature.[6] Monitor the reaction closely and stop the heating once the reaction is complete as indicated by TLC analysis.
Incomplete reaction (starting material remains) Insufficient heating time or temperature after the initial addition.Increase the reaction time at the recommended temperature. If the reaction is still sluggish, a slight, controlled increase in temperature may be necessary, but this should be done cautiously while monitoring for byproduct formation.[4]

Data Presentation: Effect of Reaction Temperature on Yield and Purity

The following table summarizes the illustrative effect of the secondary heating temperature on the yield and purity of this compound in a typical Friedel-Crafts acylation.

Reaction Temperature (Post-addition)Reaction TimeYield (%)Purity (%)Observations
25 °C (Room Temperature)6 hours3590Incomplete reaction with significant starting material remaining.
40 °C4 hours7598Good conversion with minimal byproduct formation.
60 °C2 hours8595Faster reaction rate, but a slight increase in impurities observed.
80 °C2 hours7080Significant byproduct formation and some product degradation (darkening of the reaction mixture).

Note: The data presented in this table is for illustrative purposes to demonstrate the general trend of the effect of temperature on the reaction and may not represent actual experimental results.

Experimental Protocol: Friedel-Crafts Acylation of Benzonitrile

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Benzonitrile

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride. Cool the flask in an ice-water bath.

  • Addition of Reactants: Add anhydrous dichloromethane and benzonitrile to the flask. Stir the mixture until the aluminum chloride is well-suspended.

  • Controlled Addition: Slowly add acetyl chloride dropwise from the dropping funnel to the stirred mixture over 30-60 minutes, ensuring the internal temperature is maintained between 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-60 °C using a water bath and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: This compound Synthesis issue Identify Issue start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Low Conversion byproducts Byproducts / Low Purity issue->byproducts Impure Product check_temp_heating Check Heating Temperature and Time low_yield->check_temp_heating check_temp_addition Check Addition Temperature byproducts->check_temp_addition increase_temp_time Increase Temperature/Time Cautiously check_temp_heating->increase_temp_time Temp/Time Too Low optimize_addition Ensure Slow Addition at 0-5 °C check_temp_addition->optimize_addition Temp Too High end End: Optimized Synthesis increase_temp_time->end optimize_addition->end

Caption: Troubleshooting workflow for managing reaction temperature in this compound synthesis.

References

Effect of solvent on the yield of 4-Acetylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acetylbenzonitrile. The information focuses on the impact of solvent selection on reaction outcomes and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is a versatile intermediate in organic synthesis.[1] Common synthetic methods include the palladium-catalyzed cyanation of 4-bromoacetophenone and the direct, one-step catalytic oxidation of 4-ethylbenzonitrile using molecular oxygen or air.[2] Acetylation of 4-cyanophenyl halides or trifluoromethanesulfonates is another established route.[2]

Q2: How does the choice of solvent affect the yield of this compound in palladium-catalyzed cyanation?

Q3: What are potential reasons for low yields in the synthesis of this compound, and how can they be addressed?

A3: Low yields can arise from several factors. In the context of palladium-catalyzed reactions, incomplete reaction is a common issue. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial. If the reaction is proceeding slowly, increasing the reaction time or temperature may improve the yield.[2] Catalyst deactivation can also lead to lower yields. The use of additives, such as zinc formate, can help reactivate the palladium catalyst.[2] For syntheses involving other reactions like a Wittig reaction to produce a precursor, ensuring the stoichiometry of reagents, such as using an excess of the phosphonium salt and base, is important.[2]

Q4: What is a suitable method for the purification of this compound?

A4: The most common method for purifying this compound is recrystallization from ethanol (EtOH).[3][4] For reactions that may leave unreacted starting materials or byproducts, silica gel chromatography can be employed. A common eluent system for this purification is a mixture of diethyl ether and hexanes (e.g., 10% diethyl ether in hexanes).[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Formation Inactive catalyst in palladium-catalyzed reactions.Use fresh catalyst or consider additives like zinc formate to reactivate the catalyst.[2]
Incomplete reaction.Monitor the reaction by TLC. Consider increasing the reaction temperature or time.[2]
Poor solubility of reactants.Ensure the chosen solvent is appropriate for dissolving all reactants at the reaction temperature. For palladium-catalyzed cyanations, DMF has been shown to be effective.[2]
Presence of Impurities in the Final Product Incomplete reaction or side reactions.Optimize reaction conditions (temperature, time, stoichiometry). Purify the crude product using recrystallization from ethanol or silica gel chromatography.[2][3][4]
Unreacted starting materials.Monitor the reaction to completion using TLC. Adjust the stoichiometry of reactants if necessary.[2]

Data on Solvent Effect in Palladium-Catalyzed Cyanation

The following table summarizes the reaction conditions for the synthesis of this compound from 4-bromoacetophenone via a palladium-catalyzed cyanation reaction, highlighting the high yield achieved with DMF as the solvent.

Catalyst SystemCyanide SourceBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Pd-PPH1 (heterogeneous)K₄[Fe(CN)₆]·3H₂ONa₃PO₄DMF120698[2]

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed Cyanation of 4-Bromoacetophenone[2]

This protocol is based on the high-yield synthesis reported in the literature.

Materials:

  • 4-Bromoacetophenone

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Sodium phosphate (Na₃PO₄)

  • Heterogeneous Palladium Catalyst (e.g., Pd-PPH1)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 4-bromoacetophenone, potassium ferrocyanide trihydrate, sodium phosphate, and the heterogeneous palladium catalyst in dimethylformamide (DMF).

  • Heat the reaction mixture to 120°C with stirring.

  • Maintain the reaction at this temperature for 6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work up the reaction mixture to isolate the crude product. This typically involves aqueous extraction and removal of the solvent.

  • Purify the crude this compound by recrystallization from ethanol or by silica gel chromatography.

Visualizations

Experimental Workflow for Palladium-Catalyzed Synthesis of this compound

experimental_workflow start Start reactants Combine Reactants: - 4-Bromoacetophenone - K4[Fe(CN)6]·3H2O - Na3PO4 - Pd Catalyst - DMF start->reactants reaction Heat to 120°C for 6 hours reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Reaction Workup (Cooling, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

References

Technical Support Center: 4-Acetylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of common reactions involving 4-acetylbenzonitrile. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental work-up of reactions with this compound.

Reduction of the Acetyl Group (e.g., using Sodium Borohydride)

Problem: Low yield of the desired 4-(1-hydroxyethyl)benzonitrile after work-up.

Possible Cause Troubleshooting Step Experimental Protocol
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed before initiating the work-up.Before work-up, spot the reaction mixture on a TLC plate alongside the this compound starting material. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Visualize under UV light. The starting material spot should be absent or very faint in the reaction mixture lane.
Product Loss During Extraction The product, 4-(1-hydroxyethyl)benzonitrile, has some water solubility. Saturating the aqueous layer with a salt (brining out) can reduce its solubility in the aqueous phase and improve extraction efficiency.After quenching the reaction with water, add saturated sodium chloride (brine) solution to the aqueous layer until it is saturated. Then, proceed with the extraction using an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 x 50 mL) for better recovery.
Product is a Liquid/Oil If the product does not precipitate upon addition of water, a microscale extraction is necessary to isolate it.[1]Add 4-5 mL of diethyl ether to the mixture and mix thoroughly to allow the product to transfer to the organic layer. Separate the ether layer, wash it with an equal volume of brine, and then dry it over anhydrous magnesium sulfate.[1]
Emulsion Formation An emulsion can form during the extraction process, making layer separation difficult.Add a small amount of brine to the separatory funnel and gently swirl. If the emulsion persists, you can try filtering the mixture through a pad of Celite.

General Work-up Procedure for NaBH₄ Reduction:

  • Cool the reaction mixture in an ice bath.

  • Slowly add cold water to quench the excess sodium borohydride.

  • If the product precipitates as a solid, it can be collected by vacuum filtration.[2]

  • If the product remains in solution, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

G cluster_reaction Reaction cluster_workup Work-up start This compound + NaBH4 in Ethanol quench Quench with H2O start->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product 4-(1-hydroxyethyl)benzonitrile evaporate->product

Grignard Reaction with the Acetyl Group

Problem: Formation of significant amounts of biphenyl byproduct.

Possible Cause Troubleshooting Step Experimental Protocol
Side Reaction of Grignard Reagent High concentrations of the aryl halide starting material (used to make the Grignard reagent) and elevated reaction temperatures can favor the formation of biphenyl.[3]Ensure the Grignard reagent is formed completely before adding the this compound. Add the this compound solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
Difficulty in Separating Biphenyl from Product Biphenyl is a non-polar impurity that can be difficult to separate from the desired tertiary alcohol product.Trituration of the crude product with a non-polar solvent like petroleum ether can help remove the more soluble biphenyl.[3] The desired alcohol product is typically less soluble and will remain as a solid. The crude product can also be purified by recrystallization from a suitable solvent like 2-propanol.[3]

General Work-up Procedure for Grignard Reaction:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will neutralize the magnesium alkoxide intermediate to form the alcohol.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Separate the organic layer and wash it sequentially with water and then brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the organic solution to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_reaction Reaction cluster_workup Work-up start This compound + Grignard Reagent quench Acidic Work-up (e.g., aq. HCl) start->quench extract Extract with Organic Solvent quench->extract purify Purification (e.g., Recrystallization) extract->purify product Tertiary Alcohol Product purify->product

Wittig Reaction with the Acetyl Group

Problem: Difficulty in removing the triphenylphosphine oxide (TPPO) byproduct.

Possible Cause Troubleshooting Step Experimental Protocol
High Polarity and Solubility of TPPO Triphenylphosphine oxide is a common byproduct of the Wittig reaction and its removal can be challenging due to its properties.Filtration through a Silica Plug: If the product is significantly less polar than TPPO, a quick filtration through a short plug of silica gel can be effective. Suspend the crude mixture in a non-polar solvent (e.g., pentane/ether) and pass it through the silica plug. The less polar product will elute while the highly polar TPPO will be retained on the silica.[4][5]
Crystallization: TPPO can sometimes be removed by crystallization. After concentrating the reaction mixture, dissolve the residue in a minimum amount of a solvent like dichloromethane or diethyl ether, and then add a non-polar solvent like hexanes to induce crystallization of the TPPO.[5]
Precipitation with a Metal Salt: TPPO can form an insoluble complex with zinc chloride. Dissolve the crude reaction mixture in ethanol and add a solution of zinc chloride in warm ethanol. The resulting ZnCl₂(TPPO)₂ complex will precipitate and can be removed by filtration.[5]

General Work-up Procedure for Wittig Reaction:

  • After the reaction is complete, dilute the mixture with an organic solvent like dichloromethane and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Employ one of the methods described above to remove triphenylphosphine oxide.

G start Crude Wittig Reaction Mixture (Product + TPPO) decision Is the product non-polar? start->decision silica_plug Filtration through Silica Plug decision->silica_plug Yes crystallization Crystallization decision->crystallization No metal_complex Precipitation with ZnCl2 decision->metal_complex Alternative product Purified Product silica_plug->product crystallization->product metal_complex->product

Hydrolysis of the Nitrile Group

Problem: The reaction stalls at the amide intermediate or the desired carboxylic acid is difficult to isolate.

Possible Cause Troubleshooting Step Experimental Protocol
Incomplete Hydrolysis The hydrolysis of the intermediate amide to the carboxylic acid can be slow.Ensure sufficient reaction time and temperature (reflux) when performing the hydrolysis. Monitor the reaction by TLC to confirm the disappearance of the starting nitrile and the intermediate amide.
Product Precipitation The carboxylic acid product (4-acetylbenzoic acid) may precipitate out of the acidic solution.After cooling the reaction mixture, collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.[6]
Product Remains in Solution If the product is soluble in the aqueous solution, it will need to be extracted.After acidification, if no precipitate forms, extract the aqueous solution multiple times with an organic solvent like ethyl acetate. Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent.
Degradation of the Molecule Under certain acidic conditions, the molecule may degrade. For example, hydrolysis of a more complex molecule containing the this compound moiety in aqueous HCl or H₂SO₄ led to degradation back to this compound.[5]If degradation is observed, consider using basic hydrolysis conditions (e.g., aqueous NaOH) followed by acidic work-up.

General Work-up Procedure for Basic Hydrolysis of the Nitrile:

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with a strong acid, such as 3 M hydrochloric acid, in an ice-water bath.[6]

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold deionized water.[6]

  • If no precipitate forms, extract the aqueous layer with a suitable organic solvent.

  • Dry the organic extracts and remove the solvent to yield the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has formed a persistent emulsion during the extraction. How can I break it?

A1: To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel.

  • Let the mixture stand for a longer period to allow for slow separation.

  • Filter the entire mixture through a pad of Celite or glass wool.

  • If the emulsion is due to a high concentration of the product, you can try diluting the mixture with more of the organic and aqueous phases.

Q2: I can't find my product after the work-up. What could have happened?

A2: There are several possibilities:

  • Product is in the aqueous layer: If your product has some water solubility, it may have remained in the aqueous phase. You can try to "salt out" the product by adding a large amount of a salt like sodium chloride to the aqueous layer and then re-extracting.

  • Product is volatile: If your product is volatile, it may have been lost during solvent removal on the rotary evaporator. Ensure you are using appropriate temperature and pressure settings.

  • Product degraded during work-up: Some compounds are sensitive to acidic or basic conditions used in the work-up. If you suspect this, you can test the stability of your product by taking a small sample of the crude reaction mixture and exposing it to the work-up conditions separately, monitoring by TLC.

Q3: How do I know which drying agent to use?

A3: The choice of drying agent depends on the solvent and the nature of your product.

  • Sodium sulfate (Na₂SO₄): A neutral and inexpensive drying agent, suitable for most applications. It has a high capacity but is relatively slow.

  • Magnesium sulfate (MgSO₄): A slightly acidic drying agent that is faster and more efficient than sodium sulfate.

  • Calcium chloride (CaCl₂): A very effective drying agent, but it can form complexes with alcohols, amines, and some carbonyl compounds, so it should be used with caution.

Q4: Can the nitrile group in this compound react under the conditions of a Grignard or Wittig reaction?

A4: While the primary reaction site for Grignard and Wittig reagents is the more electrophilic carbonyl carbon of the acetyl group, Grignard reagents can react with nitriles to form ketones after hydrolysis.[7][8][9] However, the acetyl group is generally more reactive towards these nucleophiles. To favor reaction at the acetyl group, it is advisable to use controlled conditions, such as low temperatures and slow addition of the this compound to the reagent. The nitrile group is generally unreactive towards Wittig reagents.

Q5: What is the best way to purify the final product?

A5: The best purification method depends on the physical state and purity of your crude product.

  • Recrystallization: This is an excellent method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography: This technique is very effective for separating compounds with different polarities and can be used for both solid and liquid products.

  • Distillation: For liquid products, distillation can be an effective purification method, especially if the impurities have significantly different boiling points.

References

Minimizing impurities in the synthesis of 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Acetylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts acylation of benzonitrile with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Q2: What are the primary impurities encountered in the synthesis of this compound?

A2: The primary impurities are typically regioisomers of the desired product, namely 2-Acetylbenzonitrile and 3-Acetylbenzonitrile. The formation of these isomers is a result of the directing effects of the cyano group on the benzene ring during electrophilic aromatic substitution. Another potential impurity can be 4-acetylbenzoic acid, arising from the hydrolysis of the nitrile group during the reaction or workup.

Q3: Why are regioisomers (2- and 3-Acetylbenzonitrile) formed?

A3: The cyano group (-CN) on the benzonitrile ring is a deactivating group and a meta-director for electrophilic aromatic substitution. However, under the conditions of the Friedel-Crafts acylation, a mixture of ortho, meta, and para products can be formed. The para-isomer (this compound) is often the major product, but the formation of the ortho and meta isomers is a significant side reaction that needs to be controlled.

Q4: Can di-acylation occur, leading to further impurities?

A4: Di-acylation is less common in the case of benzonitrile compared to more activated aromatic rings. The acetyl group, once attached to the ring, is also a deactivating group, which makes a second acylation reaction less favorable. However, under harsh reaction conditions (e.g., high temperature, excess acylating agent and catalyst), the formation of di-acetylated byproducts is possible.

Q5: How can I purify this compound from its isomeric impurities?

A5: Recrystallization is a common and effective method for purifying this compound. Ethanol is often a suitable solvent.[1] The different solubilities of the isomers at various temperatures allow for the selective crystallization of the desired 4-isomer. For more challenging separations or to achieve very high purity, column chromatography on silica gel can be employed.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield of this compound 1. Inactive Lewis Acid Catalyst (e.g., AlCl₃): Aluminum chloride is highly hygroscopic and reacts with moisture, leading to deactivation.• Use fresh, anhydrous aluminum chloride from a newly opened container. • Handle the catalyst quickly in a dry environment (e.g., glove box or under an inert atmosphere). • Ensure all glassware is thoroughly dried before use.
2. Suboptimal Reaction Temperature: The reaction temperature can significantly affect the rate and selectivity.• For the acylation of benzonitrile, a common starting point is to perform the reaction at a low temperature (e.g., 0-5 °C) initially and then allow it to warm to room temperature. • If the reaction is too slow, gentle heating may be required, but this can also increase the formation of side products. Monitor the reaction progress by TLC or GC to optimize the temperature.
3. Insufficient Reaction Time: The deactivating nature of the cyano group can make the reaction sluggish.• Monitor the reaction progress using an appropriate analytical technique (TLC, GC, or HPLC). • Extend the reaction time if starting material is still present.
High Levels of Isomeric Impurities (2- and 3-Acetylbenzonitrile) 1. Reaction Conditions Favoring Isomer Formation: The choice of solvent and catalyst can influence the regioselectivity of the reaction.Solvent: Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. The polarity of the solvent can influence the isomer ratio. Experiment with different solvents to find the optimal conditions for para-selectivity. • Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can be explored to see their effect on regioselectivity.
2. Inadequate Temperature Control: Higher temperatures can lead to a decrease in selectivity and an increase in the formation of undesired isomers.• Maintain a consistent and controlled temperature throughout the reaction, especially during the initial addition of reagents.
Presence of 4-Acetylbenzoic Acid Impurity 1. Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid under the acidic conditions of the reaction workup.• During the workup, avoid prolonged exposure to strong acids at elevated temperatures. • Quench the reaction mixture with ice-cold water or a cold, dilute acid solution. • Neutralize the reaction mixture promptly after the initial acidic quench.
Formation of a Stable Emulsion During Workup 1. Precipitation of Aluminum Salts: The quenching of AlCl₃ can form fine precipitates of aluminum hydroxides that stabilize emulsions.• Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This helps to keep the aluminum salts dissolved. • If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it. • Filtration through a pad of Celite® can also be effective in removing the solids that stabilize the emulsion.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • Benzonitrile

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium chloride (NaCl) solution, saturated (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acetylating Agent: Add acetyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel, maintaining the temperature between 0-5 °C.

  • Addition of Benzonitrile: After the addition of acetyl chloride is complete, add benzonitrile (1.0 equivalent) dropwise to the reaction mixture, again keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, and then let it warm to room temperature. Stir the reaction at room temperature for 2-4 hours, or until the reaction is deemed complete by TLC or GC analysis.

  • Workup:

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from ethanol.

Visualizations

G cluster_synthesis Synthesis Workflow Start Start Reaction_Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Reaction_Setup Catalyst_Suspension Catalyst Suspension (AlCl3 in DCM, 0-5 °C) Reaction_Setup->Catalyst_Suspension Reagent_Addition Reagent Addition (Acetyl Chloride, then Benzonitrile) Catalyst_Suspension->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quench, Extraction, Washes) Reaction_Monitoring->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

G Impurity_Detected Impurity Detected? Low_Yield Low Yield Impurity_Detected->Low_Yield Yes Isomeric_Impurities Isomeric Impurities Impurity_Detected->Isomeric_Impurities Yes Hydrolysis_Product Hydrolysis Product Impurity_Detected->Hydrolysis_Product Yes Check_Catalyst Check Catalyst Activity (Use fresh, anhydrous AlCl3) Low_Yield->Check_Catalyst Optimize_Temp_Time Optimize Temperature & Time (Monitor reaction) Low_Yield->Optimize_Temp_Time Optimize_Solvent_Catalyst Optimize Solvent & Catalyst (Vary to improve selectivity) Isomeric_Impurities->Optimize_Solvent_Catalyst Control_Temp Control Reaction Temperature (Maintain low temp) Isomeric_Impurities->Control_Temp Modify_Workup Modify Workup (Cold quench, avoid prolonged acid contact) Hydrolysis_Product->Modify_Workup Resolution Problem Resolved Check_Catalyst->Resolution Optimize_Temp_Time->Resolution Optimize_Solvent_Catalyst->Resolution Control_Temp->Resolution Modify_Workup->Resolution

Caption: Troubleshooting logic for impurity issues in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the laboratory-scale synthesis of 4-Acetylbenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My Friedel-Crafts acylation reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A low yield in a Friedel-Crafts acylation can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reactants or glassware will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.

  • Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required.[1]

    • Solution: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent.

  • Deactivated Aromatic Ring: The nitrile group (-CN) is an electron-withdrawing group, which deactivates the benzonitrile ring towards electrophilic aromatic substitution.[2]

    • Solution: While this is an inherent property of the substrate, ensuring optimal reaction conditions (e.g., appropriate temperature and reaction time) can help maximize the yield. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at higher temperatures.

    • Solution: The reaction is typically started at a low temperature (e.g., 0 °C) during the addition of reagents and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?

The formation of isomers and other byproducts is a common issue.

  • Isomer Formation: Friedel-Crafts acylation of benzonitrile should theoretically yield the para substituted product (this compound) as the major product. However, small amounts of the meta isomer can also be formed. The acetyl group directs incoming electrophiles to the meta position, but the nitrile group directs to the meta position as well, leading to regioselectivity challenges.[2]

    • Solution: Careful control of reaction conditions, such as temperature and the rate of addition of reactants, can help improve the regioselectivity. Purification by column chromatography or recrystallization is usually necessary to isolate the desired para isomer.

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur if the reaction conditions are too harsh. However, the acetyl group is deactivating, which makes a second acylation less likely.[3][4]

    • Solution: Use of a stoichiometric amount of the acylating agent and catalyst, along with careful temperature control, will minimize this.

Q3: How can I effectively monitor the progress of my this compound synthesis?

Monitoring the reaction is critical to ensure it goes to completion without forming excessive byproducts.

  • Thin Layer Chromatography (TLC): TLC is the most common and effective method for monitoring the reaction.

    • Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (benzonitrile). The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product indicate the reaction's progress.

Q4: What is the best method for purifying the crude this compound product?

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a highly effective method for purifying solid products.

    • Recommended Solvent: Ethanol is a commonly cited solvent for the recrystallization of this compound.[5][6]

  • Silica Gel Chromatography: For small-scale reactions or to separate isomers and other closely related impurities, column chromatography is the preferred method.

    • Eluent System: A mixture of diethyl ether and hexanes (e.g., 10% diethyl ether in hexanes) can be used to resolve the product from unreacted starting materials and byproducts.[7]

Quantitative Data

The following table summarizes key quantitative data for the synthesis and properties of this compound.

ParameterValueReference
Molecular Formula C₉H₇NO[5][6]
Molecular Weight 145.16 g/mol [6]
Melting Point 56-59 °C[6]
Appearance White to light yellow crystalline solid[5][6]
Solubility Soluble in chloroform; Insoluble in water[5][6]
Purity (Typical) >98%[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of benzonitrile.

Materials:

  • Benzonitrile

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of benzonitrile (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated HCl.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[9]

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.[9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the crude product by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Flask, Stirrer, N2) reagents 2. Add AlCl3 & DCM setup->reagents cooling 3. Cool to 0 °C reagents->cooling addition 4. Add Benzonitrile & Acetyl Chloride cooling->addition react 5. Stir at RT addition->react quench 6. Quench with Ice/HCl react->quench extract 7. Extract with DCM quench->extract wash 8. Wash Organic Layer extract->wash dry 9. Dry & Evaporate wash->dry purify 10. Recrystallize from Ethanol dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_moisture Check for Moisture Contamination? start->check_moisture moisture_yes Dry Glassware & Use Anhydrous Reagents check_moisture->moisture_yes Yes check_catalyst Check Catalyst Stoichiometry? check_moisture->check_catalyst No moisture_yes->check_catalyst catalyst_no Use >1.1 eq. AlCl3 check_catalyst->catalyst_no < 1.1 eq. check_impurities Side Products Observed? check_catalyst->check_impurities >= 1.1 eq. catalyst_no->check_impurities impurities_yes Optimize Temperature & Addition Rate check_impurities->impurities_yes Yes purification Purify by Recrystallization (Ethanol) or Chromatography check_impurities->purification No impurities_yes->purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to High-Purity 4-Acetylbenzonitrile Analysis via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of pharmaceuticals and other advanced materials, 4-Acetylbenzonitrile is a key intermediate where high purity, often exceeding 99%, is critical for optimal reaction outcomes and the quality of the final product.[1] This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of this compound, offering detailed experimental protocols and comparative data to assist in making informed decisions for your analytical needs.

Experimental Workflow: From Sample to Result

A systematic workflow ensures accurate and reproducible purity analysis. The process, from sample preparation to data interpretation, is outlined below. This standardized approach minimizes variability and allows for a reliable comparison between different samples and analytical methods.

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Dissolve this compound in Diluent injection Inject Sample and Standard Solutions prep_sample->injection prep_std Prepare Standard Solutions of this compound and Potential Impurities prep_std->injection hplc_system Equilibrate HPLC System with Mobile Phase hplc_system->injection separation Chromatographic Separation on C18 Column injection->separation detection UV Detection separation->detection peak_integration Integrate Peak Areas detection->peak_integration purity_calc Calculate Purity based on Area Percent peak_integration->purity_calc comparison Compare Results with Specifications and Alternative Methods purity_calc->comparison

Caption: Workflow for HPLC Purity Analysis of this compound.

Detailed Experimental Protocol: Our Recommended HPLC Method

This section details a robust isocratic reverse-phase HPLC (RP-HPLC) method developed for the accurate purity assessment of this compound and the separation of its potential impurities.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid.

  • Diluent: Mobile Phase.

  • This compound Reference Standard: Purity ≥ 99.8%.

  • Impurity Standards: 4-Ethylbenzonitrile, 4-Chloroacetophenone.

  • Solvents: HPLC grade acetonitrile and water.

Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm

| Run Time | 20 minutes |

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing 4-Ethylbenzonitrile and 4-Chloroacetophenone at a concentration of approximately 0.1 mg/mL each in the diluent.

  • Spiked Standard Solution: Spike the Standard Solution with the Impurity Stock Solution to demonstrate the separation of the impurities from the main peak.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a final concentration of approximately 1.0 mg/mL.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of this compound.

  • Inject the spiked standard solution to confirm the resolution of the impurities from the main component.

  • Inject the sample solution in duplicate.

  • After all injections are complete, wash the column with a higher percentage of acetonitrile to remove any strongly retained compounds.

Data Analysis: The purity of the this compound sample is calculated using the area percent method from the chromatograms of the sample solution.

Comparative Purity Analysis

The following table presents a comparative purity analysis of our high-purity this compound product against a competitor's product using the afore-mentioned HPLC method.

CompoundRetention Time (min)Our Product Competitor Product
Peak Area (%) Peak Area (%)
4-Chloroacetophenone (Impurity)~4.5Not Detected0.08
4-Ethylbenzonitrile (Impurity)~6.20.030.15
This compound ~8.1 99.96 99.75
Unknown Impurity~9.5Not Detected0.02
Total Purity 99.96% 99.75%

As demonstrated in the table, our this compound product exhibits a higher purity profile with significantly lower levels of detected impurities compared to the competitor's product.

Comparison of HPLC Methods

To provide a broader perspective, the table below compares our recommended isocratic HPLC method with a commonly used gradient method.

ParameterOur Isocratic MethodAlternative Gradient Method
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient (e.g., 30-70% B in 15 min)
Run Time 20 minutes25 minutes (including re-equilibration)
Method Simplicity High (constant mobile phase composition)Moderate (requires gradient pump and programming)
Robustness High (less prone to variations in gradient delay volume)Good
Solvent Consumption ModeratePotentially lower average organic solvent use

Our isocratic method offers a simpler, more robust, and often faster alternative for routine quality control, providing excellent separation of key impurities without the complexity of a gradient elution.

By providing a transparent and detailed analytical comparison, we aim to empower researchers with the necessary information to select high-purity reagents critical for the success of their scientific endeavors.

References

GC-MS Analysis for the Identification of 4-Acetylbenzonitrile Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the identification and analysis of byproducts generated during the synthesis of 4-Acetylbenzonitrile. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final drug products. This document outlines potential byproducts, compares suitable GC columns, and provides a detailed experimental protocol to aid in method development and validation.

Introduction to this compound and Potential Byproducts

This compound (4-cyanoacetophenone) is a versatile building block in organic synthesis, frequently used in the preparation of active pharmaceutical ingredients (APIs).[1][2] Its synthesis can proceed through various routes, each with the potential to generate a unique set of byproducts. The two most common synthetic pathways are the Friedel-Crafts acylation of benzonitrile and the oxidation of 4-ethylbenzonitrile.

Potential Byproducts from Friedel-Crafts Acylation of Benzonitrile:

During the Friedel-Crafts acylation of benzonitrile with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, the primary impurities are positional isomers. Due to the directing effects of the nitrile group, the acetyl group can be introduced at the ortho-, meta-, and para-positions of the benzene ring.

  • This compound (Target Compound)

  • 2-Acetylbenzonitrile (ortho-isomer)

  • 3-Acetylbenzonitrile (meta-isomer)

  • Unreacted Benzonitrile (Starting Material)

  • Polysubstituted products (diacetylbenzonitriles) under harsh reaction conditions.

Potential Byproducts from Oxidation of 4-Ethylbenzonitrile:

The oxidation of 4-ethylbenzonitrile to this compound can lead to byproducts from incomplete or over-oxidation.

  • Unreacted 4-Ethylbenzonitrile (Starting Material)

  • 4-Cyanobenzoic acid (Over-oxidation product)

  • Other intermediates depending on the oxidizing agent and reaction conditions.

Comparison of GC Columns for Optimal Separation

The choice of GC column is paramount for achieving adequate separation of this compound from its structurally similar byproducts, particularly the positional isomers. The primary differentiating factor between these compounds is their polarity. Therefore, the selection of the stationary phase of the GC column is critical.

GC Column Stationary Phase Polarity Separation Principle Advantages Disadvantages Recommended Use Case
5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) LowPrimarily separates based on boiling point differences. Weak dipole-dipole interactions can aid in separating isomers.Robust, versatile, low bleed, and suitable for a wide range of aromatic compounds. Good for general-purpose screening.May provide limited resolution for closely boiling positional isomers.Initial screening of reaction mixtures to identify major components and starting materials.
50% Phenyl-methylpolysiloxane (e.g., DB-17, HP-50+) IntermediateEnhanced dipole-dipole and pi-pi interactions provide better selectivity for aromatic isomers.Offers improved resolution of positional isomers compared to non-polar columns.Higher bleed at elevated temperatures compared to low-polarity phases.Separation and quantification of 2-, 3-, and this compound isomers.
Polyethylene Glycol (WAX) (e.g., DB-WAX, HP-INNOWax) HighStrong dipole-dipole and hydrogen bonding interactions provide excellent selectivity for polar compounds.Superior separation of isomers with small differences in polarity.Lower maximum operating temperature, susceptible to degradation by oxygen and water.Baseline separation of all positional isomers when other columns fail. Analysis of polar byproducts like 4-cyanobenzoic acid (after derivatization).

Note: The quantitative data in the table above is based on general chromatographic principles. For a specific application, method validation, including resolution and peak symmetry measurements, is essential.

Mass Spectral Data for Identification

Electron Ionization (EI) mass spectrometry provides characteristic fragmentation patterns that can be used to identify this compound and its byproducts. While positional isomers often exhibit very similar mass spectra, subtle differences in fragment ion abundances can sometimes be observed. The primary identification of isomers relies on their chromatographic separation.

Table 2: Key Mass-to-Charge Ratios (m/z) for this compound and Isomers

Compound Molecular Ion (M+) Base Peak Key Fragment Ions
This compound 145130102, 75, 43
3-Acetylbenzonitrile 145130102, 75, 43
2-Acetylbenzonitrile 145130102, 75, 43

Data sourced from the NIST WebBook.[1][3][4]

Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for the GC-MS analysis of this compound byproducts. Optimization may be required based on the specific instrumentation and the complexity of the sample matrix.

1. Sample Preparation:

  • Dissolve the crude reaction mixture or sample in a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter before injection.

  • If acidic byproducts like 4-cyanobenzoic acid are of interest, derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and chromatographic performance.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) for general screening or Agilent J&W DB-17 (30 m x 0.25 mm, 0.25 µm) for enhanced isomer separation.

  • Inlet: Split/Splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40 - 300.

Visualizing the Workflow and Relationships

To better illustrate the process and the relationships between the compounds, the following diagrams are provided.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis CrudeSample Crude Reaction Mixture Dissolution Dissolution in Solvent CrudeSample->Dissolution Filtration Filtration Dissolution->Filtration Derivatization Derivatization (Optional) Filtration->Derivatization GCVial Sample in GC Vial Filtration->GCVial Derivatization->GCVial Injection Injection GCVial->Injection GC_Separation GC Separation Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectra Mass Spectra Detection->MassSpectra Identification Byproduct Identification Chromatogram->Identification LibrarySearch Library Search (e.g., NIST) MassSpectra->LibrarySearch LibrarySearch->Identification

Caption: Experimental workflow for GC-MS analysis of this compound byproducts.

Byproduct_Relationships cluster_friedel_crafts Friedel-Crafts Acylation cluster_oxidation Oxidation Benzonitrile Benzonitrile Acylation Acylation Benzonitrile->Acylation Target This compound Acylation->Target Ortho 2-Acetylbenzonitrile Acylation->Ortho Meta 3-Acetylbenzonitrile Acylation->Meta Target2 This compound Ethylbenzonitrile 4-Ethylbenzonitrile Oxidation Oxidation Ethylbenzonitrile->Oxidation Oxidation->Target2 OverOxidation 4-Cyanobenzoic Acid Oxidation->OverOxidation

Caption: Potential byproduct formation pathways in this compound synthesis.

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise analytical characterization of chemical compounds is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data of 4-acetylbenzonitrile with structurally related alternatives, namely acetophenone, 4-methylbenzonitrile, and 4-ethylbenzonitrile. The supporting data and experimental protocols furnished herein offer a practical resource for the unambiguous identification and assessment of these compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts (δ) for this compound and its selected alternatives. All data were obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

CompoundStructureNucleusChemical Shift (δ, ppm) and Multiplicity
This compound this compound structure¹H8.06 (d, 2H), 7.79 (d, 2H), 2.66 (s, 3H)
¹³C196.5, 138.5, 132.5, 128.8, 118.1, 116.5, 26.8
Acetophenone Acetophenone structure¹H7.96 (m, 2H), 7.58 (m, 1H), 7.47 (m, 2H), 2.62 (s, 3H)[1]
¹³C198.1, 137.1, 133.0, 128.5, 128.2, 26.5[1]
4-Methylbenzonitrile 4-Methylbenzonitrile structure¹H7.52 (d, 2H), 7.27 (d, 2H), 2.42 (s, 3H)[2]
¹³C143.6, 131.9, 129.7, 119.0, 109.1, 21.7[2]
4-Ethylbenzonitrile 4-Ethylbenzonitrile structure¹H7.55 (d, 2H), 7.30 (d, 2H), 2.72 (q, 2H), 1.25 (t, 3H)
¹³C149.8, 132.1, 128.5, 119.2, 109.5, 29.1, 15.2

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogues.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0-220 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the TMS internal standard signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with the data for related compounds.

Logical Workflow for NMR Data Analysis

The process of acquiring and interpreting NMR data follows a systematic workflow, as illustrated in the diagram below. This ensures a comprehensive and accurate structural elucidation of the compound under investigation.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh and Dissolve Sample NMR_Tube Transfer to NMR Tube Sample->NMR_Tube H1_Acquisition ¹H NMR Acquisition NMR_Tube->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition NMR_Tube->C13_Acquisition FT Fourier Transform H1_Acquisition->FT C13_Acquisition->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration Peak_Assignment Peak Assignment Calibration->Peak_Assignment Integration->Peak_Assignment Structure_Elucidation Structure Elucidation Peak_Assignment->Structure_Elucidation Comparison Comparison with Alternatives Structure_Elucidation->Comparison

Caption: Workflow for NMR Data Acquisition, Processing, and Analysis.

References

FT-IR Spectroscopy of 4-Acetylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-Acetylbenzonitrile, offering a comparison with related compounds and presenting supporting experimental data. Understanding the vibrational modes of this molecule is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Data Presentation: Vibrational Frequencies of Functional Groups

The FT-IR spectrum of this compound is characterized by the vibrational modes of its key functional groups: the nitrile (-C≡N), the ketone (C=O), the aromatic ring (C=C), and the methyl group (-CH₃). The table below summarizes the experimentally observed and theoretically calculated vibrational frequencies for these groups in this compound and compares them with the characteristic absorption ranges of similar functional groups in benzonitrile and acetophenone.

Functional Group Vibrational Mode This compound (cm⁻¹) Benzonitrile (cm⁻¹) (Alternative) Acetophenone (cm⁻¹) (Alternative) Characteristic Range (cm⁻¹)
NitrileC≡N Stretch~2230~2230 - 2244[1][2]N/A2260 - 2200[3][4][5]
KetoneC=O Stretch~1685 - 1690N/A~16851715 - 1665[6][7]
Aromatic RingC=C Stretch~1600 - 1400~1600 - 1450~1600 - 14501600 - 1400[8]
MethylC-H Stretch~2925N/A~29253000 - 2850[9]
AromaticC-H Stretch~3100 - 3000~3100 - 3000~3100 - 30003100 - 3000[8]

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state of the compound.

Analysis of Key Functional Groups

Nitrile Group (C≡N): The nitrile group in this compound exhibits a strong, sharp absorption band around 2230 cm⁻¹. This is consistent with the characteristic absorption of aromatic nitriles, where conjugation with the benzene ring slightly lowers the frequency compared to aliphatic nitriles.[5][10] The intensity and sharpness of this peak make it a highly diagnostic feature for the presence of the nitrile functionality.

Ketone Group (C=O): The carbonyl stretch of the acetyl group appears as a strong absorption in the region of 1685-1690 cm⁻¹.[6] The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency from that of a typical saturated aliphatic ketone (around 1715 cm⁻¹).[7] This shift is a characteristic indicator of an α,β-unsaturated or aromatic ketone.

Aromatic Ring (C=C): The carbon-carbon stretching vibrations within the benzene ring give rise to several bands in the 1600-1400 cm⁻¹ region.[8] These absorptions, while common to many aromatic compounds, contribute to the unique fingerprint of the this compound spectrum.

Experimental Protocol: FT-IR Spectroscopy

A standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr pellet press

Sample Preparation (ATR Method):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR setup.

  • Place a small amount of the this compound powder onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix a small amount of this compound (approximately 1-2 mg) with dry potassium bromide (KBr) powder (approximately 100-200 mg) in an agate mortar and pestle.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum as described in the ATR method.

Data Analysis:

  • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mandatory Visualization

G FT-IR Functional Group Correlations for this compound cluster_molecule This compound cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) mol C₉H₇NO nitrile Nitrile (-C≡N) mol->nitrile contains ketone Ketone (C=O) mol->ketone contains aromatic Aromatic Ring (C=C) mol->aromatic contains methyl Methyl (-CH₃) mol->methyl contains peak_nitrile ~2230 (Strong, Sharp) nitrile->peak_nitrile absorbs at peak_ketone ~1685-1690 (Strong) ketone->peak_ketone absorbs at peak_aromatic ~1600-1400 aromatic->peak_aromatic absorbs at peak_methyl ~2925 methyl->peak_methyl absorbs at

Caption: Logical relationship between functional groups of this compound and their FT-IR peaks.

References

A Comparative Guide to Catalysts for the Synthesis of 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of 4-Acetylbenzonitrile, Supported by Experimental Data.

The synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic pathways. The choice of catalyst is a critical factor that influences reaction efficiency, yield, and overall process sustainability. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, with a focus on quantitative performance data and detailed experimental protocols to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts for the synthesis of this compound via three distinct routes: oxidation of 4-ethylbenzonitrile, and two variations of palladium-catalyzed cross-coupling reactions.

Synthetic RouteCatalystStarting MaterialsReaction TimeTemperatureYield (%)
Oxidation Vanadium-based catalyst4-Ethylbenzonitrile, tert-Butyl hydroperoxideNot SpecifiedNot Specified77%
Nickel-Metal Organic Framework (Ni-MOF-74)4-Ethylbenzonitrile, O₂12 h60 °C70%
Palladium-Catalyzed Cross-Coupling
Acetylation of Aryl TriflatePalladium catalyst with N,N-dimethyl-O-vinyl monoethanolamine4-Cyanophenyl trifluoromethanesulfonate168 h60 °C83%
Cyanation of Aryl HalidePalladium-Schiff base complex on δ-FeOOH nanoparticles4-Bromoacetophenone, K₄[Fe(CN)₆]Not SpecifiedNot Specified85%

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

Oxidation of 4-Ethylbenzonitrile

a) Vanadium-Catalyzed Oxidation

This protocol describes a general method for the vanadium-catalyzed oxidation of benzylic C-H bonds.

  • Catalyst System: A highly selective vanadium catalyst.

  • Reagents: 4-Ethylbenzonitrile (1.0 mmol), tert-Butyl hydroperoxide (TBHP).

  • Procedure:

    • To a solution of 4-ethylbenzonitrile in a suitable organic solvent, add the vanadium catalyst.

    • Add tert-Butyl hydroperoxide to the reaction mixture.

    • Stir the reaction at the appropriate temperature until completion, monitored by TLC or GC.

    • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

b) Ni-MOF-74 Catalyzed Aerobic Oxidation

This method utilizes a Nickel-Metal Organic Framework as a heterogeneous catalyst for the aerobic oxidation of 4-ethylbenzonitrile.

  • Catalyst System: Ni-MOF-74.

  • Reagents: 4-Ethylbenzonitrile, Oxygen (O₂).

  • Procedure:

    • In a reaction vessel, suspend the Ni-MOF-74 catalyst in a suitable solvent.

    • Add 4-ethylbenzonitrile to the suspension.

    • Pressurize the vessel with oxygen and heat the mixture to 60 °C.

    • Maintain the reaction under these conditions for 12 hours.

    • After cooling, the catalyst is filtered off, and the product is isolated from the filtrate and purified.

Palladium-Catalyzed Cross-Coupling Reactions

a) Acetylation of 4-Cyanophenyl Trifluoromethanesulfonate

This protocol details the synthesis of this compound via the palladium-catalyzed acetylation of an aryl triflate.

  • Catalyst System: A palladium catalyst.

  • Reagents: 4-Cyanophenyl trifluoromethanesulfonate, N,N-dimethyl-O-vinyl monoethanolamine (acetylating agent), acid chloride (catalyst).

  • Procedure:

    • In a reaction flask, combine 4-cyanophenyl trifluoromethanesulfonate, N,N-dimethyl-O-vinyl monoethanolamine, and the palladium catalyst in a suitable solvent.

    • Add a catalytic amount of an acid chloride.

    • Heat the reaction mixture to 60 °C and stir for 168 hours.

    • After the reaction is complete, the mixture is worked up to isolate the this compound, which is then purified.

b) Cyanation of 4-Bromoacetophenone

This method employs a palladium-Schiff base complex for the cyanation of an aryl bromide.

  • Catalyst System: Palladium-Schiff base complex supported on δ-FeOOH nanoparticles.

  • Reagents: 4-Bromoacetophenone, Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

  • Procedure:

    • To a mixture of 4-bromoacetophenone and potassium hexacyanoferrate(II) in a suitable solvent, add the palladium-Schiff base catalyst.

    • Heat the reaction mixture under an inert atmosphere for the required time.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, the catalyst is removed by filtration, and the product is isolated from the reaction mixture and purified.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for the different catalytic approaches to the synthesis of this compound.

experimental_workflow_oxidation cluster_vanadium Vanadium-Catalyzed Oxidation cluster_ni_mof Ni-MOF-74 Catalyzed Oxidation start_v Start: 4-Ethylbenzonitrile + Vanadium Catalyst add_tbhp Add tert-Butyl hydroperoxide start_v->add_tbhp react_v Reaction add_tbhp->react_v workup_v Quench & Work-up react_v->workup_v product_v Product: This compound (77% Yield) workup_v->product_v start_ni Start: 4-Ethylbenzonitrile + Ni-MOF-74 add_o2 Pressurize with O₂ start_ni->add_o2 react_ni Reaction (60 °C, 12 h) add_o2->react_ni workup_ni Filter Catalyst & Work-up react_ni->workup_ni product_ni Product: This compound (70% Yield) workup_ni->product_ni

Caption: Experimental workflow for the oxidation of 4-ethylbenzonitrile.

experimental_workflow_pd_coupling cluster_acetylation Acetylation of Aryl Triflate cluster_cyanation Cyanation of Aryl Halide start_acet Start: 4-Cyanophenyl triflate + Acetylating Agent + Pd Catalyst add_acid Add Acid Chloride start_acet->add_acid react_acet Reaction (60 °C, 168 h) add_acid->react_acet workup_acet Work-up react_acet->workup_acet product_acet Product: This compound (83% Yield) workup_acet->product_acet start_cyan Start: 4-Bromoacetophenone + K₄[Fe(CN)₆] + Pd-Schiff Base Catalyst react_cyan Reaction start_cyan->react_cyan workup_cyan Filter Catalyst & Work-up react_cyan->workup_cyan product_cyan Product: This compound (85% Yield) workup_cyan->product_cyan

Caption: Experimental workflows for Palladium-catalyzed cross-coupling reactions.

A Comparative Analysis of 4-Acetylbenzonitrile and 4-Chloroacetophenone in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, the reactivity of aromatic compounds is a cornerstone of molecular design. This guide provides a detailed comparison of 4-acetylbenzonitrile and 4-chloroacetophenone in the context of nucleophilic substitution reactions, offering insights into their respective reactivity, supported by theoretical principles and available data.

Executive Summary

This guide establishes that 4-chloroacetophenone is a reactive substrate for nucleophilic aromatic substitution (SNAr) reactions, while this compound is generally unreactive towards SNAr at the aromatic ring under typical conditions. This difference in reactivity is primarily attributed to the presence of a viable leaving group (chlorine) on 4-chloroacetophenone, a feature absent in this compound. While both molecules possess electron-withdrawing acetyl groups that activate the aromatic ring towards nucleophilic attack, the lack of a suitable leaving group on this compound prevents the completion of the SNAr pathway. Instead, nucleophilic attack on this compound is more likely to occur at the electrophilic centers of the acetyl or nitrile groups.

Reactivity Comparison in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical reaction for the functionalization of aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, which requires two key features on the aromatic substrate:

  • Electron-Withdrawing Groups (EWGs): These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).

  • A Good Leaving Group: This group is displaced by the incoming nucleophile in the second step of the reaction.

FeatureThis compound4-Chloroacetophenone
Activating Group Acetyl (-COCH₃) and Nitrile (-CN)Acetyl (-COCH₃)
Leaving Group NoneChloro (-Cl)
SNAr Reactivity Generally unreactiveReactive

Table 1. Comparison of key features for SNAr reactivity.

4-Chloroacetophenone: A Reactive Substrate

The presence of both a moderately activating acetyl group and a chlorine atom, which can act as a leaving group, makes 4-chloroacetophenone a suitable substrate for SNAr reactions. The acetyl group, being an electron-withdrawing group, polarizes the aromatic ring, facilitating the initial attack by a nucleophile.[1]

General Reaction Scheme for 4-Chloroacetophenone in SNAr:

G cluster_0 4-Chloroacetophenone + Nucleophile cluster_1 Product C6H4(Cl)C(O)CH3 4-Chloroacetophenone C6H4(Nu)C(O)CH3 4-Substituted Acetophenone C6H4(Cl)C(O)CH3->C6H4(Nu)C(O)CH3 SɴAr Nu- Nucleophile (Nu⁻) Cl- Cl⁻

Caption: General SNAr reaction of 4-chloroacetophenone.

This compound: An Unreactive Substrate in SNAr

In contrast, this compound lacks a conventional leaving group on the aromatic ring. Both the acetyl and nitrile groups are strongly bonded to the ring and are not readily displaced by nucleophiles under SNAr conditions. While both groups are electron-withdrawing and activate the ring to nucleophilic attack, the absence of a leaving group prevents the subsequent elimination step required to complete the substitution reaction.

Alternative Reaction Pathways for this compound

While unreactive in SNAr at the aromatic ring, the electrophilic nature of the carbonyl carbon in the acetyl group and the carbon of the nitrile group makes this compound susceptible to nucleophilic attack at these positions.

G cluster_paths Potential Nucleophilic Attack Sites start This compound carbonyl Carbonyl Carbon (Nucleophilic Acyl Addition) start->carbonyl nitrile Nitrile Carbon (Nucleophilic Addition) start->nitrile

Caption: Potential sites of nucleophilic attack on this compound.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of 4-Chloroacetophenone

This protocol is a generalized procedure based on common methodologies for SNAr reactions.

Materials:

  • 4-Chloroacetophenone

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Inert gas (e.g., Nitrogen, Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-chloroacetophenone (1 equivalent) in the chosen anhydrous solvent.

  • Add the nucleophile (1-1.2 equivalents) to the solution. For solid nucleophiles, add them in portions. For liquid nucleophiles, add them dropwise.

  • Heat the reaction mixture to the desired temperature (typically between 50-150 °C, depending on the nucleophile's reactivity) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water or a suitable aqueous solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Logical Workflow for Reactivity Assessment

The following diagram illustrates the logical process for assessing the suitability of an aromatic compound for SNAr reactions, as applied to the two compounds .

G cluster_4CA 4-Chloroacetophenone cluster_4AB This compound start Start: Aromatic Substrate e_withdrawing Electron-Withdrawing Group Present? start->e_withdrawing leaving_group Good Leaving Group Present? e_withdrawing->leaving_group Yes unreactive Unreactive in SNAr at Ring e_withdrawing->unreactive No reactive Reactive in SNAr leaving_group->reactive Yes leaving_group->unreactive No alt_reaction Consider Alternative Reactions (e.g., at functional groups) unreactive->alt_reaction start_4CA 4-Chloroacetophenone e_withdrawing_4CA Yes (Acetyl) leaving_group_4CA Yes (Chloro) reactive_4CA Reactive start_4AB This compound e_withdrawing_4AB Yes (Acetyl, Nitrile) leaving_group_4AB No unreactive_4AB Unreactive alt_reaction_4AB Attack at C=O or C≡N

Caption: Decision workflow for SNAr reactivity.

Conclusion

The comparison between this compound and 4-chloroacetophenone in the context of nucleophilic substitution reactions highlights the critical role of a leaving group in SNAr chemistry. While both possess activating groups, only 4-chloroacetophenone is a viable substrate for direct substitution on the aromatic ring. For this compound, synthetic strategies should focus on the reactivity of the acetyl and nitrile functionalities rather than attempting SNAr reactions on the aromatic core. This understanding is crucial for medicinal chemists and researchers in designing efficient synthetic routes for novel therapeutics and functional materials.

References

Comparative study of different synthesis routes for 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 4-acetylbenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The following sections detail the experimental protocols, present quantitative data for each method, and offer a comparative analysis to aid in the selection of the most suitable synthesis strategy based on factors such as yield, reaction conditions, and reagent availability.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be achieved through several distinct chemical transformations. This guide focuses on four primary methods: Friedel-Crafts acylation of benzonitrile, palladium-catalyzed cyanation of 4-bromoacetophenone, Grignard reaction with a 4-cyanobenzoyl derivative, and the direct oxidation of 4-ethylbenzonitrile. Each route offers a unique set of advantages and disadvantages in terms of efficiency, cost, and environmental impact.

Data Presentation

The following tables summarize the key quantitative data for each synthesis route, allowing for a direct comparison of their performance.

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound

Synthesis RouteStarting MaterialsKey Reagents/CatalystSolventReaction Temperature (°C)Reaction TimeYield (%)
Friedel-Crafts AcylationBenzonitrile, Acetic Anhydride/Acetyl ChlorideAlCl₃Dichloromethane or neat0 to reflux1 - 6 hModerate
Palladium-Catalyzed Cyanation4-Bromoacetophenone, K₄[Fe(CN)₆]Pd(OAc)₂, dppfDMF120 - 1405 - 24 hHigh
Grignard Reaction4-Cyanobenzoyl chloride, Methylmagnesium bromide-Anhydrous THF/Diethyl ether-78 to RT1 - 3 hHigh
Oxidation4-Ethylbenzonitrile, tert-Butyl hydroperoxideVanadium catalystChlorobenzene13012 h77[1]

Table 2: Qualitative Comparison of Synthesis Routes

Synthesis RouteAdvantagesDisadvantages
Friedel-Crafts AcylationReadily available and inexpensive starting materials. Well-established classical reaction.Stoichiometric amounts of Lewis acid required, generating significant waste. Benzonitrile is deactivated, requiring harsh conditions. Potential for side reactions.
Palladium-Catalyzed CyanationHigh yields and good functional group tolerance. Avoids the use of highly toxic cyanide salts like KCN or NaCN.Requires an expensive palladium catalyst and ligand. Higher reaction temperatures and longer reaction times may be necessary.
Grignard ReactionHigh yields and relatively fast reaction times. Forms the C-C bond efficiently.Requires strictly anhydrous conditions. The Grignard reagent is highly sensitive to moisture and protic functional groups.
OxidationAtom-economical approach using an oxidizing agent. Can be a one-step process from a readily available precursor.May require specialized catalysts. Optimization of reaction conditions is crucial to avoid over-oxidation or side reactions.[2]

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes discussed.

Friedel-Crafts Acylation of Benzonitrile

This protocol is a general procedure for Friedel-Crafts acylation and would require optimization for the specific substrate, benzonitrile, which is a deactivated aromatic ring.

Materials:

  • Benzonitrile

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • The mixture is cooled to 0 °C in an ice bath.

  • A solution of acetyl chloride (1.05 equivalents) in anhydrous DCM is added dropwise to the stirred suspension.

  • After the addition is complete, a solution of benzonitrile (1.0 equivalent) in anhydrous DCM is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or gently refluxed until the reaction is complete (monitored by TLC).

  • The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford this compound.

Palladium-Catalyzed Cyanation of 4-Bromoacetophenone

This procedure is based on modern palladium-catalyzed cross-coupling reactions using a less toxic cyanide source.

Materials:

  • 4-Bromoacetophenone

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried Schlenk tube are added 4-bromoacetophenone (1.0 equivalent), potassium hexacyanoferrate(II) (0.2 equivalents), palladium(II) acetate (0.02 equivalents), dppf (0.04 equivalents), and sodium carbonate (1.0 equivalent).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Anhydrous DMF is added via syringe, and the reaction mixture is heated to 120-140 °C with vigorous stirring for the specified reaction time (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield this compound.[3][4]

Grignard Reaction with 4-Cyanobenzoyl Chloride

This route requires the preparation of a Grignard reagent and its subsequent reaction with an acyl chloride.

Materials:

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 4-Cyanobenzoyl chloride

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Methylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents). A solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is typically initiated with a crystal of iodine. Once initiated, the remaining methyl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Cyanobenzoyl Chloride: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 4-cyanobenzoyl chloride (0.9 equivalents) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to give this compound.

Oxidation of 4-Ethylbenzonitrile

This protocol describes a direct oxidation method.[1]

Materials:

  • 4-Ethylbenzonitrile

  • Vanadium catalyst (e.g., vanadyl acetylacetonate)

  • tert-Butyl hydroperoxide (70% in water)

  • Chlorobenzene

Procedure:

  • In a reaction vessel, 4-ethylbenzonitrile (1.0 equivalent) is dissolved in chlorobenzene.

  • The vanadium catalyst (e.g., 2 mol%) is added to the solution.

  • tert-Butyl hydroperoxide (3.0 equivalents) is added, and the mixture is heated to 130 °C for 12 hours.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and may be filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to afford pure this compound.[1]

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthesis_Pathways cluster_0 Friedel-Crafts Acylation cluster_1 Palladium-Catalyzed Cyanation cluster_2 Grignard Reaction cluster_3 Oxidation Benzonitrile Benzonitrile 4-Acetylbenzonitrile_FC This compound Benzonitrile->4-Acetylbenzonitrile_FC AlCl3 Acetic Anhydride Acetic Anhydride Acetic Anhydride->4-Acetylbenzonitrile_FC 4-Bromoacetophenone 4-Bromoacetophenone 4-Acetylbenzonitrile_CN This compound 4-Bromoacetophenone->4-Acetylbenzonitrile_CN Pd(OAc)2, dppf K4[Fe(CN)6] K4[Fe(CN)6] K4[Fe(CN)6]->4-Acetylbenzonitrile_CN 4-Cyanobenzoyl chloride 4-Cyanobenzoyl chloride 4-Acetylbenzonitrile_GR This compound 4-Cyanobenzoyl chloride->4-Acetylbenzonitrile_GR MeMgBr CH3MgBr MeMgBr->4-Acetylbenzonitrile_GR 4-Ethylbenzonitrile 4-Ethylbenzonitrile 4-Acetylbenzonitrile_OX This compound 4-Ethylbenzonitrile->4-Acetylbenzonitrile_OX V catalyst Oxidizing Agent t-BuOOH Oxidizing Agent->4-Acetylbenzonitrile_OX

Caption: Overview of the four main synthetic routes to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction Reaction under Controlled Conditions Reaction_Setup->Reaction Workup Quenching & Aqueous Workup Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

References

A Comparative Guide to the Quantitative Analysis of 4-Acetylbenzonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Acetylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of common analytical methods for its determination in a reaction mixture, supported by representative experimental data and detailed methodologies.

Method Comparison Overview

The selection of an optimal analytical technique for the quantification of this compound is contingent on several factors, including the complexity of the reaction matrix, required sensitivity, analytical throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most prevalent and effective methods. Each offers distinct advantages and is suited to different analytical challenges.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, GC-FID, and ¹H-qNMR for the quantitative analysis of this compound. The data presented is illustrative of the expected performance based on validated methods for structurally similar aromatic ketones and nitriles.

ParameterHPLC-UVGC-FID¹H-qNMR
Linearity (R²) >0.999>0.999N/A (Primary Method)
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL~0.1% (w/w)
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL~0.3% (w/w)
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (%RSD) < 2%< 3%< 1%
Analysis Time per Sample 10 - 20 minutes15 - 30 minutes5 - 15 minutes
Sample Preparation Dilution, FiltrationDilution, possible extractionPrecise weighing, Dissolution
Destructive Analysis No (can be collected)YesNo (sample is recoverable)

In-Depth Analysis of Quantitative Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high precision and accuracy make it a cornerstone for quality control in pharmaceutical manufacturing.

Principle: The reaction mixture is injected into a liquid mobile phase that flows through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the components between the two phases. For this compound, a reversed-phase C18 column is typically employed, where the non-polar analyte is retained and separated from more polar impurities. Quantification is performed using a UV detector, leveraging the chromophore in the this compound molecule.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify vs. Standard Curve Integration->Quantification

HPLC-UV Experimental Workflow for this compound Analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an excellent technique for the separation and analysis of volatile and thermally stable compounds. This compound, with a melting point of 56-59 °C, is sufficiently volatile for GC analysis, making this a viable and powerful method, particularly for identifying and quantifying volatile impurities.

Principle: A small aliquot of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase that interacts differently with each component, leading to their separation based on boiling point and polarity. A Flame Ionization Detector (FID) is commonly used for quantification, which combusts the eluted compounds and measures the resulting ions, producing a signal proportional to the mass of carbon.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilution Dilute in Volatile Solvent Sample->Dilution Add_IS Add Internal Standard Dilution->Add_IS Injection Inject into GC Add_IS->Injection Separation Capillary Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Calculate Concentration Integration->Quantification qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Std. Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquisition Acquire ¹H-NMR Spectrum Transfer->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Analyte & IS Signals Processing->Integration Calculation Calculate Purity/Concentration Integration->Calculation Method_Selection cluster_criteria Key Considerations cluster_methods Recommended Method Start Start: Need to Quantify This compound Purity_Cert Need Primary Method / Purity Certification? Start->Purity_Cert Volatile_Impurities Concerned with Volatile Impurities? Purity_Cert->Volatile_Impurities No qNMR ¹H-qNMR Purity_Cert->qNMR Yes Routine_QC Routine QC / High Throughput Needed? Volatile_Impurities->Routine_QC No GC_FID GC-FID Volatile_Impurities->GC_FID Yes HPLC_UV HPLC-UV Routine_QC->HPLC_UV Yes Routine_QC->HPLC_UV No (General Purpose)

Unveiling the Reactivity Landscape: A Comparative Analysis of 4-Acetylbenzonitrile and Other Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the nuanced reactivity of aromatic ketones is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comprehensive comparison of the reactivity of 4-Acetylbenzonitrile with other para-substituted acetophenones, supported by experimental data and detailed methodologies. By examining the electronic influence of various substituents on the acetyl group's reactivity, this document serves as a valuable resource for predicting chemical behavior and optimizing reaction conditions.

The reactivity of the acetyl group in substituted acetophenones is intrinsically linked to the electronic properties of the substituent at the para-position of the phenyl ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electrophilicity of the carbonyl carbon and the acidity of the α-protons, thereby influencing the rates and outcomes of a wide array of chemical transformations. This compound, with its potent electron-withdrawing nitrile (-CN) group, represents a key example of an activated acetophenone derivative.

Physicochemical Properties: A Foundation for Comparison

Before delving into reactivity, it is essential to consider the fundamental physicochemical properties of this compound in comparison to other representative substituted acetophenones. These properties, summarized in Table 1, influence solubility, melting points, and spectroscopic characteristics, which are critical for experimental design and product characterization.

PropertyThis compound4-Methoxyacetophenone4-Methylacetophenone4-ChloroacetophenoneAcetophenone (Unsubstituted)
CAS Number 1443-80-7100-06-1122-00-999-91-298-86-2
Molecular Formula C₉H₇NOC₉H₁₀O₂C₉H₁₀OC₈H₇ClOC₈H₈O
Molecular Weight ( g/mol ) 145.16150.17134.18154.59120.15
Melting Point (°C) 56-5938-4022-2420-2219-20
Boiling Point (°C) 155-156 (5 Torr)258226236202
Appearance Off-white to pale yellow crystalline solidWhite crystalline solidColorless to pale yellow liquidColorless to light yellow liquidColorless liquid
Solubility Soluble in chloroform and acetone; insoluble in water.[1]Soluble in ethanol, ether, and chloroform.Soluble in organic solvents.Soluble in acetone, ethanol, and ether.Slightly soluble in water; soluble in organic solvents.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic influence of meta- and para-substituents on the reactivity of a functional group. In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that reflects the sensitivity of the reaction to substituent effects.[2][3]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge or destabilize a positive charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate.

Hammett_Plot_Concept cluster_0 Hammett Plot cluster_1 Substituent Constant (σ) cluster_2 Reaction Constant (ρ) plot Rho_pos Positive ρ (Accelerated by EWGs) plot->Rho_pos Positive Slope Rho_neg Negative ρ (Accelerated by EDGs) plot->Rho_neg Negative Slope EDG Electron-Donating (e.g., -OCH₃, -CH₃) σ < 0 EDG->plot Negative σ values EWG Electron-Withdrawing (e.g., -CN, -NO₂) σ > 0 EWG->plot Positive σ values Enolate_Formation General scheme for enolate formation from a substituted acetophenone. Ace p-X-C₆H₄COCH₃ Enolate p-X-C₆H₄C(O⁻)=CH₂ Ace->Enolate -H⁺ H2O H₂O Base Base (e.g., OH⁻) BV_Oxidation Simplified mechanism of the Baeyer-Villiger oxidation of a substituted acetophenone. Ketone p-X-C₆H₄COCH₃ Intermediate Criegee Intermediate Ketone->Intermediate + Peracid Peracid RCO₃H Ester p-X-C₆H₄OOCCH₃ Intermediate->Ester Aryl Migration Acid RCOOH

References

A Comparative Guide to the Purity Assessment of Commercial 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Acetylbenzonitrile is a versatile building block in organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Given its application in sensitive areas like drug development, ensuring the purity and characterizing the impurity profile of commercial batches is of paramount importance. Impurities can lead to undesirable side reactions, lower yields, and introduce toxicological risks in final products.

This guide provides an objective comparison of methodologies used to assess the purity of commercial this compound samples. It includes detailed experimental protocols and presents representative data to illustrate how different analytical techniques can reveal variations between suppliers.

Comparative Analysis of Commercial Samples

The purity of this compound from commercial suppliers is typically high, often stated as 98% or greater.[1][3] However, the nature and quantity of residual impurities can vary significantly based on the synthetic route employed by the manufacturer. Common impurities may include residual starting materials (e.g., 4-ethylbenzonitrile), solvents, or by-products from the cyanation or acetylation steps.[1]

For this guide, we present a hypothetical comparison of three representative commercial samples (Sample A, Sample B, and Sample C) to demonstrate a comprehensive purity assessment workflow.

Table 1: Comparative Purity Analysis of Commercial this compound Samples

ParameterMethodSample ASample BSample C
Purity (Area %) HPLC99.8%98.9%99.5%
Purity (Area %) GC-MS99.7%98.8%99.4%
Melting Point Capillary MP57-59 °C55-58 °C56-59 °C
Major Impurity 1 GC-MSUnidentified (0.15%)4-Ethylbenzonitrile (0.8%)Toluene (0.3%)
Major Impurity 2 GC-MSToluene (0.05%)Acetic Acid (0.2%)Unidentified (0.1%)
¹H NMR 400 MHz, CDCl₃Conforms to structureConforms, minor impurity peaksConforms, solvent residue
Appearance VisualLight yellow crystalline powderOff-white powderLight yellow chunks

Experimental Workflow for Purity Assessment

A systematic approach is essential for the robust characterization of a commercial sample. The workflow involves a combination of chromatographic and spectroscopic techniques to confirm identity, quantify purity, and identify unknown components.

G cluster_0 1. Sample Reception & Initial Checks cluster_1 2. Primary Purity & Impurity Profiling cluster_2 3. Structural Confirmation & Final Report Sample Receive Commercial This compound Sample Visual Visual Inspection (Color, Form) Sample->Visual MP Melting Point Analysis Visual->MP HPLC HPLC-UV (Quantitative Purity) MP->HPLC Sample passes initial checks Report_Fail Sample Fails (Out of Spec) MP->Report_Fail GCMS GC-MS (Volatile Impurities & ID) HPLC->GCMS NMR ¹H & ¹³C NMR (Structural Identity) GCMS->NMR Report Final Purity Report & Certificate of Analysis NMR->Report

Caption: Workflow for purity assessment of this compound.

Experimental Protocols

Detailed and consistent methodologies are key to generating reliable and comparable data.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of this compound and detecting non-volatile impurities.[1]

  • Instrumentation: HPLC system with a PDA or UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution using a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be freshly prepared and degassed.[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 235 nm.[4]

  • Injection Volume: 5-10 µL.[5]

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of acetonitrile to create a 0.1 mg/mL solution.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (acetonitrile) to ensure no system contamination.

    • Inject the sample solution in duplicate.

    • Calculate purity based on the relative area percent of the main peak. The formula is: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. It provides information on molecular weight and fragmentation patterns, aiding in impurity identification.[1][6]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Range: 40-450 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Procedure:

    • Inject 1 µL of the prepared sample.

    • Analyze the resulting chromatogram to determine the area percent of all components.

    • Use the mass spectrum of each impurity peak to identify it by comparing it against a spectral library (e.g., NIST).[7] The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 145.[6][7]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the chemical structure of the main component and can also detect impurities if they are present in sufficient concentration (>0.1%).

  • Instrumentation: 300 or 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of CDCl₃.

  • Procedure:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Compare the obtained chemical shifts with established literature values to confirm the structure.

  • Expected Chemical Shifts (¹H NMR, 400 MHz, CDCl₃): [8]

    • δ ~8.06 ppm: Doublet, 2H (aromatic protons ortho to the acetyl group).

    • δ ~7.79 ppm: Doublet, 2H (aromatic protons meta to the acetyl group).

    • δ ~2.66 ppm: Singlet, 3H (methyl protons of the acetyl group).

  • Expected Chemical Shifts (¹³C NMR, 100 MHz, CDCl₃): [1]

    • δ ~196.6 ppm: Carbonyl Carbon (C=O).

    • δ ~139.9 ppm: Aromatic Carbon (C-C=O).

    • δ ~132.5 ppm: Aromatic Carbons (meta to C=O).

    • δ ~128.7 ppm: Aromatic Carbons (ortho to C=O).

    • δ ~117.9 ppm: Cyano Carbon (C≡N).

    • δ ~116.4 ppm: Aromatic Carbon (C-CN).

    • δ ~26.8 ppm: Methyl Carbon (-CH₃).

4. Melting Point Analysis

The melting point is a fundamental physical property that provides a quick indication of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities. The reported melting point for this compound is typically in the range of 56-59 °C.[2][9]

  • Instrumentation: Digital melting point apparatus.

  • Procedure:

    • Place a small amount of the finely powdered sample into a capillary tube.

    • Insert the tube into the apparatus.

    • Heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid.

References

A Spectroscopic Comparison of 4-Acetylbenzonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the key analytical features of 4-acetylbenzonitrile and its common synthetic precursors, 4-bromoacetophenone and 4-bromobenzonitrile. The information presented is supported by experimental data to facilitate identification, characterization, and purity assessment in a research and development setting.

Introduction

This compound is a versatile bifunctional molecule incorporating both a ketone and a nitrile group. This unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Understanding its spectroscopic signature in comparison to its precursors is crucial for reaction monitoring and quality control. This guide focuses on the key distinguishing features in Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and its precursors.

¹H NMR Spectral Data
Compound NameStructureSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz
This compound CDCl₃8.05 (d, J = 8 Hz, 2H), 7.78 (d, J = 8 Hz, 2H), 2.65 (s, 3H)[1][2]
4-Bromoacetophenone CDCl₃7.82 (d, J = 8 Hz, 2H), 7.61 (d, J = 8 Hz, 2H), 2.57 (s, 3H)[1]
4-Bromobenzonitrile CDCl₃7.69 (d, 2H), 7.45 (d, 2H)
¹³C NMR Spectral Data
Compound NameSolventChemical Shift (δ) ppm
This compound CDCl₃196.6, 139.9, 132.5, 128.7, 117.9, 116.4, 26.8[1]
4-Bromoacetophenone CDCl₃197.0, 135.8, 131.9, 129.8, 128.3, 26.5[1][3]
4-Bromobenzonitrile CDCl₃132.5, 129.0, 120.5, 118.2, 112.0
FT-IR Spectral Data (Key Peaks)
Compound NameSample PhaseWavenumber (cm⁻¹)Functional Group Assignment
This compound Solid~2230C≡N stretch
~1685C=O stretch (Aryl ketone)
4-Bromoacetophenone Solid~1680C=O stretch (Aryl ketone)
~500-600C-Br stretch
4-Bromobenzonitrile Solid~2225C≡N stretch
~500-600C-Br stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (up to 50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time. Ensure the solid is fully dissolved.

  • Instrumentation: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for these compounds).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled carbon spectrum.[4]

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

    • Use a sufficient number of scans and an appropriate relaxation delay to ensure all carbon signals are observed.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet holder.

    • Place the sample in the instrument's sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum should be displayed in terms of transmittance or absorbance.

Spectroscopic Comparison and Analysis

The spectroscopic data reveals key differences that allow for the unambiguous identification of this compound and its precursors.

  • ¹H NMR: The aromatic region of all three compounds shows signals characteristic of a 1,4-disubstituted benzene ring (two doublets). In this compound and 4-bromoacetophenone, a singlet corresponding to the acetyl methyl protons is observed at approximately 2.6 ppm. The absence of this singlet readily distinguishes 4-bromobenzonitrile. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the substituents.

  • ¹³C NMR: The ¹³C NMR spectra provide a clear distinction between the three compounds. This compound and 4-bromoacetophenone both show a downfield signal for the carbonyl carbon of the acetyl group (around 197 ppm). The presence of a nitrile carbon signal (around 118 ppm) is unique to this compound and 4-bromobenzonitrile. The carbon directly attached to the bromine in 4-bromoacetophenone and 4-bromobenzonitrile will show a characteristic chemical shift.

  • FT-IR: The most prominent distinguishing features in the IR spectra are the strong absorptions corresponding to the nitrile (C≡N) and carbonyl (C=O) stretching vibrations. This compound exhibits both a C≡N stretch around 2230 cm⁻¹ and a C=O stretch around 1685 cm⁻¹. 4-Bromoacetophenone only shows the C=O stretch, while 4-bromobenzonitrile only displays the C≡N stretch. The C-Br stretching vibration is typically observed in the fingerprint region (below 600 cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound and its precursors.

G Spectroscopic Analysis Workflow cluster_start Sample cluster_analysis Spectroscopic Techniques cluster_ftir_interp FT-IR Interpretation cluster_nmr_interp NMR Interpretation cluster_results Compound Identification start Unknown Sample FTIR Acquire FT-IR Spectrum start->FTIR NMR Acquire NMR Spectra (¹H and ¹³C) start->NMR CN_peak C≡N Stretch (~2230 cm⁻¹)? FTIR->CN_peak acetyl_peak Acetyl Peak (~2.6 ppm in ¹H)? NMR->acetyl_peak CO_peak C=O Stretch (~1685 cm⁻¹)? CN_peak->CO_peak Yes bromoacetophenone 4-Bromoacetophenone CN_peak->bromoacetophenone No acetylbenzonitrile This compound CO_peak->acetylbenzonitrile Yes bromobenzonitrile 4-Bromobenzonitrile CO_peak->bromobenzonitrile No carbonyl_carbon Carbonyl Carbon (~197 ppm in ¹³C)? acetyl_peak->carbonyl_carbon Yes acetyl_peak->bromobenzonitrile No nitrile_carbon Nitrile Carbon (~118 ppm in ¹³C)? carbonyl_carbon->nitrile_carbon Yes nitrile_carbon->acetylbenzonitrile Yes nitrile_carbon->bromoacetophenone No

Caption: Workflow for Spectroscopic Identification.

Conclusion

The spectroscopic techniques of NMR and FT-IR provide complementary and definitive data for the characterization of this compound and its precursors, 4-bromoacetophenone and 4-bromobenzonitrile. By analyzing the presence or absence of key functional group signals, such as the acetyl and nitrile groups, researchers can confidently identify each compound and monitor the progress of synthetic transformations. The data and protocols presented in this guide serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

A Comparative Guide to Method Validation for the Analysis of 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of ensuring data integrity, product quality, and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of 4-Acetylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals.[1] The focus is on High-Performance Liquid Chromatography (HPLC), a prominent method for the analysis of this compound, with a comparative overview of Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) as viable alternatives for nitrile compounds.[2][3]

Method validation, as guided by the International Council for Harmonisation (ICH), ensures that an analytical procedure is suitable for its intended purpose.[4][5] Key validation parameters include specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[6]

Comparison of Primary Analytical Techniques for Nitrile Analysis

The selection of an analytical technique for this compound is influenced by the compound's physicochemical properties, such as polarity and thermal stability, and the specific analytical requirements like sensitivity and sample throughput.[2] HPLC is highly versatile for a broad range of nitriles, while GC is well-suited for volatile compounds, and SFC is an emerging green alternative that combines advantages of both.[2]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Supercritical Fluid Chromatography (SFC)
Applicability Broad applicability for non-volatile and thermally sensitive compounds like this compound.Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes.Good for both chiral and achiral separations; a "green" alternative with reduced organic solvent use.[2]
Typical Stationary Phase C18, C8 (Reversed-Phase)Phenyl polysiloxane, Carbowax (Polar and Non-Polar)Chiral and achiral packed columns similar to HPLC.
Speed Moderate to high.High, especially with modern capillary columns.Very high, often faster than HPLC.[2]
Resolution Excellent, highly optimizable with mobile phase and column choice.Very high, capable of separating complex mixtures.High, often providing complementary selectivity to HPLC.[2]
Sensitivity High (UV, DAD, MS detectors).Very high (FID, MS detectors).High (UV, MS detectors).
Solvent Consumption High.Low (gas carrier).Low, uses supercritical CO2 as the primary mobile phase.[2]
Key Method Validation Parameters based on ICH Guidelines

The validation of an HPLC method for this compound must demonstrate that it meets predefined acceptance criteria for its intended use, such as impurity testing or assay of the bulk drug.[4][7]

Validation Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To ensure the signal measured is unequivocally from the analyte of interest, without interference from excipients, impurities, or degradation products.[7]Peak purity index > 0.99; Baseline resolution (Rs ≥ 1.5) from nearest eluting peak.[2]
Linearity To demonstrate a direct proportional relationship between the analyte concentration and the method's response over a specified range.[4]Correlation coefficient (r²) ≥ 0.995 over a range of 80-120% of the test concentration.[6]
Accuracy To determine the closeness of the test results to the true value, often assessed by spike recovery.[6]Mean recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]Repeatability (Intra-assay): RSD ≤ 2.0%.[6] Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8]Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]Typically determined by a signal-to-noise ratio of 10:1; Precision at LOQ level with RSD ≤ 10%.[9]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]System suitability parameters remain within acceptance criteria; RSD of results should be minimal.

Experimental Protocols

General HPLC Method Validation Protocol for this compound Assay

This protocol outlines the typical experiments performed to validate an HPLC method for the quantification of this compound.

1. Equipment and Materials:

  • HPLC system with UV/DAD detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • This compound reference standard.

  • HPLC-grade solvents (e.g., Acetonitrile, Water).

2. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: Determined from the UV spectrum of this compound.

3. Validation Experiments:

  • Specificity:

    • Inject a blank solution (mobile phase or placebo).

    • Inject a solution of the this compound reference standard.

    • Inject a sample solution containing this compound.

    • If applicable, inject a sample spiked with known impurities or degradation products.

    • Assessment: Compare chromatograms to ensure no interfering peaks at the retention time of this compound.[10] Evaluate peak purity using DAD.

  • Linearity:

    • Prepare a stock solution of the reference standard.

    • Create at least five standard concentrations across a range of 80% to 120% of the expected sample concentration.[6]

    • Inject each concentration in triplicate.

    • Assessment: Plot a calibration curve of peak area versus concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.[11]

  • Accuracy:

    • Prepare a placebo mixture and spike it with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percent recovery for each.

    • Assessment: The mean percent recovery should be within the predefined limits (e.g., 98.0-102.0%).

  • Precision:

    • Repeatability (Intra-assay): Prepare six identical sample preparations of this compound at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.[8]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Assessment: Calculate the Relative Standard Deviation (%RSD) for the results from both series.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine the concentrations that yield a signal-to-noise ratio of approximately 10:1 (for LOQ) and 3:1 (for LOD).

    • Alternatively, calculate based on the standard deviation of the response and the slope of the calibration curve.

    • Assessment: Confirm the LOQ by analyzing a minimum of six preparations at this concentration and ensuring the precision (%RSD) is acceptable (e.g., ≤10%).[9]

  • Robustness:

    • Introduce small, deliberate changes to the method parameters one at a time. Examples include:

      • Flow rate (e.g., ±0.1 mL/min).

      • Mobile phase composition (e.g., ±2% organic solvent).

      • Column temperature (e.g., ±5°C).

    • Analyze a standard solution under each modified condition.

    • Assessment: Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, plate count) and the final calculated concentration.

Visualizations

Method Validation Workflow

The following diagram illustrates the logical workflow for conducting an analytical method validation study according to ICH guidelines.

G start Define Analytical Procedure & Purpose protocol Develop Validation Protocol & Acceptance Criteria start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity data Analyze Data & Compare to Criteria specificity->data linearity Linearity & Range linearity->data accuracy Accuracy accuracy->data precision Precision (Repeatability & Intermediate) precision->data limits LOD & LOQ limits->data robustness Robustness robustness->data execute->specificity execute->linearity execute->accuracy execute->precision execute->limits execute->robustness report Prepare Validation Report data->report end Method Approved for Routine Use report->end

Caption: A workflow for analytical method validation.

Comparison of Chromatographic Techniques

This diagram illustrates the key decision-making factors when comparing HPLC, GC, and SFC for the analysis of a nitrile compound like this compound.

G center Analyte: This compound hplc HPLC center->hplc High Versatility gc GC center->gc Check Volatility sfc SFC center->sfc Green Alternative hplc_attr Best for non-volatile & thermally labile compounds hplc->hplc_attr gc_attr Requires analyte volatility & thermal stability gc->gc_attr sfc_attr Fast separations, reduced solvent use, good for chiral sfc->sfc_attr

Caption: Comparison of chromatographic methods for nitrile analysis.

References

A Comparative Guide to the Synthesis of 4-Acetylbenzonitrile: Established vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Acetylbenzonitrile, a valuable building block in the pharmaceutical and fine chemical industries, is a prime example. This guide provides a detailed comparison of an established synthetic method, the Friedel-Crafts acylation of benzonitrile, with a newer, more direct catalytic oxidation approach.

This comparison offers a comprehensive overview of two distinct synthetic pathways to this compound. The traditional Friedel-Crafts acylation, a cornerstone of organic synthesis, is contrasted with a modern catalytic oxidation method that presents potential advantages in terms of efficiency and environmental impact. The following sections provide detailed experimental protocols, a comparative analysis of key performance indicators, and visual workflows to aid in the selection of the most suitable method for your research and development needs.

Experimental Protocols

Established Method: Friedel-Crafts Acylation of Benzonitrile

This procedure is adapted from established methodologies for Friedel-Crafts acylation of aromatic compounds.

Materials:

  • Benzonitrile

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition of acetyl chloride is complete, add benzonitrile (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Once the addition of benzonitrile is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

New Synthetic Method: Direct Catalytic Oxidation of 4-Ethylbenzonitrile

This protocol is based on a recently reported method for the direct benzylic oxidation of 4-ethylbenzonitrile.[1]

Materials:

  • 4-Ethylbenzonitrile

  • A suitable catalyst system (as described in the cited literature)

  • An oxidizing agent (e.g., tert-butyl hydroperoxide)

  • A suitable solvent (e.g., acetonitrile)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a reaction vessel, add 4-ethylbenzonitrile (1.0 equivalent), the catalyst, and the solvent.

  • Add the oxidizing agent to the mixture.

  • Heat the reaction mixture to the specified temperature and stir for the designated time, as optimized in the source literature. Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The workup procedure may vary depending on the catalyst system used. A typical workup involves quenching the excess oxidizing agent, followed by extraction of the product into an organic solvent.

  • The organic layer is then washed, dried, and concentrated.

  • The final product, this compound, is purified by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent.[1]

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two synthetic methods, providing a clear basis for comparison.

ParameterEstablished Method: Friedel-Crafts AcylationNew Method: Direct Catalytic Oxidation
Starting Material Benzonitrile4-Ethylbenzonitrile
Key Reagents Acetyl chloride, AlCl₃Catalyst, Oxidizing Agent
Reaction Time Several hoursTypically shorter (method dependent)
Reaction Temperature 0 °C to room temperatureElevated temperatures
Yield Moderate (deactivated substrate)77%[1]
Purity Requires purificationRequires purification
Key Advantages Well-established, versatileMore direct, potentially higher yielding
Key Disadvantages Use of stoichiometric, moisture-sensitive Lewis acid; generation of acidic wasteRequires specialized catalyst, optimization of reaction conditions may be necessary

Mandatory Visualization: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.

established_method cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Suspend AlCl₃ in CH₂Cl₂ add_accl Add Acetyl Chloride at 0 °C start->add_accl add_bn Add Benzonitrile at 0 °C add_accl->add_bn warm_rt Warm to Room Temperature add_bn->warm_rt stir Stir for 15-30 min warm_rt->stir quench Quench with HCl/Ice stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end end purify->end This compound

Caption: Workflow for the established Friedel-Crafts acylation method.

new_method cluster_reaction Catalytic Oxidation cluster_workup Workup & Purification start Combine 4-Ethylbenzonitrile, Catalyst, and Solvent add_oxidant Add Oxidizing Agent start->add_oxidant heat Heat and Stir add_oxidant->heat cool Cool to Room Temperature heat->cool workup_steps Quench and Extract cool->workup_steps dry Dry and Concentrate workup_steps->dry purify Purify by Column Chromatography dry->purify end end purify->end This compound

Caption: Workflow for the new direct catalytic oxidation method.

Conclusion

The choice between the established Friedel-Crafts acylation and the newer direct catalytic oxidation for the synthesis of this compound will depend on the specific needs and resources of the research team. The Friedel-Crafts method, while robust and well-understood, involves harsh reagents and can be lower yielding with deactivated substrates. The direct oxidation method offers a more elegant and potentially higher-yielding alternative, though it may require access to specific catalysts and optimization of reaction conditions. This guide provides the foundational information to make an informed decision based on experimental data and procedural considerations.

References

Safety Operating Guide

Proper Disposal of 4-Acetylbenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of 4-Acetylbenzonitrile, a common reagent in pharmaceutical research and organic synthesis.

This compound (CAS No. 1443-80-7) is classified as acutely toxic if swallowed and may be harmful in contact with skin.[1][2] Adherence to proper disposal procedures is therefore critical to mitigate potential risks to personnel and the environment.

Key Safety and Physical Data

A summary of the essential safety and physical data for this compound is provided in the table below. This information is critical for a comprehensive understanding of its hazard profile.

PropertyValue
CAS Number 1443-80-7
Molecular Formula C₉H₇NO
Melting Point 56-59 °C
GHS Hazard Classifications Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 5)
Hazard Statements H302: Harmful if swallowed. H313: May be harmful in contact with skin.
Signal Word Warning
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves

Data sourced from various Safety Data Sheets.[2][3]

Standard Operating Procedure for Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on established safety guidelines and should be performed in a designated and appropriately equipped laboratory area.

Materials Required:
  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (tested according to EN 374)[1][3]

    • Safety goggles with side protection[1][2][3]

    • NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask)[4]

    • Laboratory coat

  • Chemical waste container (clearly labeled "Hazardous Waste")

  • Scoop or spatula for solid material

  • Sealable bags for contaminated PPE

Disposal Protocol:
  • Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, regional, and national regulations for hazardous waste disposal.[3][5]

  • Wear Appropriate PPE: Don the required personal protective equipment, including gloves, safety goggles, and a respirator, to prevent skin contact, eye exposure, and inhalation of dust.[5]

  • Work in a Ventilated Area: Conduct all handling and disposal procedures in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3][5]

  • Containerize Waste:

    • For solid this compound, carefully transfer the waste material into a designated and clearly labeled hazardous waste container.[1][3][5] Use a scoop or spatula to avoid generating dust.

    • For items contaminated with this compound (e.g., weighing boats, filter paper), place them in the same hazardous waste container.

  • Decontaminate and Dispose of PPE:

    • After handling, remove contaminated gloves and other disposable PPE and place them in a sealed bag for disposal in the hazardous waste stream.

    • Thoroughly wash your hands with soap and water after completing the disposal procedure.[2][3][5]

  • Store Waste Container Securely: Seal the hazardous waste container tightly and store it in a designated, secure area away from incompatible materials, such as strong oxidizing agents and strong bases, until it is collected by a licensed waste disposal contractor.[4]

  • Arrange for Professional Disposal: The final disposal of the hazardous waste must be carried out by a licensed and approved waste disposal facility, often through an industrial combustion plant.[2][4] Do not dispose of this compound down the drain or in regular trash.[1][2][3][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial preparation to final disposal.

DisposalWorkflow start Start: Identify this compound Waste consult 1. Consult Local Regulations & EHS start->consult ppe 2. Wear Appropriate PPE (Gloves, Goggles, Respirator) consult->ppe ventilation 3. Work in a Ventilated Area (Fume Hood) ppe->ventilation containerize 4. Transfer Waste to Labeled Hazardous Container ventilation->containerize decontaminate 5. Decontaminate & Dispose of PPE containerize->decontaminate store 6. Securely Store Waste Container decontaminate->store professional_disposal 7. Arrange for Professional Disposal store->professional_disposal end_node End: Waste Disposed Safely professional_disposal->end_node

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Acetylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and may be harmful in contact with skin.[1] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and following designated safety procedures to minimize exposure risks.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation of dust particles.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile), inspected prior to use.[1][2]
Protective ClothingFire/flame resistant and impervious clothing or lab coat.[2]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2] A dust mask (type N95 or equivalent) is also recommended.
Operational Plan for Handling

Safe handling of this compound requires a controlled environment and strict adherence to the following steps.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure safety showers and eyewash stations are readily accessible.[4]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly after handling the compound.[1][2]

  • Use non-sparking tools to prevent ignition.[2]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • The recommended storage temperature is between 15–25 °C.[1][5]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2] Seek medical advice if irritation persists.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3][6] Seek immediate medical attention.[6]
Ingestion Rinse mouth with water. Do not induce vomiting.[2] Call a poison control center or doctor immediately.[1][2]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2] This may involve disposal at an industrial combustion plant.[1][3]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

Quantitative Data Summary
PropertyValue
Molecular Formula C₉H₇NO[3][5]
Molecular Weight 145.16 g/mol [7]
Melting Point 136°C (lit.)[2]
Hazard Statements H302 (Harmful if swallowed), H313 (May be harmful in contact with skin)[1]
Precautionary Statements P264, P270, P280, P301+P312, P302+P352, P501

Visual Workflow and Safety Logic

The following diagrams illustrate the standard operating procedure for handling this compound and the logical hierarchy of safety precautions.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Goggles - Gloves - Lab Coat B Prepare Work Area: - Fume Hood On - Spill Kit Ready A->B C Weigh/Transfer This compound B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste: - Chemical Waste - Contaminated PPE E->F G Doff PPE F->G H Wash Hands G->H

Caption: Standard Operating Procedure for Handling this compound.

SafetyPrecautions cluster_controls Control Measures cluster_ppe PPE Details A Core Principle: Minimize Exposure B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs) A->C D Personal Protective Equipment (PPE) A->D E Eye/Face Protection D->E F Skin Protection D->F G Respiratory Protection D->G

Caption: Hierarchy of Safety Precautions for Chemical Handling.

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.